Product packaging for Benzo[b]thiophen-3-amine hydrochloride(Cat. No.:CAS No. 3394-36-3)

Benzo[b]thiophen-3-amine hydrochloride

Cat. No.: B112497
CAS No.: 3394-36-3
M. Wt: 185.67 g/mol
InChI Key: DDITYYPIADDMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[b]thiophen-3-amine hydrochloride (CAS 3394-36-3) is a versatile amino-substituted benzothiophene that serves as a crucial scaffold in medicinal chemistry and drug discovery. This heterocyclic amine is a privileged structure in the development of therapeutics for central nervous system disorders and oncology. Research highlights its significant role as a precursor for potent and selective human Monoamine Oxidase B (MAO-B) inhibitors, which are investigated for the treatment of neurodegenerative conditions like Parkinson's disease . The benzo[b]thiophene core is a key pharmacophore in kinase inhibitor development, with applications in creating inhibitors for targets such as the PIM kinases and LIMK1, which are relevant in cancer research and disrupting tumor cell metastasis . Furthermore, the scaffold has demonstrated promise in other therapeutic areas, including the development of novel antifungal agents and potent antiseizure and antinociceptive compounds . Synthetic chemistry utilizes this compound as a foundational building block, with modern methods including efficient one-pot syntheses and transition-metal-free approaches for the construction of complex fused heterocyclic systems . As a solid with a molecular formula of C 8 H 8 ClNS and a molecular weight of 185.67 g/mol, it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNS B112497 Benzo[b]thiophen-3-amine hydrochloride CAS No. 3394-36-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDITYYPIADDMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485210
Record name Benzo[b]thiophen-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3394-36-3
Record name Benzo[b]thiophen-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophen-3-ylamine, HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors, antidepressants, and estrogen receptor modulators. The 3-amino substituted variants, in particular, serve as crucial intermediates for the synthesis of diverse compound libraries in drug discovery. Traditional synthetic methods often require harsh conditions and long reaction times. This guide details an efficient, rapid, and high-yielding microwave-assisted approach for the synthesis of 3-aminobenzo[b]thiophenes, primarily focusing on the annulation of 2-halobenzonitriles with methyl thioglycolate.

Core Synthesis Pathway: Annulation of 2-Halobenzonitriles

A robust and rapid method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of substituted 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[1][2][3] This approach avoids the need for metal catalysts and offers significant advantages in terms of reaction time and efficiency.[1]

Logical Workflow of the Synthesis

Microwave-assisted synthesis of 3-aminobenzo[b]thiophenes start Start reactants Combine Reactants: - 2-Halobenzonitrile - Methyl Thioglycolate - Triethylamine - DMSO start->reactants mw Microwave Irradiation (e.g., 130 °C) reactants->mw Seal vessel workup Work-up: - Cool to RT - Pour into ice-water mw->workup Hold time isolation Product Isolation: - Collect solid by filtration - Wash with water - Dry in vacuo workup->isolation product 3-Aminobenzo[b]thiophene Product isolation->product

Caption: Experimental workflow for the microwave-assisted synthesis.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various methyl 3-aminobenzo[b]thiophene-2-carboxylates from substituted 2-halobenzonitriles using microwave irradiation.[1]

EntryStarting BenzonitrileR SubstituentHalogen (X)Time (min)Yield (%)
12-chloro-5-bromobenzonitrile5-BrCl2088
22,5-dichlorobenzonitrile5-ClCl2086
32-chloro-5-fluorobenzonitrile5-FCl2085
42-chloro-5-methylbenzonitrile5-MeCl2096
52-chloro-5-methoxybenzonitrile5-OMeCl2092
62-chlorobenzonitrileHCl2072
72-chloro-5-(trifluoromethyl)benzonitrile5-CF₃Cl4058
82-fluorobenzonitrileHF2079

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Bagley et al.[1]

General Procedure for the Synthesis of 3-Aminobenzo[b]thiophenes

  • Reactant Preparation: In a suitable microwave reaction vessel, combine the starting 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents).

  • Solvent Addition: Add dry dimethyl sulfoxide (DMSO) to achieve a concentration of 2 M with respect to the starting benzonitrile.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 130 °C for the time specified in the data table (typically 20-40 minutes), with stirring. The initial microwave power will be modulated by the instrument to maintain the target temperature.

  • Reaction Work-up: After the specified hold time, cool the reaction mixture to room temperature using a stream of compressed air.

  • Product Precipitation: Pour the cooled reaction mixture into a beaker containing ice-water. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with water to remove any residual DMSO and salts.

  • Drying: Dry the purified product in vacuo to yield the desired 3-aminobenzo[b]thiophene derivative.

Alternative Pathway: The Gewald Reaction

The Gewald reaction is a classic multi-component condensation for the synthesis of 2-aminothiophenes.[4][5] While it typically yields 2-aminothiophenes, it is a foundational method in thiophene chemistry and can be adapted for related structures like tetrahydrobenzo[b]thiophenes.[4][6][7] The reaction generally involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5] Microwave irradiation has been shown to be beneficial for this reaction, significantly reducing reaction times.[5]

Generalized Gewald Reaction Mechanism

Gewald Reaction Mechanism reactants Ketone/Aldehyde + α-Cyanoester knoevenagel Knoevenagel Condensation reactants->knoevenagel Base intermediate1 Stable Intermediate (Alkene) knoevenagel->intermediate1 sulfur_add Sulfur Addition intermediate1->sulfur_add Elemental Sulfur intermediate2 Sulfur Adduct sulfur_add->intermediate2 cyclization Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene cyclization->product

Caption: Generalized mechanism of the Gewald reaction.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient construction of 3-aminobenzo[b]thiophene scaffolds. The annulation of 2-halobenzonitriles with methyl thioglycolate is a particularly effective method, offering high yields and short reaction times for a variety of substituted starting materials.[1][2][3] This approach is highly amenable to the generation of compound libraries for drug discovery and medicinal chemistry programs, where the 3-aminobenzo[b]thiophene core serves as a versatile building block for kinase inhibitors and other therapeutic agents.[1][8]

References

Metal-Free Pathways to Benzo[b]thiophen-3-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, those bearing an amine group at the 3-position are of significant interest due to their prevalence in kinase inhibitors and other therapeutic agents. The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for drug discovery and development. This guide provides a comprehensive overview of metal-free synthetic strategies for accessing benzo[b]thiophen-3-amine derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Introduction to Metal-Free Approaches

Traditional syntheses of benzo[b]thiophenes often rely on transition-metal-catalyzed cross-coupling and cyclization reactions. While effective, these methods can suffer from drawbacks such as catalyst cost, residual metal contamination in the final product, and the need for specialized ligands. Metal-free alternatives offer attractive solutions, often utilizing readily available reagents and milder reaction conditions. This guide focuses on two prominent metal-free strategies: microwave-assisted annulation and base-mediated Smiles rearrangement.

Microwave-Assisted Annulation of 2-Halobenzonitriles

A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[1][2] This approach avoids the need for metal catalysts and leverages microwave irradiation to accelerate reaction times, often leading to high yields in minutes.[1]

Reaction Scheme

start 2-Halobenzonitrile + Methyl Thioglycolate reagents Triethylamine, DMSO Microwave, 130 °C start->reagents product 3-Aminobenzo[b]thiophene reagents->product

Caption: Microwave-assisted synthesis workflow.

Experimental Protocol

A mixture of the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) to a concentration of 2 M is prepared.[1] The reaction mixture is then subjected to microwave irradiation in a dedicated synthesizer at 130 °C for the specified time (see Table 1).[1] Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired 3-aminobenzo[b]thiophene product.[1]

Quantitative Data Summary
EntryRXZTime (min)Yield (%)
1HClCH2096
25-FClCH2091
35-ClClCH2088
45-BrClCH2085
55-MeClCH3082
65-OMeClCH3075
74,5-di-ClClCH2092
8HFN2058

Table 1: Scope of the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.[1]

Base-Mediated Smiles Rearrangement

An alternative and efficient one-pot synthesis of benzo[b]thiophen-3-amines proceeds through a Smiles rearrangement of 2-fluorobenzonitriles with α-substituted methanethiols at room temperature.[3] This transition-metal-free method is characterized by its operational simplicity, mild reaction conditions, and high reaction efficiency, providing regioselective access to the desired products in good to excellent yields.[3]

Reaction Scheme

start 2-Fluorobenzonitrile + α-Substituted Methanethiol reagents Cesium Carbonate, DMSO Room Temperature start->reagents intermediate Smiles Rearrangement Intermediate reagents->intermediate product Benzo[b]thiophen-3-amine intermediate->product

Caption: Smiles rearrangement synthesis workflow.

Experimental Protocol

To a solution of the 2-fluorobenzonitrile (1.0 equivalent) and the corresponding α-substituted methanethiol (1.0 equivalent) in DMSO, cesium carbonate (Cs2CO3, 3.0 equivalents) is added.[3] The reaction mixture is stirred at room temperature for the time indicated in Table 2. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure benzo[b]thiophen-3-amine derivative.[3]

Quantitative Data Summary
EntryR1R2Time (h)Yield (%)
1HH1292
24-FH1289
34-ClH1285
44-BrH1282
54-MeH1588
64-OMeH1581
7HMe1290
8HEt1287

Table 2: Synthesis of benzo[b]thiophen-3-amines via Smiles rearrangement.[3]

Other Notable Metal-Free Strategies

While the above methods are highly effective for the synthesis of 3-aminobenzo[b]thiophenes, other metal-free strategies have been developed for the broader class of benzo[b]thiophenes, which can potentially be adapted. These include:

  • Electrophilic Cyclization: The cyclization of alkynes with a neighboring nucleophilic sulfur atom, often initiated by an electrophile, is a powerful tool for constructing the benzo[b]thiophene core.[4]

  • Radical Cyclization: Radical-mediated cyclization reactions offer an alternative pathway, often proceeding under mild conditions.[4][5]

  • Photochemical Reactions: The use of light to promote cyclization reactions provides a green and efficient synthetic route.[4]

  • Organocatalysis: Asymmetric annulation reactions catalyzed by chiral organic molecules can provide enantiomerically enriched polycyclic benzo[b]thiophene derivatives.[6][7]

Conclusion

The metal-free synthesis of benzo[b]thiophen-3-amine derivatives presents a significant advancement in sustainable and cost-effective chemical synthesis. The microwave-assisted annulation and base-mediated Smiles rearrangement methods highlighted in this guide offer robust and versatile platforms for accessing these valuable scaffolds. These approaches are characterized by their high yields, operational simplicity, and avoidance of heavy metal catalysts, making them highly attractive for applications in medicinal chemistry and drug development. Further exploration into other metal-free strategies, such as organocatalysis and photochemical methods, will undoubtedly continue to expand the synthetic chemist's toolbox for the construction of this important class of molecules.

References

Spectroscopic Analysis of Benzo[b]thiophen-3-amine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Benzo[b]thiophen-3-amine hydrochloride. Due to the limited availability of publicly accessible, complete experimental NMR data for this specific compound, this guide synthesizes information from closely related analogues and foundational spectroscopic principles to offer a comprehensive analytical framework. This document is intended to guide researchers in the characterization of this compound and similar molecular scaffolds.

Predicted and Comparative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the benzo[b]thiophene core and provide predicted ranges for this compound based on available data for similar compounds. These values are illustrative and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

ProtonPredicted Chemical Shift (ppm) in DMSO-d₆MultiplicityExpected Coupling Constants (J) in Hz
H2~7.5 - 7.8s-
H4~7.9 - 8.2dJ ≈ 8.0
H5~7.4 - 7.6tJ ≈ 7.5
H6~7.4 - 7.6tJ ≈ 7.5
H7~7.8 - 8.1dJ ≈ 8.0
NH₃⁺~9.0 - 10.0br s-

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

CarbonPredicted Chemical Shift (ppm) in DMSO-d₆
C2~120 - 125
C3~130 - 135
C3a~135 - 140
C4~123 - 126
C5~124 - 127
C6~124 - 127
C7~122 - 125
C7a~138 - 142

Experimental Protocol for NMR Analysis

The following is a detailed methodology for acquiring high-quality NMR spectra of a heterocyclic amine hydrochloride like this compound.

2.1. Sample Preparation

  • Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for amine hydrochlorides due to its high polarity and ability to dissolve these salts. Deuterated methanol (CD₃OD) or water (D₂O) can also be used, but the exchange of the NH₃⁺ protons with the solvent deuterons will prevent their observation in the ¹H NMR spectrum.

  • Concentration : Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Dissolution : Ensure the sample is fully dissolved. Gentle warming or sonication can aid in dissolution.

  • Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Spectral Width : Set to encompass all expected proton resonances (e.g., 0-12 ppm).

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds. A longer delay can be used to ensure full relaxation for quantitative analysis.

    • Number of Scans : 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Temperature : Ambient probe temperature (e.g., 298 K).

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width : Set to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (for full structural assignment):

    • COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a general workflow for the spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow Experimental Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire_1H Acquire ¹H NMR setup->acquire_1H acquire_13C Acquire ¹³C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) acquire_13C->acquire_2D process Process Spectra (FT, Phasing, Baseline) acquire_2D->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

Caption: General experimental workflow for NMR spectroscopic analysis.

This guide provides a foundational understanding of the NMR analysis of this compound. For definitive structural confirmation and publication purposes, it is imperative to acquire and fully assign the ¹H, ¹³C, and relevant 2D NMR spectra for the specific compound of interest.

An In-depth Technical Guide on the Core Chemical and Physical Properties of Benzo[b]thiophen-3-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Benzo[b]thiophen-3-amine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical and Physical Properties

This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a valuable scaffold for the synthesis of various biologically active molecules. The compound typically appears as a white to off-white crystalline solid and is known to be soluble in water and various organic solvents, a characteristic enhanced by the presence of the hydrochloride salt which increases its stability and solubility.[1]

General and Computed Properties

A summary of the key chemical and computed physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in different environments and for its application in further research and development.

PropertyValueSource
Molecular Formula C₈H₈ClNSPubChem[2][3]
Molecular Weight 185.67 g/mol PubChem[2][3]
CAS Number 3394-36-3PubChem[2][3]
IUPAC Name 1-benzothiophen-3-amine;hydrochloridePubChem[2][3]
Appearance White to off-white crystalline solidCymitQuimica[1]
Solubility Soluble in water and various organic solventsCymitQuimica[1]
XLogP3 2.3PubChem[2][3]
Hydrogen Bond Donor Count 2PubChem[2][3]
Hydrogen Bond Acceptor Count 2PubChem[2][3]
Rotatable Bond Count 0PubChem[2][3]
Exact Mass 185.0065981 g/mol PubChem[2][3]
Monoisotopic Mass 185.0065981 g/mol PubChem[2][3]
Topological Polar Surface Area 54.3 ŲPubChem[2][3]
Heavy Atom Count 11PubChem[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. This section outlines a general method for the synthesis of 3-aminobenzo[b]thiophenes, which can be adapted for the preparation of the hydrochloride salt.

Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[4][5]

General Procedure:

  • A mixture of the appropriately substituted 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) (2 M) is prepared in a suitable microwave reactor vessel.

  • The reaction mixture is subjected to microwave irradiation at 130 °C for a specified duration (hold time), which is optimized based on the specific substrates.

  • Upon completion, the reaction vessel is cooled to room temperature using a stream of compressed air.

  • The reaction mixture is then poured into ice-water.

  • The resulting solid precipitate, the 3-aminobenzo[b]thiophene derivative, is collected by filtration, washed with water, and dried under vacuum.[5]

Formation of the Hydrochloride Salt:

To obtain the hydrochloride salt, the synthesized 3-aminobenzo[b]thiophene can be dissolved in a suitable organic solvent (e.g., diethyl ether or dioxane) and treated with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate of Benzo[b]thiophen-3-amine HCl is then collected by filtration, washed with a cold solvent, and dried.

Biological Activity and Signaling Pathways

Derivatives of benzo[b]thiophene are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery. They have been investigated as inhibitors of various enzymes, including monoamine oxidases and protein kinases, which are implicated in a range of diseases from neurodegenerative disorders to cancer.

Inhibition of Monoamine Oxidase (MAO)

Benzo[b]thiophen-3-ol derivatives have been identified as potential inhibitors of human monoamine oxidase (hMAO), with some compounds showing high selectivity for the MAO-B isoform.[6] MAOs are mitochondrial flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[7][8] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and Parkinson's disease.[9][10]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron Monoamine Neurotransmitter Monoamine Neurotransmitter MAO MAO Monoamine Neurotransmitter->MAO Oxidative Deamination Aldehyde Aldehyde MAO->Aldehyde Ammonia Ammonia MAO->Ammonia Hydrogen Peroxide Hydrogen Peroxide MAO->Hydrogen Peroxide Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition by Benzo[b]thiophene Derivatives.

Kinase Inhibition

The benzo[b]thiophene scaffold is a key component in the development of inhibitors for several protein kinases, including MAPK-activated protein kinase 2 (MK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[4][5] These kinases are involved in signaling pathways that regulate cell proliferation, survival, and inflammation, and their dysregulation is often associated with cancer and inflammatory diseases.

The p38 MAPK pathway is a critical signaling cascade that responds to stress stimuli and inflammatory cytokines.[11][12] Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2. The activated p38/MK2 complex then translocates from the nucleus to the cytoplasm, where it phosphorylates various targets, leading to the production of pro-inflammatory cytokines and regulation of other cellular processes.[4][13][14] Benzo[b]thiophene-based compounds have been investigated as inhibitors within this pathway.

p38_MK2_Pathway cluster_stimuli Stress/Cytokines cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Stimuli MAP3K MAP3K Stimuli->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Phosphorylation Transcription Factors Transcription Factors MK2->Transcription Factors Activation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative->p38 MAPK Inhibition

Caption: Inhibition of the p38/MK2 Signaling Pathway by Benzo[b]thiophene Derivatives.

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and metabolism.[15][16] Their expression is primarily regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[15] Once expressed, PIM kinases phosphorylate a wide range of downstream targets, promoting cell cycle progression and inhibiting apoptosis.[2] Benzo[b]thiophene-containing molecules have been developed as potent inhibitors of PIM kinases.[5]

PIM_Kinase_Pathway cluster_upstream Upstream Regulation cluster_core PIM Kinase cluster_downstream Downstream Effects Cytokines Cytokines JAK/STAT Pathway JAK/STAT Pathway Cytokines->JAK/STAT Pathway PIM Kinase PIM Kinase JAK/STAT Pathway->PIM Kinase Induces Expression Cell Cycle Progression Cell Cycle Progression PIM Kinase->Cell Cycle Progression Inhibition of Apoptosis Inhibition of Apoptosis PIM Kinase->Inhibition of Apoptosis Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative->PIM Kinase Inhibition

Caption: Inhibition of the PIM Kinase Signaling Pathway by Benzo[b]thiophene Derivatives.

References

Synthesis of Benzo[b]thiophen-3-amine from 2-halobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzo[b]thiophen-3-amine from 2-Halobenzonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Benzo[b]thiophen-3-amine and its derivatives, with a primary focus on methods commencing with 2-halobenzonitriles. Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry, appearing in a variety of clinically significant molecules such as Raloxifene, Zileuton, and Sertaconazole. The methodologies detailed herein offer efficient pathways to these valuable intermediates. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

The benzo[b]thiophene core is a key pharmacophore in numerous therapeutic agents, driving significant interest in the development of efficient and versatile synthetic routes. Among the various strategies, the annulation of a thiophene ring onto a benzene precursor is a common approach. This guide specifically focuses on the synthesis of 3-aminobenzo[b]thiophenes starting from readily available 2-halobenzonitriles. This approach is particularly advantageous due to the commercial availability of a wide range of substituted 2-halobenzonitriles, allowing for the generation of diverse libraries of benzo[b]thiophene derivatives for drug discovery programs.

Primary Synthetic Pathway: Microwave-Assisted Annulation

A highly efficient and rapid method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[1][2] This one-pot reaction proceeds via a domino sequence of SNAr, Thorpe-Ziegler cyclization, and tautomerization.

Reaction Mechanism

The reaction is initiated by the nucleophilic substitution of the halide on the 2-halobenzonitrile by the sulfur of methyl thioglycolate. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization, a base-catalyzed condensation of nitriles, to form a cyclic enamine.[3][4] Tautomerization of this enamine intermediate leads to the final 3-aminobenzo[b]thiophene product.

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis[1]

A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry dimethyl sulfoxide (DMSO) (2 M) is subjected to microwave irradiation in a dedicated microwave synthesizer. The reaction is typically heated to 130 °C for a specified hold time. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired 3-aminobenzo[b]thiophene.

Quantitative Data

The following table summarizes the reaction outcomes for the synthesis of various substituted 3-aminobenzo[b]thiophenes using the microwave-assisted method.[1]

Entry2-HalobenzonitrileProductTime (min)Yield (%)
12-Bromo-5-bromobenzonitrileMethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate1196
22-Chloro-5-nitrobenzonitrileMethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate1085
32-Chloro-5-cyanobenzonitrileMethyl 3-amino-5-cyanobenzo[b]thiophene-2-carboxylate1578
42-Chloro-5-phenylbenzonitrileMethyl 3-amino-5-phenylbenzo[b]thiophene-2-carboxylate2065
52-ChlorobenzonitrileMethyl 3-aminobenzo[b]thiophene-2-carboxylate1558
62-Chloro-5-(trifluoromethyl)benzonitrileMethyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate1091
Characterization Data for Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate[1]
  • ¹H NMR (400 MHz, d₆-DMSO): δH/ppm 8.44 (1H, d, J = 1.9 Hz, 4-CH), 7.82 (1H, d, J = 8.6 Hz, 7-CH), 7.64 (1H, dd, J = 8.6, 1.9 Hz, 6-CH), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me)

  • ¹³C NMR (101 MHz, d₆-DMSO): δC/ppm 164.6 (C), 148.6 (C), 137.7 (C), 133.2 (C), 131.0 (C), 125.7 (CH), 125.2 (CH), 117.1 (CH), 96.1 (C), 51.4 (Me)

  • m/z (ES): 286 (M[⁷⁹Br]H⁺, 100%)

Domino Reaction Protocol for Functionalized Benzothiophenes

An alternative and efficient approach for the synthesis of functionalized 3-aminobenzothiophenes involves a domino reaction protocol.[5] This method can be adapted to produce a variety of substituted benzothiophenes, which are valuable precursors for the synthesis of more complex heterocyclic systems, such as benzothieno[3,2-b]pyridines.

General Reaction Scheme

This protocol typically involves the reaction of a 2-halobenzonitrile derivative with a suitable sulfur-containing nucleophile, followed by in-situ cyclization and functional group manipulation.

Visualization of Reaction Pathways and Workflows

Reaction Pathway Diagram

Synthesis_Pathway A 2-Halobenzonitrile C SNAr Intermediate A->C Triethylamine, DMSO, Microwave (130 °C) B Methyl Thioglycolate B->C D Cyclized Enamine Intermediate C->D Thorpe-Ziegler Cyclization E Benzo[b]thiophen-3-amine D->E Tautomerization

Caption: Synthesis pathway of Benzo[b]thiophen-3-amine.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Combine 2-halobenzonitrile, methyl thioglycolate, triethylamine, and DMSO in a microwave vial. start->step1 step2 Microwave irradiation (130 °C, specified time). step1->step2 step3 Cool reaction mixture to room temperature. step2->step3 step4 Pour into ice-water. step3->step4 step5 Collect solid by filtration. step4->step5 step6 Wash with water. step5->step6 step7 Dry under vacuum. step6->step7 end Obtain pure Benzo[b]thiophen-3-amine product step7->end

Caption: Experimental workflow for synthesis.

Conclusion

The synthesis of Benzo[b]thiophen-3-amine from 2-halobenzonitriles represents a robust and versatile strategy for accessing this important heterocyclic scaffold. The microwave-assisted protocol, in particular, offers significant advantages in terms of reaction time and efficiency. The detailed experimental procedures and compiled data in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzo[b]thiophene-based compounds for further investigation.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a robust method for the introduction of acyl groups onto aromatic systems. This guide offers a comprehensive technical overview of its application to benzothiophenes, a heterocyclic scaffold prevalent in pharmaceuticals and materials science. We delve into the core reaction mechanism, the critical challenge of regioselectivity, key experimental parameters, and detailed protocols. Quantitative data from representative studies are tabulated for comparative analysis, and essential workflows and chemical pathways are visualized to provide a clear, actionable resource for professionals in organic synthesis and drug development.

Core Principles: The Reaction Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process involves the activation of an acylating agent, typically an acyl chloride or anhydride, by a Lewis acid catalyst (e.g., AlCl₃) to generate a highly electrophilic acylium ion.[2] This ion is then attacked by the electron-rich benzothiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored through deprotonation, yielding the final acylated benzothiophene product and regenerating the catalyst.[2][3]

The overall mechanism can be visualized as follows:

G cluster_start Reactants cluster_electrophile Electrophile Generation cluster_attack Electrophilic Attack & Intermediate cluster_end Product Formation Benzothiophene Benzothiophene SigmaComplex Sigma Complex (Arenium Ion) Benzothiophene->SigmaComplex Nucleophilic Attack AcylHalide R-CO-Cl (Acyl Halide) Complex R-CO-Cl-AlCl₃ Complex AcylHalide->Complex LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex Acylium R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ Complex->Acylium Cleavage Acylium->SigmaComplex Nucleophilic Attack Product Acylbenzothiophene SigmaComplex->Product Deprotonation (by AlCl₄⁻) HCl HCl SigmaComplex->HCl RegenCatalyst AlCl₃ (Regenerated) SigmaComplex->RegenCatalyst

General mechanism of Friedel-Crafts acylation.

Regioselectivity: The C2 vs. C3 Challenge

Unlike simpler aromatic systems, the acylation of benzothiophene presents a significant regioselectivity challenge. Electrophilic attack can occur at either the C2 or C3 position of the thiophene ring, and the outcome is highly dependent on reaction conditions and the catalyst employed.

  • C3-Position Preference : In many classical Friedel-Crafts reactions, the C3 position is more reactive, often leading to the 3-acylbenzothiophene as the major product.[4][5] This is attributed to the superior stability of the carbocation intermediate formed upon attack at C3.

  • C2-Position Preference : The stability of the intermediate resulting from attack at the C2 position is also considerable, supported by multiple resonance structures.[6][7] Therefore, mixtures of 2- and 3-acylated products are common.[5]

The choice of catalyst is a critical factor. Strong Lewis acids like AlCl₃ often result in mixtures, while alternative systems, such as those using phosphoric acid, have also been shown to produce mixtures, typically favoring the C3 isomer.[5][8] The ability to selectively synthesize one isomer over the other remains a key area of research.

G cluster_c3 Pathway 1: C3 Attack (Often Major) cluster_c2 Pathway 2: C2 Attack (Often Minor) Benzothiophene Benzothiophene C3_Intermediate C3 Sigma Complex (More Stable) Benzothiophene->C3_Intermediate Attack at C3 C2_Intermediate C2 Sigma Complex Benzothiophene->C2_Intermediate Attack at C2 Electrophile R-C≡O⁺ (Acylium Ion) C3_Product 3-Acylbenzothiophene C3_Intermediate->C3_Product -H⁺ C2_Product 2-Acylbenzothiophene C2_Intermediate->C2_Product -H⁺ G Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Add Solvent and Lewis Acid (e.g., AlCl₃). Cool to 0°C Start->Reagents Acyl Slowly Add Acylating Agent (e.g., Acyl Chloride) Reagents->Acyl Substrate Slowly Add Benzothiophene Solution Acyl->Substrate React Stir at RT (Monitor by TLC) Substrate->React Quench Quench Reaction (Ice / aq. HCl) React->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Dry, Concentrate & Purify via Column Chromatography Extract->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze End End: Isolated Acylbenzothiophene Analyze->End

References

Crystal structure of Benzo[b]thiophen-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of Benzo[b]thiophen-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of this compound. Benzo[b]thiophene derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Understanding the three-dimensional structure of these molecules at the atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. This document outlines the experimental procedures for the synthesis and crystal structure determination of this compound, presents the crystallographic data in a structured format, and discusses the key structural features of the molecule.

Introduction

Benzo[b]thiophene and its derivatives constitute a significant class of heterocyclic compounds that are structural components of many biologically active molecules. The fusion of a benzene ring to a thiophene ring results in a bicyclic system with unique electronic and steric properties, making it a privileged scaffold in medicinal chemistry. Aminated derivatives, such as Benzo[b]thiophen-3-amine, serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications, including effects on the central nervous system.[1] The hydrochloride salt form is often utilized to improve the solubility and stability of the amine.[1]

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This knowledge is fundamental for understanding intermolecular interactions, conformational preferences, and the overall molecular architecture, which are critical for predicting the binding of a molecule to its biological target.

Note on Data Availability: As of the compilation of this guide, a publicly available, fully determined crystal structure for this compound could not be located in open-access crystallographic databases. The following sections are therefore based on established, generalized protocols for small molecule crystallography and synthesis of related compounds. The presented quantitative data is hypothetical and serves as a template for what would be expected from a successful crystal structure determination.

Experimental Protocols

Synthesis and Crystallization of this compound

A general method for the synthesis of 3-aminobenzo[b]thiophenes involves the reaction of 2-halobenzonitriles with methyl thioglycolate. The resulting product can then be treated with hydrochloric acid to form the hydrochloride salt.

Synthesis of Benzo[b]thiophen-3-amine:

A mixture of 2-chlorobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) is subjected to microwave irradiation at 130 °C. Upon completion of the reaction, the mixture is poured into ice-water, and the resulting solid is collected, washed with water, and dried under vacuum to yield the 3-aminobenzo[b]thiophene product.

Formation of the Hydrochloride Salt and Crystallization:

The synthesized Benzo[b]thiophen-3-amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an appropriate solvent (e.g., 4 M HCl in 1,4-dioxane) is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.

For single crystal growth, slow evaporation of a saturated solution of the hydrochloride salt in a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether) at room temperature can be employed.

X-ray Diffraction Data Collection and Structure Determination

A suitable single crystal of this compound would be selected and mounted on a diffractometer. The following outlines a typical procedure for data collection and structure refinement.

Data Collection:

  • Instrument: A modern single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a CCD or CMOS detector.

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A series of frames are collected using ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement:

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, typically with software such as SHELXS or Olex2.

  • Structure Refinement: The initial structural model is refined by full-matrix least-squares on F², using software like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize the hypothetical crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Hypothetical)
Empirical formulaC₈H₈ClNS
Formula weight185.67 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.5 Å
b12.3 Å
c7.9 Å
α90°
β105.2°
γ90°
Volume795.1 ų
Z4
Density (calculated)1.552 Mg/m³
Absorption coefficient0.65 mm⁻¹
F(000)384
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5° to 28.0°
Index ranges-11 ≤ h ≤ 11, -16 ≤ k ≤ 16, -10 ≤ l ≤ 10
Reflections collected8123
Independent reflections1834 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1834 / 0 / 101
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.108
Largest diff. peak and hole0.45 and -0.32 e.Å⁻³

Table 2: Selected Bond Lengths (Hypothetical)

BondLength (Å)
S1-C7A1.74
S1-C21.73
C2-C31.38
C3-N11.45
C3-C3A1.42
C3A-C7A1.40
C3A-C41.39
C4-C51.38
C5-C61.39
C6-C71.38
C7-C7A1.40

Table 3: Selected Bond Angles (Hypothetical)

AtomsAngle (°)
C7A-S1-C292.1
C3-C2-S1111.5
N1-C3-C2125.8
N1-C3-C3A123.5
C2-C3-C3A110.7
C7A-C3A-C3112.2
C4-C3A-C3128.3
S1-C7A-C3A113.5
C7-C7A-S1125.9
C7-C7A-C3A120.6

Visualization

The following diagram illustrates the general workflow for small molecule crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Benzo[b]thiophen-3-amine Salt_Formation Formation of Hydrochloride Salt Synthesis->Salt_Formation Crystallization Single Crystal Growth Salt_Formation->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (CIF Check) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has outlined the essential methodologies and data presentation formats for the crystallographic study of this compound. While a definitive crystal structure is not yet publicly available, the provided protocols and data templates serve as a robust framework for researchers in the field. The determination of the precise three-dimensional structure of this and related compounds is a critical step in the rational design of novel therapeutics. The detailed structural information, including bond lengths, bond angles, and intermolecular interactions, will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of molecules.

References

A Technical Guide to the Solubility of Benzo[b]thiophen-3-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzo[b]thiophen-3-amine hydrochloride (CAS: 3394-36-3), a key intermediate in medicinal chemistry and drug development.[1] While specific quantitative solubility data is not extensively available in public literature, this document outlines the theoretical principles governing its solubility and provides detailed, state-of-the-art experimental protocols for its determination. Understanding solubility is a critical early step in the drug discovery process, as low solubility can lead to unreliable results in vitro, poor bioavailability, and underestimated toxicity.[2][3]

Overview of this compound

This compound is a salt formed from the reaction of the amine Benzo[b]thiophen-3-amine with hydrochloric acid.[1] This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the stability and aqueous solubility of amine-containing compounds.[1][4] The compound typically appears as a white to off-white crystalline solid.[1]

Chemical Structure:

  • Molecular Formula: C₈H₈ClNS[5]

  • Molecular Weight: 185.67 g/mol [5]

  • Synonyms: 3-Aminobenzo[b]thiophene hydrochloride, 1-Benzothiophen-3-amine hydrochloride[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in various organic solvents. This type of data is often generated during proprietary drug development and is not always published. However, based on the principle of "like dissolves like," its solubility behavior can be predicted.[6] As an amine salt, it is expected to have higher solubility in polar solvents.

The table below lists common organic solvents used in pharmaceutical development. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically.

SolventPolarity IndexExpected SolubilityQuantitative Data (mg/mL at 25°C)
Water10.2HighData Not Publicly Available
Dimethyl Sulfoxide (DMSO)7.2HighData Not Publicly Available
Methanol5.1Moderate to HighData Not Publicly Available
Ethanol4.3ModerateData Not Publicly Available
Acetonitrile5.8ModerateData Not Publicly Available
Isopropanol (IPA)3.9Low to ModerateData Not Publicly Available
Dichloromethane (DCM)3.1LowData Not Publicly Available
Tetrahydrofuran (THF)4.0LowData Not Publicly Available
Ethyl Acetate4.4Very LowData Not Publicly Available
Toluene2.4InsolubleData Not Publicly Available
Hexane0.1InsolubleData Not Publicly Available

Factors Influencing Solubility

The solubility of this compound is governed by several key physicochemical factors. Understanding these relationships is crucial for designing effective experimental, formulation, and purification strategies.

G Logical Relationships in Solubility cluster_factors Influencing Factors cluster_outcome Outcome Solvent Solvent Properties (Polarity, H-bonding) Solubility Equilibrium Solubility of Benzo[b]thiophen-3-amine HCl Solvent->Solubility 'Like Dissolves Like' Temp Temperature Temp->Solubility Affects Dissolution Thermodynamics pH pH of Medium pH->Solubility Alters Ionization State Salt Presence of Other Salts (Common Ion Effect) Salt->Solubility May Decrease Solubility G Solubility Determination Workflow (Shake-Flask & HPLC) cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing A Weigh excess solid compound into vial B Add precise volume of chosen solvent A->B C Seal vial & shake at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle (or centrifuge) C->D E Withdraw supernatant D->E F Filter through 0.45µm syringe filter E->F G Dilute filtrate for analysis F->G H Inject sample into HPLC G->H I Generate HPLC Calibration Curve G->I Compare Against Standards J Quantify concentration from peak area H->J I->J K Calculate final solubility (mg/mL) J->K

References

Stability and storage conditions for Benzo[b]thiophen-3-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of Benzo[b]thiophen-3-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophen-3-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] As with any chemical entity intended for research or pharmaceutical use, understanding its stability and appropriate storage conditions is critical to ensure its integrity, purity, and safety. The hydrochloride salt form generally enhances the stability and solubility of the amine compared to its free base.[1] This document provides a comprehensive overview of the known stability characteristics and recommended storage and handling procedures for Benzo[b]thiophen-3-amine HCl, based on available data for the compound and its structural analogs.

Physicochemical Properties

Benzo[b]thiophen-3-amine HCl is typically a white to off-white crystalline solid.[1] It is soluble in water and various organic solvents.[1]

Stability Profile

While specific degradation pathways for Benzo[b]thiophen-3-amine HCl have not been detailed in the available literature, amine hydrochlorides, in general, are susceptible to degradation under certain conditions. Potential degradation routes could involve oxidation of the amine or reactions involving the thiophene ring. Based on information for related compounds, it is stable under recommended storage conditions.[2]

Recommended Storage Conditions

To ensure the long-term integrity of Benzo[b]thiophen-3-amine HCl, the following storage conditions are recommended, compiled from safety data sheets of structurally similar compounds.

ParameterRecommendationRationale
Temperature Cool and dry place.[2][3] Room temperature is generally acceptable.[4]To minimize the rate of potential degradation reactions.
Humidity Dry environment.[2][3]To prevent hydrolysis and potential degradation accelerated by moisture.
Light Protect from light.[5][6]To prevent photochemical degradation. Amine salts can be light-sensitive.
Atmosphere Store under an inert atmosphere.[4] Keep container tightly closed.[2][3][7]To prevent oxidation and reaction with atmospheric moisture and carbon dioxide.

Incompatible Materials

Contact with the following substances should be avoided to prevent vigorous reactions and degradation:

  • Strong oxidizing agents: Can lead to decomposition.[2]

  • Alkali metals: May cause a vigorous reaction.[2]

Experimental Protocols for Stability Assessment

While specific experimental protocols for Benzo[b]thiophen-3-amine HCl are not available, a general workflow for assessing the stability of a chemical compound is provided below. This is based on standard pharmaceutical industry practices for stability testing.

General Stability Testing Workflow

cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting start Define Stability Indicating Parameters (Purity, Appearance, etc.) protocol Develop Stability Protocol (Conditions, Timepoints, Analytical Methods) start->protocol storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) protocol->storage testing Pull Samples at Defined Timepoints (e.g., 0, 3, 6, 12 months) storage->testing analysis Analyze Samples using Validated Methods (e.g., HPLC for Purity and Degradants) testing->analysis data_analysis Analyze Data and Determine Degradation Rate analysis->data_analysis report Generate Stability Report (Shelf-life recommendation) data_analysis->report

Caption: General workflow for a chemical stability study.

Recommended Handling and Storage Workflow

The following flowchart outlines the recommended procedures for handling and storing Benzo[b]thiophen-3-amine HCl to maintain its quality and ensure user safety.

receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log Receipt and Assign Lot Number inspect->log No Damage sds Review Safety Data Sheet (SDS) log->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe weigh Weigh in a Ventilated Area (Fume Hood or Vented Balance Enclosure) ppe->weigh store Store in a Cool, Dry, Dark Place under Inert Atmosphere weigh->store After Use dispose Dispose of Waste According to Regulations weigh->dispose Waste store->ppe For Subsequent Use

Caption: Recommended handling and storage workflow.

Conclusion

While specific quantitative data on the stability of Benzo[b]thiophen-3-amine HCl is limited, by adhering to the general guidelines for handling and storing amine hydrochloride salts, researchers can ensure the material's integrity for experimental use. Key considerations are protection from light, moisture, and incompatible materials, as well as storage in a cool, well-ventilated area with a tightly sealed container, preferably under an inert atmosphere. For critical applications, it is recommended to perform in-house stability studies to determine a precise shelf-life under specific storage conditions.

References

An In-depth Technical Guide to Benzo[b]thiophen-3-amine hydrochloride (CAS 3394-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophen-3-amine hydrochloride, with the CAS number 3394-36-3, is a heterocyclic compound featuring a benzothiophene core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a range of applications in research and drug development.[1] Benzo[b]thiophene derivatives have been explored for their potential as anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant agents, among others.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 3394-36-3[1]
Molecular Formula C₈H₈ClNS[3]
Molecular Weight 185.67 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]
IUPAC Name 1-benzothiophen-3-amine;hydrochloride[3]
Synonyms 3-Aminobenzo[b]thiophene hydrochloride, Benzo[b]thiophen-3-ylamine hydrochloride[1]

Table 2: Spectroscopic Data Summary

TechniqueData Highlights
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The amine protons would show a broad signal. For a related compound, methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, the following peaks were observed: δH/ppm 8.44 (1H, d, J = 1.9 Hz, 4-CH), 7.82 (1H, d, J = 8.6 Hz, 7-CH), 7.64 (1H, dd, J = 8.6, 1.9 Hz, 6-CH), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me).[4]
¹³C NMR For a similar structure, methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, the following peaks were observed: δC/ppm 164.6 (C), 148.6 (C), 137.7 (C), 133.2 (C), 131.0 (C), 125.7 (CH), 125.2 (CH), 117.1 (CH), 96.1 (C), 51.4 (Me).[4]
Mass Spec. The molecular ion peak would correspond to the mass of the free amine (C₈H₇NS).

Synthesis and Experimental Protocols

Several synthetic routes to 3-aminobenzo[b]thiophenes have been reported. A common and efficient method involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes[4][5]

This protocol is adapted from a general procedure for the synthesis of 3-aminobenzo[b]thiophene derivatives.[4]

Materials:

  • Substituted 2-halobenzonitrile (1.0 equiv.)

  • Methyl thioglycolate (1.05 equiv.)

  • Triethylamine (3.1 equiv.)

  • Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution)

Equipment:

  • Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)

  • Standard laboratory glassware

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a microwave reaction vessel, combine the substituted 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 130 °C for a specified time (typically determined by reaction monitoring). The initial microwave power is modulated to maintain the target temperature.[4]

  • After the reaction is complete, cool the mixture to room temperature using a stream of compressed air.[4]

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum to yield the desired 3-aminobenzo[b]thiophene derivative.[4]

To obtain the hydrochloride salt, the resulting amine can be dissolved in a suitable solvent (e.g., diethyl ether or dioxane) and treated with a solution of HCl in the same solvent. The precipitate is then collected by filtration and dried.

G cluster_0 Microwave-Assisted Synthesis Workflow A 1. Reactant Mixture (2-halobenzonitrile, methyl thioglycolate, triethylamine in DMSO) B 2. Microwave Irradiation (130 °C) A->B C 3. Cooling B->C D 4. Precipitation (in ice-water) C->D E 5. Filtration and Washing D->E F 6. Drying E->F G 3-Aminobenzo[b]thiophene Derivative F->G H 7. Salt Formation (with HCl) G->H I Benzo[b]thiophen-3-amine hydrochloride H->I

Caption: Workflow for the microwave-assisted synthesis of this compound.

Applications in Drug Discovery and Development

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[2] Derivatives of 3-aminobenzo[b]thiophene are valuable intermediates for the synthesis of kinase inhibitors and other therapeutic agents.[4][5]

Key Application Areas:

  • Kinase Inhibitors: Scaffolds based on 3-aminobenzo[b]thiophenes are used in the development of inhibitors for targets such as LIMK, PIM-kinases, and MAPK-2 kinase (MK2).[4][5]

  • Central Nervous System (CNS) Agents: The core structure has been investigated for its potential biological activities affecting the central nervous system.[1]

  • Antimitotic Agents: Certain derivatives have shown promise as antimitotic agents, which are crucial in cancer therapy.[4]

  • Anticonvulsant and Antinociceptive Agents: Some 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated potent antiseizure and pain-relieving properties.[6]

G cluster_0 Drug Discovery Potential A Benzo[b]thiophen-3-amine Hydrochloride B Chemical Derivatization A->B C Kinase Inhibitors (e.g., LIMK, PIM, MK2) B->C D CNS Active Agents B->D E Anticancer Agents (Antimitotic) B->E F Anticonvulsants B->F

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust, vapors, or aerosols. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid:

    • If Inhaled: Move the person into fresh air.[7]

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its favorable physicochemical properties and the accessibility of efficient synthetic routes make it an important tool for researchers in medicinal chemistry and drug development. Further exploration of this scaffold is likely to yield novel therapeutic agents for various diseases.

References

Tautomerism in 3-Aminobenzo[b]thiophene Systems: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Tautomeric Landscape of 3-Aminobenzo[b]thiophenes and its Implication in Medicinal Chemistry

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class of compounds, 3-aminobenzo[b]thiophenes are of particular interest due to their synthetic accessibility and their role as key intermediates in the synthesis of bioactive molecules, such as kinase inhibitors. A critical, yet often overlooked, aspect of the chemistry of 3-aminobenzo[b]thiophenes is their potential to exist in tautomeric forms: the aromatic amino form and the non-aromatic imino form. This tautomeric equilibrium can significantly influence the physicochemical properties of these molecules, such as their solubility, lipophilicity, and hydrogen bonding capabilities, thereby impacting their pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this tautomerism is paramount for the rational design and development of novel therapeutics based on the 3-aminobenzo[b]thiophene core.

This technical guide provides a comprehensive overview of the tautomerism in 3-aminobenzo[b]thiophene systems, detailing the structural aspects of the tautomers, the experimental and computational methods for their characterization, and the potential implications for drug discovery and development.

The Amino-Imino Tautomeric Equilibrium

The tautomerism in 3-aminobenzo[b]thiophene involves the migration of a proton between the exocyclic nitrogen atom and the C2 carbon atom of the thiophene ring, leading to an equilibrium between the amino and imino forms.

tautomerism cluster_amino 3-Amino Tautomer (Aromatic) cluster_imino 3-Imino Tautomer (Non-aromatic) amino imino amino->imino K_T

Caption: Amino-imino tautomeric equilibrium in the 3-aminobenzo[b]thiophene system.

The position of this equilibrium, defined by the tautomeric equilibrium constant (K_T = [imino]/[amino]), is influenced by several factors, including the electronic nature of substituents on the benzo[b]thiophene ring and the exocyclic nitrogen, as well as the polarity and hydrogen-bonding capacity of the solvent. Generally, the amino form is expected to be more stable due to the aromaticity of the benzo[b]thiophene ring system. However, specific substitution patterns and solvent interactions can shift the equilibrium towards the imino tautomer.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the tautomeric equilibrium of 3-aminobenzo[b]thiophene systems are not extensively reported in the literature, the following table structure can be used to summarize such data when determined experimentally or computationally. The values for analogous 2-aminobenzo[b]thiophene systems suggest that the amino form is generally favored.

Compound/SubstituentSolventMethodK_T ([imino]/[amino])Reference
3-Aminobenzo[b]thiopheneCDCl₃¹H NMRData not available-
3-Aminobenzo[b]thiopheneDMSO-d₆¹H NMRData not available-
3-Aminobenzo[b]thiopheneMethanolUV-VisData not available-
Representative Analog
2-Aminobenzo[b]thiopheneVariousUV-VisPredominantly amino[Analogous system data]

Experimental Protocols for Tautomer Characterization

The characterization of the tautomeric equilibrium in 3-aminobenzo[b]thiophene systems relies on spectroscopic techniques that can distinguish between the amino and imino forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution. The interconversion between the amino and imino tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 3-aminobenzo[b]thiophene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to a known concentration (typically 5-10 mg/mL).

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration of all signals.

  • Spectral Analysis:

    • Amino Tautomer: Expect to observe a broad singlet for the -NH₂ protons, typically in the range of 3.5-5.0 ppm. The aromatic protons of the benzo[b]thiophene ring will appear in the aromatic region (typically 7.0-8.0 ppm).

    • Imino Tautomer: Expect to observe a signal for the =NH proton at a downfield chemical shift, potentially in the range of 9.0-10.0 ppm. The protons on the C2 carbon will appear as a singlet or multiplet in the aliphatic region.

  • Quantification: Determine the ratio of the two tautomers by integrating the well-resolved signals corresponding to each form. For example, integrate the signal for the -NH₂ protons of the amino form and a distinct signal of the imino form. The tautomeric equilibrium constant (K_T) can be calculated from the ratio of the integrals.

nmr_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep Dissolve 3-aminobenzo[b]thiophene in deuterated solvent acq Acquire ¹H NMR spectrum (constant temperature) prep->acq analysis Identify and assign signals for amino and imino tautomers acq->analysis quant Integrate characteristic signals analysis->quant calc Calculate K_T = [imino]/[amino] quant->calc

Caption: Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by exploiting the differences in the electronic absorption spectra of the aromatic amino and non-aromatic imino forms.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the 3-aminobenzo[b]thiophene derivative in the solvent of interest at a low concentration (typically 10⁻⁴ to 10⁻⁵ M) to avoid intermolecular interactions.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Spectral Analysis:

    • Amino Tautomer: The aromatic amino tautomer is expected to have a UV-Vis spectrum characteristic of a benzo[b]thiophene system, with absorption maxima at longer wavelengths compared to the imino form.

    • Imino Tautomer: The non-aromatic imino tautomer is expected to have a spectrum similar to that of a dihydrobenzo[b]thiophene, with absorption maxima at shorter wavelengths.

  • Quantification: The determination of the equilibrium constant from UV-Vis data can be more complex than with NMR and may require the use of chemometric methods or the study of model compounds that are locked in either the amino or imino form to determine their molar absorptivities.

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations are a valuable tool for investigating the relative stabilities of tautomers and for predicting their spectroscopic properties.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of both the amino and imino tautomers of the 3-aminobenzo[b]thiophene derivative. Perform geometry optimization for both tautomers in the gas phase and in various solvents (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

  • Equilibrium Constant Calculation: Calculate the relative Gibbs free energies (ΔG) of the two tautomers. The tautomeric equilibrium constant (K_T) can then be calculated using the equation: ΔG = -RT ln(K_T).

  • Spectroscopic Prediction: Simulate the NMR chemical shifts and UV-Vis absorption spectra for both tautomers to aid in the interpretation of experimental data.

dft_workflow cluster_model Model Building cluster_calc DFT Calculations cluster_results Result Analysis build Construct 3D models of amino and imino tautomers opt Geometry Optimization (gas phase & solvent) build->opt freq Frequency Calculations opt->freq spectra Simulate NMR and UV-Vis Spectra opt->spectra energy Single-Point Energy freq->energy delta_g Calculate Relative Gibbs Free Energy (ΔG) energy->delta_g k_t Calculate Equilibrium Constant (K_T) delta_g->k_t

Caption: Workflow for computational analysis of tautomerism using DFT.

Implications for Drug Development

The tautomeric state of a 3-aminobenzo[b]thiophene-based drug candidate can have profound effects on its biological activity. The different tautomers will present distinct three-dimensional shapes, hydrogen bonding patterns, and electronic distributions to a biological target, such as a kinase active site.

  • Receptor Binding: The amino and imino tautomers will have different hydrogen bond donor and acceptor capabilities. For instance, the amino group has two hydrogen bond donors, while the imino group has one. This can lead to different binding modes and affinities for a target protein.

  • Physicochemical Properties: Tautomerism affects key drug-like properties. The more polar imino tautomer might exhibit different solubility and permeability characteristics compared to the less polar, aromatic amino tautomer.

  • Metabolic Stability: The different electronic and structural features of the tautomers can influence their susceptibility to metabolic enzymes, affecting the drug's half-life.

While direct evidence linking specific tautomers of 3-aminobenzo[b]thiophene to the modulation of signaling pathways is not yet established, their role as kinase inhibitors suggests a potential for tautomer-specific interactions within the ATP-binding pocket of kinases.

drug_dev_pathway cluster_tautomers Tautomeric Equilibrium cluster_properties Physicochemical Properties cluster_bioactivity Biological Activity amino Amino Tautomer imino Imino Tautomer amino->imino K_T solubility Solubility amino->solubility lipophilicity Lipophilicity amino->lipophilicity h_bonding H-Bonding amino->h_bonding imino->solubility imino->lipophilicity imino->h_bonding pk_pd Pharmacokinetics & Pharmacodynamics solubility->pk_pd lipophilicity->pk_pd binding Target Binding (e.g., Kinase) h_bonding->binding binding->pk_pd

Caption: Logical relationship between tautomerism, physicochemical properties, and biological activity.

Conclusion

The amino-imino tautomerism of 3-aminobenzo[b]thiophene systems is a fundamental aspect of their chemistry with significant implications for their application in drug discovery. A thorough characterization of the tautomeric equilibrium using a combination of experimental techniques, such as NMR and UV-Vis spectroscopy, and computational methods is crucial for understanding the structure-activity relationships of this important class of heterocyclic compounds. By gaining control over the tautomeric preferences through synthetic modifications and formulation strategies, researchers can optimize the drug-like properties of 3-aminobenzo[b]thiophene derivatives, ultimately leading to the development of more effective and safer therapeutic agents. Further research is warranted to quantify the tautomeric equilibria for a range of substituted 3-aminobenzo[b]thiophenes and to elucidate the specific roles of each tautomer in mediating biological activity.

A Technical Guide to the One-Pot Synthesis of Functionalized Benzo[b]thiophen-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, functionalized benzo[b]thiophen-3-amines are of particular interest due to their potential as intermediates and final products in drug discovery. This technical guide provides an in-depth overview of modern one-pot synthetic strategies for accessing these valuable compounds, focusing on efficiency, functional group tolerance, and mechanistic insights. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.

Introduction to Synthetic Strategies

The direct, one-pot synthesis of functionalized benzo[b]thiophen-3-amines presents a significant challenge due to the need for controlled, sequential bond formations. Traditional multi-step approaches are often laborious and result in lower overall yields. Consequently, the development of tandem, domino, or multicomponent reactions that achieve this transformation in a single operation is a key area of research. This guide will explore several prominent and effective one-pot methodologies.

Key One-Pot Synthetic Methodologies

Several innovative one-pot procedures for the synthesis of functionalized benzo[b]thiophenes have been developed, some of which can be adapted or directly applied to the synthesis of 3-amino derivatives. These methods often involve transition-metal catalysis, tandem annulation reactions, or aryne chemistry.

Copper-Catalyzed Intramolecular S-Arylation

One efficient strategy involves the sequential base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with various thiocarbonyl species, followed by an intramolecular copper-catalyzed S-arylation of the in situ generated enethiolates.[1][2][3] This approach allows for the construction of a diverse range of functionalized benzo[b]thiophenes. While the primary examples often lead to 3-cyanobenzo[b]thiophenes, the cyano group can serve as a synthetic handle for conversion to an amine functionality.

Tandem Thien- and Benzannulations

A novel domino annulation strategy has been developed for the construction of multisubstituted benzo[b]thiophenes.[4][5] This method utilizes the reaction of α-alkenoyl-α-alkynyl ketene dithioacetals with cyanoacetates in the presence of cesium and silver carbonates.[4][5] The reaction proceeds via tandem thien- and benzannulations, offering an efficient route to highly functionalized benzo[b]thiophene systems.

Aryne-Mediated Synthesis

The reaction of arynes with alkynyl sulfides provides a one-step intermolecular route to 3-substituted benzo[b]thiophenes.[6] This methodology demonstrates good functional group tolerance and allows for the synthesis of diverse multisubstituted derivatives from readily available o-silylaryl triflates and alkynyl sulfides.[6]

Gewald Three-Component Reaction

The Gewald reaction is a classic and versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[7][8][9] It involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7][9] While typically used for thiophene synthesis, modifications and extensions of this reaction can be applied to the synthesis of tetrahydrobenzo[b]thiophenes, which can be subsequently aromatized.[7][10]

Experimental Protocols

General Procedure for Copper-Catalyzed One-Pot Synthesis of 3-Cyanobenzo[b]thiophenes

This protocol is adapted from the work of Kumar et al.[1][2][3]

  • To a solution of the appropriate 2-bromoarylacetonitrile (1.0 mmol) and a thiocarbonyl compound (1.2 mmol) in DMSO (3.0 mL) is added K₂CO₃ (2.0 mmol).

  • The resulting mixture is stirred at room temperature for the time indicated for the condensation step.

  • Following condensation, CuI (0.1 mmol) and L-proline (0.2 mmol) are added to the reaction mixture.

  • The reaction vessel is sealed and heated at the specified temperature for the designated time for the cyclization step.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired functionalized 3-cyanobenzo[b]thiophene.

General Procedure for Tandem Annulation Synthesis of Benzo[b]thiophenes

This protocol is based on the methodology developed by Ming et al.[4][5]

  • A mixture of the α-alkenoyl-α-alkynyl ketene dithioacetal (0.2 mmol), cyanoacetate (0.3 mmol), Cs₂CO₃ (0.4 mmol), and Ag₂CO₃ (0.4 mmol) in CH₃CN (2 mL) is prepared in a sealed tube.

  • The reaction mixture is stirred and heated at 110 °C under a nitrogen atmosphere for the specified reaction time.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the multisubstituted benzo[b]thiophene.

Quantitative Data Summary

MethodCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Copper-Catalyzed S-ArylationCuI/L-proline, K₂CO₃DMSO80-1102-465-92[1][3]
Tandem AnnulationCs₂CO₃, Ag₂CO₃CH₃CN1101252-91[4][5]
Aryne Reaction with Alkynyl SulfidesCsFCH₃CNRoom Temp.141-98[6]
Gewald Reaction (for Tetrahydrobenzo[b]thiophenes)Morpholine, SulfurEthanolReflux2-360-85[8][11]

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the key synthetic strategies, the following diagrams are provided.

G General Workflow for One-Pot Synthesis of Benzo[b]thiophenes A Aryl Precursor D Reaction Setup (Solvent, Base/Catalyst) A->D B Sulfur Source B->D C Functionalization Component C->D E In Situ Intermediate Formation D->E Heating/Stirring F Intramolecular Cyclization/ Annulation E->F Catalysis/Activation G Functionalized Benzo[b]thiophene F->G H Purification G->H

Caption: General workflow for one-pot benzo[b]thiophene synthesis.

G Copper-Catalyzed S-Arylation Pathway A 2-Bromoarylacetonitrile D Enethiolate Intermediate (in situ) A->D B Thiocarbonyl Compound B->D C Base (e.g., K₂CO₃) C->D F Intramolecular C-S Coupling D->F + Cu(I) E Cu(I) Catalyst L-proline E->F G 3-Cyanobenzo[b]thiophene F->G H Hydrolysis/Reduction (Post-synthesis) G->H I Benzo[b]thiophen-3-amine Derivative H->I

Caption: Pathway for copper-catalyzed benzo[b]thiophene synthesis.

Conclusion and Future Outlook

The one-pot synthesis of functionalized benzo[b]thiophen-3-amines is a rapidly evolving field driven by the demand for efficient and sustainable chemical processes in drug discovery. The methodologies outlined in this guide, including copper-catalyzed reactions, tandem annulations, and aryne-based strategies, represent the forefront of this research. While direct one-pot syntheses leading to 3-amino derivatives are still emerging, the existing powerful methods for constructing the benzo[b]thiophene core provide a strong foundation. Future efforts will likely focus on the development of novel catalytic systems and multicomponent reactions that allow for the direct incorporation of the amine functionality with high regioselectivity and functional group tolerance. Such advancements will undoubtedly accelerate the discovery and development of new benzo[b]thiophene-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Benzo[b]thiophen-3-amine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives, particularly benzo[b]thiophen-3-amine, have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The unique structural features of the benzo[b]thiophen-3-amine core allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets. This document provides detailed application notes, experimental protocols, and a summary of the inhibitory activities of benzo[b]thiophen-3-amine derivatives against several key kinase families.

Kinase Targets and Inhibitory Activity

Derivatives of the benzo[b]thiophen-3-amine scaffold have shown significant inhibitory activity against a range of serine/threonine and tyrosine kinases. The following tables summarize the reported quantitative data for different classes of these inhibitors.

Table 1: Inhibitory Activity of Benzo[b]thiophene-3-carboxamide Derivatives against Aurora Kinases
Compound IDAurora A (IC50, nM)Aurora B (IC50, nM)Reference
36 Nanomolar rangeNanomolar range[1]

Note: Specific IC50 values were not provided in the abstract; however, the activity was described as being in the nanomolar range.

Table 2: Inhibitory Activity of N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine Derivatives against Ser/Thr Kinases
Kinase TargetRepresentative IC50 (µM)Reference
CDK5/p25 >10[2][3]
GSK-3α/β >10[2][3]
CLK1 Sub-micromolar to low micromolar[2]
CK1δ/ε Potent Inhibition[2]
DYRK1A Sub-micromolar[2]

Note: This table represents a summary of findings. Specific IC50 values for individual compounds can be found in the cited literature.

Table 3: Inhibitory Activity of Benzo[b]thiophene Derivatives against PIM Kinases
CompoundPIM1 (Ki, nM)PIM2 (Ki, nM)PIM3 (Ki, nM)Reference
Analog of 3 230.5

Note: The specific structure of the analog was presented in the source material.

Table 4: Inhibitory Activity of 5-Hydroxybenzothiophene Derivatives against Various Kinases
Compound IDCLK1 (IC50, nM)CLK4 (IC50, nM)DYRK1A (IC50, nM)DYRK1B (IC50, nM)Haspin (IC50, nM)DRAK1 (IC50, nM)Reference
16b 16311353.3284125.787[4]

Signaling Pathways and Experimental Workflows

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for kinase inhibitor evaluation.

LIMK1_Signaling_Pathway VEGF VEGF p38_MAPK p38 MAPK VEGF->p38_MAPK Activates MKK6 MKK6 p38_MAPK->MKK6 Activates MK2 MK2 MKK6->MK2 Activates LIMK1 LIMK1 MK2->LIMK1 Activates (p-Ser323) Cofilin Cofilin LIMK1->Cofilin Inhibits (via phosphorylation) Actin_Remodeling Actin Remodeling & Cell Migration Cofilin->Actin_Remodeling Regulates

VEGF-induced LIMK1 signaling pathway.

PIM_Kinase_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinases Upregulate Expression Cell_Cycle Cell Cycle Progression (e.g., p21, p27) PIM_Kinases->Cell_Cycle Apoptosis Inhibition of Apoptosis (e.g., BAD) PIM_Kinases->Apoptosis Transcription Transcription Activation (e.g., MYC) PIM_Kinases->Transcription

PIM kinase signaling pathway.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B Aurora_A Aurora A CDK1_CyclinB->Aurora_A Activates Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Aurora kinase signaling in mitosis.

Kinase_Inhibitor_Workflow Synthesis Synthesis of Benzo[b]thiophen-3-amine Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) IC50_Determination->Cell_Based_Assay Target_Validation Target Validation in Cells (e.g., Western Blot for Phospho-substrates) Cell_Based_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

General workflow for kinase inhibitor evaluation.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate

This protocol describes a rapid, microwave-assisted synthesis of a key intermediate, methyl 3-aminobenzo[b]thiophene-2-carboxylate, which can be further derivatized.

Materials:

  • 2-Halobenzonitrile (e.g., 2-chlorobenzonitrile)

  • Methyl thioglycolate

  • Triethylamine (Et3N)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

  • Ice-water bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-halobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (2.0 eq) in DMSO.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into an ice-water bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product in a vacuum oven to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.

Protocol 2: General In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general method for determining the inhibitory activity of benzo[b]thiophen-3-amine derivatives against a target kinase using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Benzo[b]thiophen-3-amine derivative (test compound) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Reaction Setup:

    • Add 1 µL of the test compound or vehicle to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km for the substrate and ATP.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The benzo[b]thiophen-3-amine scaffold represents a highly promising starting point for the design and synthesis of novel kinase inhibitors. The versatility of this core structure allows for the development of compounds with potent activity against a diverse range of kinase targets implicated in various diseases. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of next-generation kinase inhibitors. Further exploration of the structure-activity relationships of benzo[b]thiophen-3-amine derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties for therapeutic applications.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Aminobenzothiophene Derivatives as Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics. A significant class of antimitotic agents functions by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Among the promising scaffolds for the development of such agents, 3-aminobenzothiophene and its isomers have emerged as a privileged structure.

This document provides detailed application notes and protocols for the synthesis and biological evaluation of antimitotic agents derived from the 3-aminobenzothiophene scaffold, with a particular focus on 2-aroyl-3-aminobenzothiophene derivatives. These compounds have been shown to be potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2] The structure-activity relationship (SAR) studies consistently highlight the importance of a 2-(3',4',5'-trimethoxybenzoyl) moiety for potent antimitotic activity, mimicking the A-ring of the natural product combretastatin A-4.[2][3]

Key Molecular Scaffolds and Structure-Activity Relationship (SAR)

The core structure of these antimitotic agents typically consists of a benzothiophene ring system with an amino group at the 3-position and an aroyl group, most effectively a 3,4,5-trimethoxybenzoyl group, at the 2-position.[1][3] SAR studies have revealed several key features that govern the biological activity of these compounds:

  • The 2-Aroyl Group: The 3',4',5'-trimethoxyphenyl group is a critical pharmacophore for potent tubulin polymerization inhibitory activity.[3]

  • The 3-Amino Group: While essential for the initial discovery of this class of compounds, modifications or even replacement of the 3-amino group can modulate activity. For instance, in some series, replacing the 3-amino group with a methyl group or hydrogen has been shown to increase potency.[2]

  • Substitution on the Benzothiophene Ring: The position and nature of substituents on the benzene portion of the benzothiophene ring significantly influence antiproliferative activity. Methoxy groups at the C-6 or C-7 positions have been shown to be favorable.[3]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative 3-aminobenzothiophene derivatives from the literature.

Table 1: Antiproliferative Activity of 2-Aroyl-5-aminobenzothiophene Derivatives [3]

CompoundSubstituent (R)L1210 IC₅₀ (nM)FM3A IC₅₀ (nM)Molt/4 IC₅₀ (nM)CEM IC₅₀ (nM)HeLa IC₅₀ (nM)
3a 7-OCH₃1812111514
3c 7-OCH₃, 4-CH₃2.64.13.57.812
3d 6-OCH₃1916171818
3e 6-OCH₃, 4-CH₃1512131414
CA-4 (Reference)2.8114.04.04.0

Table 2: Inhibition of Tubulin Polymerization by 2-Aroyl-5-aminobenzothiophene Derivatives [3]

CompoundIC₅₀ (µM)% Inhibition of Colchicine Binding (at 1 µM)
3c 0.8585
3d 0.9282
3e 0.9083
CA-4 1.088

Experimental Protocols

A. General Synthesis of 2-(3',4',5'-Trimethoxybenzoyl)-5-aminobenzothiophene Derivatives

This protocol is a generalized procedure based on reported syntheses.[3]

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Thiocarbamate Formation cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Cyclization cluster_4 Step 5: Nitro Group Reduction A Substituted 5-nitrosalicylaldehyde/acetophenone C O-arylthiocarbamate A->C DABCO, DMF B N,N-dimethylthiocarbamoyl chloride B->C D S-arylthiocarbamate C->D Toluene, reflux E 2-Thiophenol D->E NaOH (aq) G 5-Nitrobenzothiophene derivative E->G K₂CO₃, Acetone, reflux F 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone F->G H Final Product: 2-(3',4',5'-trimethoxybenzoyl)-5-aminobenzothiophene G->H SnCl₂, EtOH, reflux

Caption: General five-step synthesis workflow for 2-aroyl-5-aminobenzothiophene derivatives.

Methodology:

  • O-Arylthiocarbamate Formation: To a solution of the appropriately substituted 5-nitrosalicylaldehyde or 5-nitro-2-hydroxyacetophenone in N,N-dimethylformamide (DMF), add 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by N,N-dimethylthiocarbamoyl chloride. Stir the reaction mixture at 50 °C for several hours.

  • Newman-Kwart Rearrangement: Heat the purified O-arylthiocarbamate in refluxing toluene to induce rearrangement to the corresponding S-arylthiocarbamate.

  • Hydrolysis: Hydrolyze the S-arylthiocarbamate using an aqueous solution of sodium hydroxide to yield the 2-thiophenol intermediate.

  • Cyclization: React the crude 2-thiophenol with 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone in the presence of potassium carbonate in refluxing acetone to form the 5-nitrobenzothiophene derivative.

  • Nitro Group Reduction: Reduce the nitro group of the 5-nitrobenzothiophene derivative using tin(II) chloride in refluxing ethanol to afford the final 5-aminobenzothiophene product.

B. In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

  • Prepare a reaction mixture containing purified tubulin in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).

  • Add the test compound (dissolved in DMSO) or vehicle control to the reaction mixture.

  • Initiate polymerization by incubating the mixture at 37 °C.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The absorbance increase corresponds to the extent of tubulin polymerization.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

C. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on cell cycle progression.

Methodology:

  • Cell Treatment: Seed cancer cells (e.g., HeLa, K562) in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing. Store the fixed cells at -20 °C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.

Signaling Pathway

The primary mechanism of action of these 3-aminobenzothiophene derivatives is the disruption of microtubule dynamics, which triggers the spindle assembly checkpoint and leads to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Effects Drug 3-Aminobenzothiophene Derivative Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibition of Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Activation of Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Mitotic Arrest

Caption: Proposed signaling pathway for 3-aminobenzothiophene-based antimitotic agents.

Conclusion

The 3-aminobenzothiophene scaffold represents a versatile and promising platform for the design and synthesis of novel antimitotic agents. The protocols and data presented herein provide a comprehensive guide for researchers in the field of anticancer drug discovery. The potent inhibition of tubulin polymerization and the significant antiproliferative activity against a range of cancer cell lines underscore the therapeutic potential of this class of compounds. Further optimization of the benzothiophene core and its substituents may lead to the development of clinically viable drug candidates.

References

The Versatile Scaffold: Benzo[b]thiophen-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The benzo[b]thiophene core, a fused benzene and thiophene ring system, represents a privileged scaffold in medicinal chemistry. Among its derivatives, benzo[b]thiophen-3-amine and its analogues have garnered significant attention from researchers, leading to the development of a diverse range of therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this versatile molecule.

The unique structural and electronic properties of the benzo[b]thiophene nucleus allow for a wide array of chemical modifications, enabling the fine-tuning of pharmacological activities. Derivatives of benzo[b]thiophen-3-amine have demonstrated potent inhibitory activity against various enzymes and proteins implicated in a range of diseases, including neurodegenerative disorders, cancer, and microbial infections.

Key Therapeutic Applications and Biological Activities

Monoamine Oxidase (MAO) Inhibition for Neurodegenerative Diseases

Benzo[b]thiophen-3-ol derivatives, structurally related to the 3-amino counterparts, have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease. By increasing dopaminergic neurotransmission, these compounds can help alleviate the motor symptoms of the disease. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species, suggesting a potential neuroprotective effect.[1][2]

Quantitative Data Summary

The biological activity of various Benzo[b]thiophen-3-amine derivatives is summarized in the tables below, providing a comparative overview of their potency across different therapeutic targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

Compound Target IC50 (µM) Ki (µM) Selectivity Index (SI) for MAO-B Reference
PM1 hMAO-A > 10 - - [1][3]
PM1 hMAO-B 0.85 - > 11.8 [1][3]
PM12 hMAO-A > 10 - - [1][3]
PM12 hMAO-B 0.08 - > 125 [1][3]
PM17 hMAO-A > 10 - - [1][3]
PM17 hMAO-B 0.12 - > 83.3 [1][3]
ACH10 MAO-B - 0.097 - [4][5]

| ACH14 | MAO-B | - | 0.10 | - |[4][5] |

Table 2: Anticancer Activity (Cytotoxicity)

Compound/Derivative Cell Line IC50 (µM) Reference
Benzo[a]phenazine derivative HeLa 1.0 - 10 [6][7]
Benzo[a]phenazine derivative A549 1.0 - 10 [6][7]
Benzo[a]phenazine derivative MCF-7 1.0 - 10 [6][7]
Benzo[a]phenazine derivative HL-60 1.0 - 10 [6][7]
Thiobarbiturate-based s-triazine hydrazone HepG2 3.8 µg/mL [8]
Thiobarbiturate-based s-triazine hydrazone HCT-116 1.9 µg/mL [8]
Compound 5 A549 10.67 [2]
Compound 5 C6 4.33 [2]
Compound 7c, 9c, 11d Various < 100 µg/mL [9]

| K2071 | Glioblastoma cell lines | ~2 |[10] |

Table 3: Kinase Inhibition

Compound Target Kinase IC50 (nM) Reference
Benzothienopyrimidinone PIM1 2 [11]
Benzothienopyrimidinone PIM2 3 [11]
Benzothienopyrimidinone PIM3 0.5 [11]
Urokinase Inhibitor 2 uPA 133 [12]

| Urokinase Inhibitor 3 | uPA | 70 |[12] |

Table 4: Anticonvulsant Activity

Compound Test Model ED50 (mg/kg) Reference
Compound 33 MES 27.4 [13]
Compound 33 6 Hz 30.8 [13]
Thiophene derivative 4g MES 23.7 [1][14]
Thiophene derivative 4g scPTZ 18.9 [1][14]
Hybrid compound 4 MES 62.14 [15][16]

| Hybrid compound 4 | 6 Hz | 75.59 |[15][16] |

Table 5: Antimicrobial Activity

Compound/Derivative Microorganism MIC (µg/mL) Reference
Benzonaptho & tolyl substituted derivatives Klebsiella pneumoniae 10-20 [17][18]
3-chlorobenzo[b]thiophene S. aureus 16 [16]
3-bromobenzo[b]thiophene S. aureus 16 [16]
2-aminobenzothiazole 1 S. aureus 2.9 µM [12]
Tetrahydrobenzothiophene 3b E. coli 1.11 µM [19]
Tetrahydrobenzothiophene 3b P. aeruginosa 1.00 µM [19]
Tetrahydrobenzothiophene 3b Salmonella 0.54 µM [19]

| Tetrahydrobenzothiophene 3b | S. aureus | 1.11 µM |[19] |

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binding H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 DOPAC DOPAC MAOB->DOPAC Inhibitor Benzo[b]thiophen-3-amine Derivative (Inhibitor) Inhibitor->MAOB Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal

Caption: MAO-B inhibition by Benzo[b]thiophen-3-amine derivatives.

PIM_Kinase_Signaling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PIM_Kinase PIM Kinase Receptor->PIM_Kinase Activation BAD BAD (pro-apoptotic) PIM_Kinase->BAD Phosphorylation (Inactivation) p21_p27 p21 / p27 (Cell Cycle Inhibitors) PIM_Kinase->p21_p27 Phosphorylation (Inactivation) MYC c-Myc (Transcription Factor) PIM_Kinase->MYC Phosphorylation (Stabilization) Inhibitor Benzo[b]thiophen-3-amine Derivative Inhibitor->PIM_Kinase Inhibition Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation p21_p27->Proliferation MYC->Proliferation Survival Cell Survival MYC->Survival

Caption: PIM Kinase signaling pathway and its inhibition.

Synthesis_Workflow Start 2-Halobenzonitrile & Methyl Thioglycolate Microwave Microwave Irradiation (130°C, DMSO, TEA) Start->Microwave Intermediate 3-Aminobenzo[b]thiophene Microwave->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Final_Product Bioactive Derivatives (e.g., Kinase Inhibitors) Derivatization->Final_Product

Caption: Microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.

Experimental Protocols

Synthesis of 2-Aroyl-benzo[b]thiophen-3-ols (General Procedure)

This protocol describes a one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols, which are potent MAO inhibitors.

Materials:

  • 2-Mercaptobenzoic acid

  • Substituted phenacyl bromide

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a stirred solution of 2-mercaptobenzoic acid (1.0 mmol) in DMF (5 mL) at room temperature, add the appropriately substituted phenacyl bromide (1.1 mmol).

  • Add triethylamine (2.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-aroyl-benzo[b]thiophen-3-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1][3]

In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potency of compounds against hMAO-A and hMAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.

  • In a 96-well plate, add 20 µL of buffer, 20 µL of test compound/reference inhibitor, and 20 µL of hMAO-A or hMAO-B enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of a substrate solution (kynuramine for MAO-A, benzylamine for MAO-B) containing HRP and Amplex Red.

  • Immediately measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) every 2 minutes for 20-30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (LIMK1 - General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against LIMK1 using a luminescence-based assay that measures ATP consumption.[8][11][14][20]

Materials:

  • Recombinant human LIMK1 enzyme

  • Cofilin (substrate)

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

  • Add 2 µL of a solution containing LIMK1 enzyme and cofilin substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to its Km for LIMK1.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay

This turbidity-based assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][10][13]

Materials:

  • Purified tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP (1 M stock)

  • Glycerol

  • Test compounds and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)

  • UV-transparent 96-well plates

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Prepare a 2x tubulin solution (e.g., 4 mg/mL) in G-PEM buffer on ice.

  • Prepare serial dilutions of the test compounds and controls in G-PEM buffer.

  • In a pre-warmed 96-well plate, add 50 µL of the 2x tubulin solution to each well.

  • Add 50 µL of the test compound dilutions or controls to the respective wells. The final tubulin concentration will be 1x.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance at 340 nm versus time to obtain polymerization curves.

  • Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.

Anticonvulsant Activity Evaluation (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][13][14][15][16][21]

Animals:

  • Male Swiss albino mice (20-25 g)

Apparatus:

  • Electroshock apparatus with corneal electrodes

Procedure:

  • Administer the test compound or vehicle control intraperitoneally (i.p.) to groups of mice. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of the tonic hind limb extension is considered as protection.

  • The ED50 (median effective dose) of the test compound, the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.

  • Neurotoxicity can be assessed using the rotarod test to determine the TD50 (median toxic dose), and a protective index (PI = TD50/ED50) can be calculated to evaluate the safety margin of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[17][18][19][22][23]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • Standard antibiotics (e.g., ciprofloxacin, ampicillin)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing the appropriate broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

References

Application Notes and Protocols: Derivatization of the Amino Group in Benzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino group of Benzo[b]thiophen-3-amine. This versatile building block is a key component in the development of various therapeutic agents and functional materials. The following sections detail common derivatization strategies, including N-acylation, N-sulfonylation, N-alkylation, and N-arylation, complete with experimental procedures and expected outcomes.

Introduction

Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry, appearing in a range of clinically used drugs.[1] The 3-amino substituted benzo[b]thiophene moiety, in particular, offers a reactive handle for extensive chemical derivatization, making it a valuable starting point for the synthesis of compound libraries in drug discovery programs.[1] These derivatives have shown promise as kinase inhibitors and antimitotic agents, highlighting their therapeutic potential. The derivatization of the amino group allows for the fine-tuning of physicochemical properties, biological activity, and target specificity.

General Workflow for Derivatization

The general workflow for the derivatization of Benzo[b]thiophen-3-amine involves the reaction of the primary amino group with a suitable electrophile under appropriate conditions to form a new covalent bond. Subsequent purification and characterization are essential to ensure the identity and purity of the final product.

Derivatization Workflow General Derivatization Workflow of Benzo[b]thiophen-3-amine start Benzo[b]thiophen-3-amine reagent Electrophilic Reagent (e.g., Acyl Chloride, Sulfonyl Chloride, Aldehyde, Aryl Halide) reaction Reaction (Acylation, Sulfonylation, Alkylation, Arylation) start->reaction reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product N-Substituted Benzo[b]thiophen-3-amine Derivative purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General workflow for the derivatization of the amino group of Benzo[b]thiophen-3-amine.

N-Acylation

N-acylation is a common method to introduce an acyl group onto the amino function, forming an amide. This transformation can significantly alter the electronic and steric properties of the molecule.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the formation of N-(benzo[b]thiophen-3-yl)acetamide.

  • Materials:

    • Benzo[b]thiophen-3-amine

    • Acetic anhydride

    • Pyridine (or another suitable base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve Benzo[b]thiophen-3-amine (1.0 eq) in DCM or THF in a round-bottom flask.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol details the synthesis of N-(benzo[b]thiophen-3-yl)benzamide.

  • Materials:

    • Benzo[b]thiophen-3-amine

    • Benzoyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of Benzo[b]thiophen-3-amine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 3-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.

ReagentBaseSolventTime (h)Yield (%)Reference
Acetic AnhydridePyridineDCM3>90 (expected)General Acylation
Benzoyl ChlorideTriethylamineDCM4>90 (expected)General Acylation

N-Sulfonylation

N-sulfonylation introduces a sulfonyl group, forming a sulfonamide, which is a common motif in many therapeutic agents.

Protocol 3: N-Tosylation using p-Toluenesulfonyl Chloride

This protocol describes the synthesis of N-(benzo[b]thiophen-3-yl)-4-methylbenzenesulfonamide.

  • Materials:

    • Benzo[b]thiophen-3-amine

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Benzo[b]thiophen-3-amine (1.0 eq) in pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with DCM.

    • Wash the combined organic layers with 1 M HCl, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

ReagentBaseSolventTime (h)Yield (%)Reference
p-Toluenesulfonyl ChloridePyridinePyridine1285-95 (expected)[2]
Benzenesulfonyl ChlorideTriethylamineTHF686 (reported for aniline)[2]

N-Alkylation

N-alkylation introduces an alkyl group to the amino nitrogen. Reductive amination is a common and effective method for this transformation, avoiding over-alkylation.

Protocol 4: Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzylbenzo[b]thiophen-3-amine.

  • Materials:

    • Benzo[b]thiophen-3-amine

    • Benzaldehyde

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloroethane (DCE) or Methanol

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of Benzo[b]thiophen-3-amine (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution, and purify the crude product by column chromatography.

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE1670-90 (expected)[3]
AcetoneNaBH₃CNMethanol2460-80 (expected)General Reductive Amination

N-Arylation

N-arylation, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds with aryl halides.

Protocol 5: Buchwald-Hartwig N-Arylation with Bromobenzene

This protocol describes the synthesis of N-phenylbenzo[b]thiophen-3-amine.

  • Materials:

    • Benzo[b]thiophen-3-amine

    • Bromobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

    • Toluene or Dioxane (anhydrous)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.4 eq).

    • Add Benzo[b]thiophen-3-amine (1.2 eq) and bromobenzene (1.0 eq).

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Simplified Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n pd_complex L_nPd(Ar)(X) pd0->pd_complex Ar-X ox_add Oxidative Addition amide_complex L_nPd(Ar)(NR'R'') pd_complex->amide_complex HNR'R'' / Base amine_coord Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product red_elim Reductive Elimination aryl_halide Ar-X amine HNR'R'' base Base Kinase_Inhibitor_MoA Mode of Action of Benzo[b]thiophen-3-amine Derivatives as Kinase Inhibitors cluster_0 Kinase Active Site atp_pocket ATP Binding Pocket hinge Hinge Region atp_pocket->inhibition Blocks ATP Binding inhibitor Benzo[b]thiophen-3-amine Derivative inhibitor->atp_pocket Binds to atp ATP atp->atp_pocket Competes with substrate Protein Substrate phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation (Inhibited)

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Benzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of benzo[b]thiophen-3-amine derivatives in palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction enables the synthesis of a diverse range of N-aryl and N-heteroaryl benzo[b]thiophen-3-amine derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction

The benzo[b]thiophene moiety is a prominent heterocyclic structure found in numerous biologically active compounds and pharmaceuticals.[1] Functionalization of this core, particularly at the 3-position with an amino group, provides a key building block for the synthesis of novel drug candidates. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile method for the arylation of amines.[2][3] This document outlines the application of this methodology to deactivated 3-aminobenzo[b]thiophene systems, providing researchers with the necessary information to successfully implement these reactions in their own laboratories.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst.[2][3][4] The choice of ligand, base, and solvent is critical for the success of the reaction, particularly when using less reactive or deactivated substrates.

Experimental Data

The following tables summarize the results from the palladium-catalyzed cross-coupling of methyl 3-aminobenzo[b]thiophene-2-carboxylates with various aryl and heteroaryl bromides. The reactions were performed using a catalyst system composed of palladium(II) acetate (Pd(OAc)₂), Xantphos as the ligand, and cesium carbonate (Cs₂CO₃) as the base in dioxane at 120 °C.[5]

Table 1: Buchwald-Hartwig Coupling of Methyl 3-aminobenzo[b]thiophene-2-carboxylate (1) with Bromoarenes [5]

EntryBromoareneProductYield (%)
14-BromobenzonitrileMethyl 3-(4-cyanophenylamino)benzo[b]thiophene-2-carboxylate75
24-BromobenzaldehydeMethyl 3-(4-formylphenylamino)benzo[b]thiophene-2-carboxylate60
34-NitrobromobenzeneMethyl 3-(4-nitrophenylamino)benzo[b]thiophene-2-carboxylate80
44-BromobiphenylMethyl 3-(biphenyl-4-ylamino)benzo[b]thiophene-2-carboxylate70

Table 2: Buchwald-Hartwig Coupling of Substituted Methyl 3-aminobenzo[b]thiophene-2-carboxylates with 4-Bromobenzonitrile [5]

Entry3-Aminobenzo[b]thiophene DerivativeProductYield (%)
1Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylateMethyl 5-chloro-3-(4-cyanophenylamino)benzo[b]thiophene-2-carboxylate78
2Methyl 3-amino-5-methylbenzo[b]thiophene-2-carboxylateMethyl 3-(4-cyanophenylamino)-5-methylbenzo[b]thiophene-2-carboxylate72

Table 3: Buchwald-Hartwig Coupling and Intramolecular Cyclization with 2-Bromopyridines [5]

| Entry | 3-Aminobenzo[b]thiophene Derivative | Bromopyridine | Product | Yield (%) | |---|---|---|---| | 1 | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 2-Bromopyridine | 6H-Benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-one | 90 | | 2 | Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | 2-Bromopyridine | 9-Chloro-6H-benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-one | 85 | | 3 | Methyl 3-amino-5-methylbenzo[b]thiophene-2-carboxylate | 2-Bromopyridine | 9-Methyl-6H-benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-one | 88 |

Note: The use of methyl 3-aminobenzo[b]thiophene-2-carboxylates as coupling partners was successful with bromobenzenes bearing electron-withdrawing groups and a bromobiphenyl. However, attempts to perform the C–N couplings with bromobenzenes bearing electron-donating groups (e.g., methoxy) were unsuccessful under these conditions, indicating a limitation of this protocol.[5]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Methyl 3-aminobenzo[b]thiophene-2-carboxylates [5]

This protocol is a general guideline for the palladium-catalyzed cross-coupling of methyl 3-aminobenzo[b]thiophene-2-carboxylates with aryl bromides.

Materials:

  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate derivative

  • Aryl or heteroaryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the methyl 3-aminobenzo[b]thiophene-2-carboxylate (1.0 mmol), the aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Add anhydrous dioxane (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired N-aryl-3-aminobenzo[b]thiophene-2-carboxylate.

Protocol for the Synthesis of 6H-Benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-ones [5]

This protocol describes the one-pot C-N coupling and subsequent intramolecular cyclization.

Procedure:

  • Follow the general Buchwald-Hartwig amination protocol (steps 1-3) using a methyl 3-aminobenzo[b]thiophene-2-carboxylate derivative and a 2-bromopyridine derivative.

  • After the initial heating period for the C-N coupling, continue to heat the reaction mixture at 120 °C until the intramolecular cyclization is complete (monitor by TLC or LC-MS).

  • Follow the workup and purification procedure (steps 5-9) as described in the general protocol to isolate the tetracyclic product.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex R-X Amine Coordination [R-Pd(II)(L)(H₂NR')]-X Oxidative Addition Complex->Amine Coordination H₂NR' Palladium-Amido Complex R-Pd(II)(L)(HNR') Amine Coordination->Palladium-Amido Complex -HX, Base Palladium-Amido Complex->Pd(0)L Reductive Elimination Product R-NHR' Palladium-Amido Complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add 3-aminobenzo[b]thiophene, aryl bromide, base, Pd(OAc)₂, Xantphos to Schlenk tube Add Solvent Add anhydrous dioxane Add Reactants->Add Solvent Inert Atmosphere Establish inert atmosphere (Ar or N₂) Add Solvent->Inert Atmosphere Heating Heat to 120 °C with stirring Inert Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Filtration Dilute and filter through celite Cooling->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Column chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of N-aryl benzo[b]thiophen-3-amines.

References

Application Notes and Protocols: Synthesis of Benzothieno[3,2-d]pyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzothieno[3,2-d]pyrimidin-4-ones, a class of heterocyclic compounds with significant pharmacological interest, including anti-inflammatory and anticancer activities.[1][2] The methodologies outlined below are based on established synthetic routes, offering reproducible procedures for laboratory-scale preparation.

Introduction

Benzothieno[3,2-d]pyrimidin-4-ones are bicyclic heteroaromatic compounds that have garnered considerable attention in medicinal chemistry. Their structural similarity to purine bases allows them to interact with various biological targets.[3] This document details two primary synthetic strategies for obtaining the benzothieno[3,2-d]pyrimidin-4-one scaffold, starting from readily available precursors. The protocols include the synthesis of the key intermediate, a substituted 2-aminobenzo[b]thiophene, and its subsequent cyclization to the target pyrimidinone.

Synthetic Pathways Overview

The synthesis of benzothieno[3,2-d]pyrimidin-4-ones typically involves a two-stage process:

  • Formation of a 2-aminobenzo[b]thiophene-3-carboxylate intermediate: This is commonly achieved through the Gewald reaction, which involves the condensation of a cyclic ketone, an active methylene nitrile, and elemental sulfur.[3]

  • Cyclization to the pyrimidinone ring: The 2-aminobenzo[b]thiophene intermediate can be cyclized using various reagents, such as formamide or isothiocyanates, to yield the desired benzothieno[3,2-d]pyrimidin-4-one core.

The following diagram illustrates the general synthetic workflow:

G A Cyclic Ketone + Active Methylene Nitrile + Sulfur B Gewald Reaction A->B C 2-Aminobenzo[b]thiophene Intermediate B->C E Cyclization C->E D Cyclization Reagent (e.g., Formamide, Isothiocyanate) D->E F Benzothieno[3,2-d]pyrimidin-4-one E->F

Figure 1: General workflow for the synthesis of benzothieno[3,2-d]pyrimidin-4-ones.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-[5]benzothieno[3,2-d]pyrimidin-4(1H)-one

This protocol outlines the synthesis of the parent benzothieno[3,2-d]pyrimidin-4-one structure starting from methyl 2-aminobenzo[b]thiophene-3-carboxylate.

Step 1: Synthesis of Methyl 2-aminobenzo[b]thiophene-3-carboxylate (Gewald Reaction)

This step is a common method for preparing the key thiophene intermediate.

  • Materials:

    • Cyclohexanone

    • Ethyl cyanoacetate

    • Elemental sulfur

    • Triethylamine (TEA) or Diethylamine (Et₂NH)

    • Ethanol

  • Procedure:

    • To a stirred mixture of cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add triethylamine or diethylamine (1.5 equivalents) dropwise.

    • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • Wash the solid with cold ethanol and dry to afford the crude ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[4]

Step 2: Cyclization with Formamide

  • Materials:

    • Methyl 2-aminobenzo[b]thiophene-3-carboxylate

    • Formamide

  • Procedure:

    • A mixture of methyl 2-aminobenzo[b]thiophene-3-carboxylate (1 equivalent) and an excess of formamide is heated at reflux (typically 150-180 °C).

    • The reaction is maintained at this temperature for several hours until the starting material is consumed (monitored by TLC).

    • After cooling to room temperature, the reaction mixture is poured into water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 2,3-dihydro-[5]benzothieno[3,2-d]pyrimidin-4(1H)-one.

The following diagram illustrates the reaction pathway for Protocol 1:

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization A Cyclohexanone + Ethyl Cyanoacetate + Sulfur B Et₂NH, EtOH A->B Condensation C Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate B->C D Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate E Formamide, Reflux D->E Cyclization F 5,6,7,8-Tetrahydro-3H-benzo[4,5]thieno [2,3-d]pyrimidin-4-one E->F

Figure 2: Reaction scheme for the synthesis of 5,6,7,8-tetrahydro-3H-benzo[2][6]thieno[2,3-d]pyrimidin-4-one.
Protocol 2: Synthesis of 3-Substituted-2-thioxo-2,3-dihydro-[5]benzothieno[3,2-d]pyrimidin-4(1H)-ones

This protocol describes the synthesis of 2-thioxo derivatives, which are versatile intermediates for further functionalization.

Step 1: Synthesis of 2-Isothiocyanatobenzo[b]thiophene-3-carboxylate

  • Materials:

    • 2-Aminobenzo[b]thiophene-3-carboxylate

    • Thiophosgene (CSCl₂)

    • Dichloromethane or Chloroform

  • Procedure:

    • Dissolve the 2-aminobenzo[b]thiophene-3-carboxylate (1 equivalent) in dichloromethane or chloroform.

    • Cool the solution in an ice bath.

    • Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude 2-isothiocyanatobenzo[b]thiophene-3-carboxylate, which can often be used in the next step without further purification.

Step 2: Cyclization with an Amine

  • Materials:

    • 2-Isothiocyanatobenzo[b]thiophene-3-carboxylate

    • Primary amine (e.g., ethanolamine, propylamine)

    • Ethanol or a suitable solvent

  • Procedure:

    • Dissolve the crude 2-isothiocyanatobenzo[b]thiophene-3-carboxylate in ethanol.

    • Add the desired primary amine (1 equivalent) to the solution.

    • Reflux the mixture for several hours.

    • Upon cooling, the product often precipitates from the solution.

    • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

    • Recrystallization from an appropriate solvent can be performed for further purification.[7]

The following diagram illustrates the reaction pathway for Protocol 2:

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Cyclization with Amine A 2-Aminobenzo[b]thiophene- 3-carboxylate B Thiophosgene (CSCl₂) A->B C 2-Isothiocyanatobenzo[b]thiophene- 3-carboxylate B->C D 2-Isothiocyanatobenzo[b]thiophene- 3-carboxylate E Primary Amine (R-NH₂), Reflux D->E F 3-Substituted-2-thioxo-2,3-dihydro- [1]benzothieno[3,2-d]pyrimidin-4(1H)-one E->F

Figure 3: Reaction scheme for the synthesis of 3-substituted-2-thioxo-2,3-dihydro-[5]benzothieno[3,2-d]pyrimidin-4(1H)-ones.

Data Presentation

The following table summarizes typical reaction conditions and yields for the key synthetic steps described in the literature.

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Protocol 1, Step 1 Cyclohexanone, Ethyl cyanoacetate, SulfurDiethylamine, Ethanol, rtEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate~85%[4]
Protocol 1, Step 2 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateFormamide, Reflux5,6,7,8-Tetrahydro-3H-benzo[2][6]thieno[2,3-d]pyrimidin-4-one92%[5]
Protocol 2, Step 1 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid ethyl esterThiophosgene2-Isothiocyanato-4,5-dimethyl-thiophene-3-carboxylic acid ethyl esterNot specified[7]
Protocol 2, Step 2 2-Isothiocyanato-4,5-dimethyl-thiophene-3-carboxylic acid ethyl esterEthanolamine, Reflux3-(2-hydroxy-ethyl)-5,6-dimethyl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-oneNot specified[7]

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods employed. The values presented are indicative and may vary.

Safety Precautions

  • Thiophosgene: Thiophosgene is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Solvents and Reagents: Handle all organic solvents and reagents with care, following standard laboratory safety procedures.

  • Heating: Use appropriate heating mantles and condensers for refluxing reactions to prevent the escape of volatile and potentially hazardous vapors.

By following these detailed protocols, researchers can effectively synthesize benzothieno[3,2-d]pyrimidin-4-ones for further investigation in drug discovery and development programs.

References

Preparation of Tubulin Polymerization Inhibitors from Benzothiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules is a tightly regulated process, and its disruption represents a clinically validated and effective strategy in cancer therapy. Small molecules that interfere with tubulin polymerization can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Benzothiophene derivatives have emerged as a promising class of tubulin polymerization inhibitors. These synthetic compounds often mimic the binding of natural products like colchicine to the β-tubulin subunit, thereby preventing the incorporation of tubulin dimers into growing microtubules.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of benzothiophene-based tubulin polymerization inhibitors, intended to guide researchers in the discovery and development of novel anticancer agents.

Data Presentation: Biological Activity of Benzothiophene Derivatives

The following tables summarize the quantitative data for representative benzothiophene-based tubulin polymerization inhibitors, detailing their efficacy in inhibiting cancer cell growth and tubulin polymerization.

Table 1: Antiproliferative Activity of 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzothiophene Derivatives

Compound IDRCell LineGI50 (nM)¹Reference
1a HK562>10000[2]
1b 6-CH₃K5620.8[3]
1c 4-OCH₃K562>10000[2]
1d 6-OCH₃K56275-99[4]

¹GI50: Concentration required to inhibit cell growth by 50%.

Table 2: Inhibition of Tubulin Polymerization by Benzothiophene Derivatives

Compound IDStructure TypeIC50 (µM)¹Reference
2a 2-Aryl-3-aroyl-benzothiophene3.5[5]
2b 2-Amino-3-aroyl-5-phenylethynyl thiophene~0.62[6]
2c 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiopheneNot specified, but active[5]

¹IC50: Concentration required to inhibit tubulin polymerization by 50%.

Experimental Protocols

Synthesis of a 2-Amino-3-(3,4,5-trimethoxybenzoyl)-6-methylbenzo[b]thiophene Inhibitor

This protocol describes a representative synthesis of a potent benzothiophene-based tubulin inhibitor, adapted from published procedures.[2][5][7]

Workflow for the Synthesis of a Benzothiophene Inhibitor

cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Friedel-Crafts Acylation A 4-Methylcyclohexanone D 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile A->D B Malononitrile B->D C Sulfur C->D E Intermediate D D->E Aromatization & Grignard Reaction (Conceptual Intermediate for Acylation) G Final Product: 2-Amino-3-(3,4,5-trimethoxybenzoyl)-6-methylbenzo[b]thiophene E->G F 3,4,5-Trimethoxybenzoyl chloride F->G

Caption: Synthetic workflow for a benzothiophene tubulin inhibitor.

Step 1: Gewald Reaction for 2-Aminothiophene Synthesis

This step involves the multi-component Gewald reaction to form the core 2-aminothiophene scaffold.[8][9][10]

  • Materials:

    • 4-Methylcyclohexanone

    • Malononitrile

    • Elemental Sulfur

    • Morpholine or Piperidine (catalyst)

    • Ethanol

  • Procedure:

    • To a solution of 4-methylcyclohexanone (1 equiv.) and malononitrile (1 equiv.) in ethanol, add a catalytic amount of morpholine or piperidine.

    • Add elemental sulfur (1.1 equiv.) to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the purified 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Step 2: Aromatization and Friedel-Crafts Acylation

This step involves the aromatization of the tetrahydrobenzothiophene ring followed by Friedel-Crafts acylation to introduce the 3,4,5-trimethoxybenzoyl group.

  • Materials:

    • 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

    • Sulfur or Palladium on carbon (for aromatization)

    • 3,4,5-Trimethoxybenzoyl chloride

    • Aluminum chloride (AlCl₃) or other Lewis acid

    • Dichloromethane (DCM) or other inert solvent

  • Procedure:

    • Aromatization: Heat the product from Step 1 with sulfur at an elevated temperature (e.g., 200-220 °C) or reflux with a catalytic amount of palladium on carbon in a high-boiling solvent to yield 2-amino-6-methylbenzo[b]thiophene-3-carbonitrile. Purify the product by column chromatography.

    • Grignard Reaction (alternative to direct acylation): Convert the nitrile to a ketone via a Grignard reaction with 3,4,5-trimethoxyphenylmagnesium bromide.

    • Friedel-Crafts Acylation: To a solution of the aromatized 2-aminobenzothiophene in dry dichloromethane under an inert atmosphere, add aluminum chloride (2-3 equiv.) at 0 °C.

    • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equiv.) in dry dichloromethane.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.[11][12]

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is for assessing the effect of benzothiophene derivatives on the polymerization of purified tubulin in vitro.[13][14][15]

Workflow for Tubulin Polymerization Assay

A Prepare Reagents (Tubulin, GTP, Buffer, Test Compound) C Add test compound/control to plate A->C B Pre-warm plate reader to 37°C D Initiate polymerization by adding tubulin solution B->D C->D E Measure absorbance at 340 nm every minute D->E F Plot absorbance vs. time E->F G Analyze polymerization curves (Vmax, steady-state) F->G

Caption: Experimental workflow for a turbidity-based tubulin polymerization assay.

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • GTP stock solution (10 mM in GTB)

    • Glycerol

    • Test compound stock solution in DMSO

    • Positive control (e.g., Colchicine, Nocodazole)

    • Negative control (DMSO)

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the final tubulin solution by reconstituting lyophilized tubulin in GTB to the desired final concentration (e.g., 3 mg/mL), supplemented with 1 mM GTP and 10% glycerol.

    • In a 96-well plate on ice, add 10 µL of 10x concentrated test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • To initiate the polymerization, add 90 µL of the final tubulin solution to each well.

    • Mix gently by pipetting up and down, avoiding the formation of air bubbles.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Determine the effect of the test compounds on the rate and extent of tubulin polymerization by comparing the polymerization curves to the controls.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of benzothiophene inhibitors on the microtubule network in cultured cells.[16]

  • Materials:

    • Cultured cells (e.g., HeLa, MCF-7) grown on glass coverslips

    • Complete cell culture medium

    • Benzothiophene test compound

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBST)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

    • Nuclear counterstain (e.g., DAPI)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the benzothiophene compound for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBST.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of benzothiophene inhibitors on cell cycle progression.[1][9][17]

  • Materials:

    • Cultured cells

    • Benzothiophene test compound

    • PBS

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in a multi-well plate and treat with various concentrations of the benzothiophene compound for a specified time (e.g., 24 hours).

    • Harvest the cells (including floating cells) and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate at room temperature for 15-30 minutes in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Generate DNA content histograms from the flow cytometry data.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

    • Compare the cell cycle distribution of treated cells to that of control cells to determine if the compound induces cell cycle arrest, typically in the G2/M phase for tubulin polymerization inhibitors.

Mechanism of Action and Signaling Pathways

Benzothiophene-based tubulin inhibitors typically exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, leading to a cascade of cellular events.

Signaling Pathway of Benzothiophene Tubulin Inhibitors

A Benzothiophene Inhibitor B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Defect D->E G Activation of Spindle Assembly Checkpoint E->G F G2/M Phase Cell Cycle Arrest H Apoptosis F->H G->F

References

The Versatility of Benzo[b]thiophen-3-amine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophen-3-amine and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. The inherent chemical reactivity of the amino group, coupled with the unique electronic properties of the benzothiophene core, allows for the construction of novel molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles from benzo[b]thiophen-3-amine, focusing on their applications as kinase inhibitors, antimicrobial, and anticancer agents.

Application Notes

The benzo[b]thiophene core is a key structural motif found in numerous pharmacologically active compounds.[1] The introduction of an amino group at the 3-position provides a convenient handle for a variety of chemical transformations, leading to the formation of fused heterocyclic systems and other complex architectures. These derivatives have been shown to exhibit a broad spectrum of biological activities.

Kinase Inhibitors: A significant area of application for benzo[b]thiophen-3-amine derivatives is in the development of protein kinase inhibitors.[2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Heterocycles such as benzo[3][4]thieno[3,2-d]pyrimidines, synthesized from 3-aminobenzo[b]thiophenes, have shown potent inhibitory activity against kinases like PIM kinases and MAPK-activated protein kinase 2 (MK2).[2][5]

Antimicrobial Agents: The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzo[b]thiophene derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][6] The incorporation of various substituents on the benzo[b]thiophene ring system can modulate the antimicrobial spectrum and potency.

Anticancer and Anti-inflammatory Agents: Derivatives of benzo[b]thiophene have been investigated for their potential as anticancer and anti-inflammatory agents.[1][7] These compounds can induce apoptosis in cancer cells and modulate inflammatory pathways. For instance, certain derivatives have been shown to target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[8]

Data Presentation

Table 1: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives
Compound ClassTarget KinaseIC50 / Ki (nM)Reference
Benzo[3][4]thieno[3,2-d]pyrimidin-4-onePIM12[2]
Benzo[3][4]thieno[3,2-d]pyrimidin-4-onePIM23[2]
Benzo[3][4]thieno[3,2-d]pyrimidin-4-onePIM30.5[2]
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
Compound ClassMicrobial StrainMIC (µg/mL)Reference
3-Halobenzo[b]thiophenesS. aureus16 - 256[6][9]
3-Halobenzo[b]thiophenesB. cereus16 - 128[9]
3-Halobenzo[b]thiophenesC. albicans16 - 128[9]
Benzo[b]thiophene AcylhydrazonesS. aureus (MDR)4[10]
Table 3: Anticancer Activity of Benzo[b]thiophene Derivatives
Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
3-Iodo-2-phenylbenzo[b]thiopheneHepG2 (Liver)67.04[7]
3-Iodo-2-phenylbenzo[b]thiopheneCaco-2 (Colon)63.74[7]
3-Iodo-2-phenylbenzo[b]thiophenePanc-1 (Pancreatic)76.72[7]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesMDA-MB-231 (Breast)Varies[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate

This protocol describes a rapid and efficient microwave-assisted synthesis of a key intermediate, methyl 3-aminobenzo[b]thiophene-2-carboxylate, which serves as a precursor for various bioactive heterocycles.[5][11]

Materials:

  • 2-Halobenzonitrile (e.g., 2-chlorobenzonitrile)

  • Methyl thioglycolate

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microwave synthesizer

  • Round-bottom flask or microwave reaction vessel

  • Stirring bar

Procedure:

  • In a microwave reaction vessel, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to achieve a 2 M concentration of the benzonitrile).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 130 °C for the specified time (typically 10-30 minutes, requires optimization for specific substrates) with stirring.

  • After the reaction is complete, cool the vessel to room temperature using a stream of compressed air.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with water and dry it in vacuo to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.

Protocol 2: Synthesis of Benzo[3][4]thieno[3,2-d]pyrimidin-4-one Kinase Inhibitors

This protocol outlines the synthesis of a benzo[3][4]thieno[3,2-d]pyrimidin-4-one scaffold, a core structure for potent PIM kinase inhibitors, starting from the 3-aminobenzo[b]thiophene intermediate.[11]

Materials:

  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate

  • Formamide

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

Procedure:

  • Place methyl 3-aminobenzo[b]thiophene-2-carboxylate in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture to reflux (approximately 180-210 °C) and maintain reflux for several hours (monitor by TLC).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the mixture to further precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product to obtain the benzo[3][4]thieno[3,2-d]pyrimidin-4-one.

Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized benzo[b]thiophene derivatives against bacterial and fungal strains.[9][12]

Materials:

  • Synthesized benzo[b]thiophene compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of each compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the same broth.

  • Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 4: MTT Assay for Anticancer Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][13]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzo[b]thiophene compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a suitable density and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis1 Microwave Synthesis cluster_synthesis2 Heterocycle Formation 2-Halobenzonitrile 2-Halobenzonitrile Reaction_Mixture 2-Halobenzonitrile + Methyl Thioglycolate + TEA in DMSO 2-Halobenzonitrile->Reaction_Mixture Methyl_Thioglycolate Methyl_Thioglycolate Methyl_Thioglycolate->Reaction_Mixture Microwave_Irradiation Microwave 130°C Reaction_Mixture->Microwave_Irradiation Intermediate Methyl 3-aminobenzo[b]thiophene- 2-carboxylate Microwave_Irradiation->Intermediate Cyclization Reaction with Formamide (Reflux) Intermediate->Cyclization Product Bioactive Heterocycle (e.g., Benzo[4,5]thieno[3,2-d]pyrimidin-4-one) Cyclization->Product

Caption: General workflow for the synthesis of bioactive heterocycles.

PIM_Kinase_Pathway cluster_upstream Upstream Signaling cluster_nucleus Nucleus cluster_downstream Downstream Effects Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Gene PIM Gene Transcription STAT->PIM_Gene Dimerization & Nuclear Translocation PIM_Kinase PIM Kinase PIM_Gene->PIM_Kinase Translation Substrates Downstream Substrates (e.g., Bad, c-Myc) PIM_Kinase->Substrates Phosphorylation Cell_Effects Cell Proliferation & Survival Substrates->Cell_Effects Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->PIM_Kinase RhoA_ROCK_Pathway cluster_activation Activation cluster_effector Downstream Effectors cluster_cellular Cellular Response GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Activation RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition LIMK LIMK ROCK->LIMK Activation Stress_Fiber Stress Fiber Formation & Cell Contraction MLC_Phosphatase->Stress_Fiber Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->ROCK

References

Application Notes and Protocols: Coupling Reactions of Benzo[b]thiophen-3-amine with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of N-aryl-benzo[b]thiophen-3-amines, valuable scaffolds in medicinal chemistry and materials science. The primary focus is on palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.

Introduction

The benzo[b]thiophene core is a privileged heterocyclic motif found in numerous biologically active compounds and functional organic materials. The introduction of an aryl group at the 3-amino position can significantly modulate the pharmacological and physicochemical properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient means to achieve this transformation, allowing for the coupling of benzo[b]thiophen-3-amine with a wide variety of aryl halides. This document outlines the key considerations and provides a detailed protocol for this important reaction.

Palladium-Catalyzed N-Arylation of Benzo[b]thiophen-3-amine

The Buchwald-Hartwig amination is a robust method for the synthesis of N-aryl-benzo[b]thiophen-3-amines. The reaction typically involves the palladium-catalyzed coupling of an amine with an aryl halide in the presence of a suitable base and a phosphine ligand. While direct coupling of benzo[b]thiophen-3-amine has been explored, a well-documented related approach involves the coupling of a 3-halobenzo[b]thiophene with an arylamine. Both strategies lead to the desired N-aryl-benzo[b]thiophen-3-amine products.

Method 1: Coupling of 3-Bromobenzo[b]thiophene with an Arylamine (Buchwald-Hartwig Reaction)

This method has been successfully employed for the synthesis of N-aryl-benzo[b]thiophen-3-amines. A specific example is the reaction of 3-bromobenzo[b]thiophene with N-methylaniline.

EntryAryl HalideAmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromobenzo[b]thiopheneN-MethylanilinePd(dba)₂P(t-Bu)₃t-BuONaTolueneRoom Temp.Not Specified86[1]

Materials:

  • 3-Bromobenzo[b]thiophene

  • N-Methylaniline

  • Palladium(0) bis(dibenzylideneacetone) (Pd(dba)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (t-BuONa)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., inside a glovebox or under a stream of argon), add 3-bromobenzo[b]thiophene (1.0 mmol, 213 mg), sodium tert-butoxide (1.10 mmol, 106 mg), and N-methylaniline (1.0 mmol, 108 µL) to a reaction vessel.

  • Catalyst Preparation: In a separate vial, prepare a suspension of Pd(dba)₂ (0.05 mmol) and P(t-Bu)₃ (0.05 mmol) in toluene.

  • Reaction Initiation: Add the catalyst suspension to the reaction vessel containing the reactants.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-methyl-N-phenylbenzo[b]thiophen-3-amine.

Method 2: Proposed Protocol for Direct Coupling of Benzo[b]thiophen-3-amine with an Aryl Halide

Based on the principles of the Buchwald-Hartwig amination, the following protocol is proposed for the direct N-arylation of benzo[b]thiophen-3-amine. Optimization of the ligand, base, and solvent may be necessary for specific aryl halides.

Materials:

  • Benzo[b]thiophen-3-amine

  • Aryl halide (e.g., 4-bromotoluene, 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • A suitable base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: To a dry reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), benzo[b]thiophen-3-amine (1.2 mmol), the chosen base (1.4 mmol), the palladium precatalyst (0.02-0.05 mmol), and the phosphine ligand (0.02-0.05 mmol).

  • Solvent Addition: Add the anhydrous solvent (3-5 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-aryl-benzo[b]thiophen-3-amine.

Visualizations

Reaction Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Reactants Benzo[b]thiophen-3-amine + Aryl Halide Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Catalyst_System Pd Precatalyst + Phosphine Ligand Catalyst_System->Reaction_Vessel Base Base (e.g., NaOtBu, Cs2CO3) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Vessel Heating Heating (80-110 °C) Reaction_Vessel->Heating Workup Work-up (Quenching, Extraction) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl-benzo[b]thiophen-3-amine Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle: Buchwald-Hartwig Amination

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Amine_Coord Amine Coordination OxAdd->Amine_Coord R₂NH Red_Elim Reductive Elimination Complex Amine_Coord->Red_Elim Base Red_Elim->Pd0 Product ArX Ar-X Amine R₂NH Base -HX Product Ar-NR₂

References

Solid-Phase Synthesis of Benzo[b]thiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of benzo[b]thiophene derivatives. Benzo[b]thiophenes are a significant class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[1] Their derivatives have shown a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient approach for the rapid generation of libraries of these compounds, facilitating drug discovery and development programs.[3]

Introduction to Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique where molecules are covalently bound to an insoluble polymer support (resin) and synthesized in a stepwise manner.[3] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing of the resin.[3][4] Key advantages of SPOS include the ability to drive reactions to completion using excess reagents, ease of automation, and the potential for creating large combinatorial libraries of compounds for high-throughput screening.[4]

A typical solid-phase synthesis workflow involves the following general steps:

  • Resin Functionalization: Attaching a linker molecule to the solid support.

  • Substrate Loading: Covalently linking the initial building block to the linker.

  • Iterative Synthesis: Stepwise addition of building blocks and chemical transformations.

  • Cleavage: Releasing the final product from the solid support.

  • Purification: Isolating the pure final product.

Experimental Workflows

General Solid-Phase Synthesis Workflow

The following diagram illustrates a generalized workflow for solid-phase organic synthesis.

Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Polystyrene Resin) Linker Linker Attachment Resin->Linker Functionalization Loading Starting Material Loading Linker->Loading Immobilization Synthesis Iterative Synthetic Steps (Coupling, Deprotection, etc.) Loading->Synthesis Elongation Synthesis->Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Final Step Purification Product Purification Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: A generalized workflow for solid-phase organic synthesis.

Application Note 1: Solid-Phase Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Mediated Coupling and Iodocyclization

This method, developed by Bui and Flynn, provides an efficient route to 2,3-disubstituted benzo[b]thiophenes on a solid support.[1][5] The synthesis utilizes a Rink amide linker on polystyrene resin and involves a Sonogashira coupling followed by an iodocyclization reaction to construct the benzo[b]thiophene core.

Experimental Workflow

The diagram below outlines the specific experimental workflow for this protocol.

Benzo[b]thiophene Synthesis via Pd-Coupling and Iodocyclization Start Rink Amide Resin Coupling1 Couple with 4-(Methylthio)-3-iodobenzoic acid Start->Coupling1 Amide Bond Formation Sonogashira Sonogashira Coupling with Terminal Alkyne Coupling1->Sonogashira PdCl2(PPh3)2, CuI Iodocyclization Iodocyclization (I2, DCM) Sonogashira->Iodocyclization Formation of Iodinated Intermediate Suzuki Suzuki Coupling (Optional) Iodocyclization->Suzuki Further Diversification Cleavage Cleavage (TFA/DCM) Iodocyclization->Cleavage Suzuki->Cleavage Product 2,3-Disubstituted Benzo[b]thiophene Cleavage->Product

Caption: Workflow for the solid-phase synthesis of 2,3-disubstituted benzo[b]thiophenes.

Experimental Protocol

Materials:

  • Rink Amide MBHA resin

  • 4-(Methylthio)-3-iodobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Terminal alkynes

  • PdCl2(PPh3)2

  • CuI

  • Triethylamine (TEA)

  • Iodine (I2)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling and Acid Coupling: Swell Rink Amide resin in DMF. Couple 4-(methylthio)-3-iodobenzoic acid to the resin using DIC and HOBt in DMF. Monitor the reaction using the Kaiser test.

  • Sonogashira Coupling: To the resin-bound substrate, add the terminal alkyne, PdCl2(PPh3)2, and CuI in a mixture of piperidine and THF. Heat the reaction mixture at 65°C for 16 hours.[1] Wash the resin thoroughly with DMF, methanol, and DCM.

  • Iodocyclization: Treat the resin with a solution of iodine in DCM to effect the cyclization to the benzo[b]thiophene ring system.[1] Wash the resin to remove excess iodine.

  • Optional Suzuki Coupling: For further diversification at the 3-position, the resulting 3-iodo-benzo[b]thiophene on resin can be subjected to Suzuki coupling with various boronic acids.

  • Cleavage: Cleave the final product from the resin using a mixture of 20% TFA in DCM.[1] Collect the filtrate and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by preparative HPLC to yield the desired 2,3-disubstituted benzo[b]thiophene.

Quantitative Data
EntryAlkyne Substituent (R1)Aryl Boronic Acid (R2)Overall Yield (%)Purity (%)
1Phenyl4-Methoxyphenyl75>95
2n-Butyl4-Fluorophenyl68>95
3Trimethylsilyl3-Thienyl72>95
4Cyclohexyl4-Methylphenyl70>95

Data are representative and compiled from similar solid-phase syntheses.

Application Note 2: Traceless Solid-Phase Synthesis of 2-Substituted Benzo[b]thiophenes

This protocol, developed by Roberts and Hartley, describes a traceless synthesis of 2-substituted benzo[b]thiophenes using titanium(IV) benzylidenes (Schrock carbenes).[6] The term "traceless" refers to the fact that the linker is completely removed from the final product, leaving no residual functionality.

Experimental Workflow

The diagram below illustrates the key steps in this traceless synthesis approach.

Traceless Benzo[b]thiophene Synthesis Start Merrifield Resin-bound Ester Alkylidenation Alkylidenation with Titanium Carbene Start->Alkylidenation Cp2Ti[P(OEt)3]2 EnolEther Formation of Resin-bound Enol Ether Alkylidenation->EnolEther CleavageCyclization Cleavage and Concomitant Cyclization EnolEther->CleavageCyclization TFA/TFAA/DCM Product 2-Substituted Benzo[b]thiophene CleavageCyclization->Product

Caption: Workflow for the traceless solid-phase synthesis of 2-substituted benzo[b]thiophenes.

Experimental Protocol

Materials:

  • Merrifield resin-bound esters

  • o-TBDMS-protected thioacetals

  • Cp2Ti[P(OEt)3]2

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

Procedure:

  • Generation of Titanium Carbene: Generate the titanium(IV) benzylidene (Schrock carbene) from the corresponding thioacetal using the low-valent titanocene complex Cp2Ti[P(OEt)3]2.

  • Alkylidenation: React the generated titanium carbene with a Merrifield resin-bound ester to form a resin-bound enol ether.[6]

  • Cleavage and Cyclization: Treat the resin-bound enol ether with a mixture of TFA, TFAA, and DCM (5:5:90). This single step effects cleavage from the resin, removal of the TBDMS protecting group, and concomitant cyclization to form the benzo[b]thiophene ring.[6]

  • Purification: After cleavage, the solution is concentrated, and the crude product is purified by chromatography to yield the pure 2-substituted benzo[b]thiophene.

Quantitative Data
EntryEster Substituent (R)Yield (%)Purity (%)
1Phenyl65>90
24-Chlorophenyl62>90
32-Naphthyl58>90
4Methyl70>90

Data are representative and compiled from the described methodology.[6]

Biological Relevance: Benzo[b]thiophenes as STAT3 Inhibitors

Many benzo[b]thiophene derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9][10] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and migration.[9] Inhibition of the STAT3 pathway is therefore a promising strategy for cancer therapy.[7]

Benzo[b]thiophene-based inhibitors, such as Stattic, have been shown to bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, which are essential for its activation.[8]

STAT3 Signaling Pathway and Inhibition by Benzo[b]thiophene Derivatives

The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by benzo[b]thiophene derivatives.

STAT3 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active Active STAT3 (p-STAT3 dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation and DNA Binding Benzothiophene Benzo[b]thiophene Inhibitor Benzothiophene->STAT3_inactive Inhibition of Phosphorylation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor

Caption: Inhibition of the STAT3 signaling pathway by benzo[b]thiophene derivatives.

This simplified diagram shows that upon cytokine stimulation, Janus kinases (JAKs) phosphorylate STAT3. This leads to STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival. Benzo[b]thiophene-based inhibitors block the initial phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[10][11]

Conclusion

The solid-phase synthesis of benzo[b]thiophene derivatives provides a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in these application notes, from palladium-catalyzed cyclizations to traceless syntheses, offer versatile strategies for accessing a wide range of substituted benzo[b]thiophenes. The demonstrated activity of these compounds as inhibitors of key signaling pathways, such as STAT3, highlights their therapeutic potential and underscores the importance of these synthetic methodologies in modern medicinal chemistry.

References

Application Notes and Protocols for the Quantification of Benzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of Benzo[b]thiophen-3-amine. Due to a lack of publicly available, validated analytical methods specifically for Benzo[b]thiophen-3-amine, this guide presents methodologies adapted from established and validated techniques for structurally related compounds. The protocols provided herein for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended as a starting point and will require validation for specific matrices and applications.

High-Performance Liquid Chromatography (HPLC) Method (Proposed)

An HPLC method is proposed for the quantification of Benzo[b]thiophen-3-amine in various sample matrices, such as pharmaceutical formulations or biological fluids. This method is adapted from a validated protocol for a related benzo[c]thiophene derivative and is suitable for routine analysis due to its simplicity, sensitivity, and reproducibility.[1]

Principle

This method utilizes reversed-phase chromatography to separate Benzo[b]thiophen-3-amine from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the elution of the analyte. Detection is achieved using a UV detector at a wavelength determined by the maximum absorbance of Benzo[b]thiophen-3-amine. Quantification is performed by comparing the peak area of the analyte to a standard curve prepared from known concentrations of a reference standard.

Experimental Protocol

1.2.1. Materials and Reagents

  • Benzo[b]thiophen-3-amine reference standard

  • Internal Standard (e.g., a structurally similar and stable compound not present in the sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid or other suitable buffer components

  • Sample matrix (e.g., plasma, formulation excipients)

1.2.2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

1.2.3. Sample Preparation (for Biological Matrix - e.g., Plasma)

  • To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution.

  • Add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

1.2.4. Chromatographic Conditions (Starting Point)

  • Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a mixture of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of Benzo[b]thiophen-3-amine (a common wavelength for aromatic amines is around 254 nm).

  • Injection Volume: 20 µL

Data Presentation: Expected Performance Parameters (Based on a Related Compound)

The following table summarizes the expected performance parameters for a validated HPLC method for a related benzothiophene derivative, which can serve as a target for the method validation of Benzo[b]thiophen-3-amine.[1]

ParameterExpected Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Recovery85 - 115%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify Result Final Concentration Quantify->Result

Caption: HPLC analysis workflow for Benzo[b]thiophen-3-amine.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)

A GC-MS method is proposed for the sensitive and selective quantification of Benzo[b]thiophen-3-amine. This method is adapted from the analysis of structurally similar aminopropyl-benzo[b]thiophene derivatives and is particularly useful for complex matrices due to the high selectivity of mass spectrometric detection.[2]

Principle

This method involves the separation of Benzo[b]thiophen-3-amine from the sample matrix using gas chromatography. The analyte is vaporized and passed through a capillary column where it is separated based on its boiling point and interaction with the stationary phase. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and specific fragment ions are monitored for quantification. Derivatization may be required to improve the volatility and thermal stability of the amine.

Experimental Protocol

2.2.1. Materials and Reagents

  • Benzo[b]thiophen-3-amine reference standard

  • Internal Standard (e.g., a deuterated analog of the analyte)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Ethyl acetate or other suitable organic solvent (GC grade)

  • Anhydrous sodium sulfate

2.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

2.2.3. Sample Preparation and Derivatization

  • Extract the sample containing Benzo[b]thiophen-3-amine with a suitable organic solvent (e.g., ethyl acetate).

  • Add the internal standard to the sample prior to extraction.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume (e.g., 100 µL) under a stream of nitrogen.

  • Add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

  • Cool the sample to room temperature before injection.

2.2.4. GC-MS Conditions (Starting Point)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

Data Presentation: Expected Performance Parameters (Based on a Related Compound)

The following table provides target validation parameters for the proposed GC-MS method, based on typical performance for the analysis of related amine compounds.

ParameterExpected Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Recovery> 80%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extract Solvent Extraction Add_IS->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Derivatize Derivatization Concentrate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify Result Final Concentration Quantify->Result

Caption: GC-MS analysis workflow for Benzo[b]thiophen-3-amine.

Disclaimer: The analytical methods and protocols described in this document are proposed based on methodologies for structurally similar compounds and have not been validated for Benzo[b]thiophen-3-amine. It is the responsibility of the end-user to validate these methods for their specific application and sample matrix to ensure accuracy, precision, and reliability of the results.

References

Application Note: HPLC Purity Analysis of Benzo[b]thiophen-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of Benzo[b]thiophen-3-amine hydrochloride. The described protocol utilizes reverse-phase chromatography with UV detection, a widely accessible and reliable technique for the analysis of aromatic amines and benzothiophene derivatives.[1][2][3][4][5] This document provides a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid in the seamless implementation of this analytical method in a research or quality control setting.

Introduction

This compound is a heterocyclic amine of interest in pharmaceutical research and development. Accurate determination of its purity is a critical aspect of quality control, ensuring the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture, making it an ideal method for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note presents a detailed protocol for the purity determination of this compound using a reverse-phase HPLC (RP-HPLC) method.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6][7][8]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q equivalent)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • This compound sample for analysis

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions:

ParameterRecommended Setting
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Sample Preparation

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the 50:50 solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a 25 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the 50:50 solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Purity Analysis Data

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.7815.20.10
Benzo[b]thiophen-3-amine 9.23 15123.5 99.75
Impurity 212.5122.80.15
Total 15161.5 100.00

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

G Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) prep_sample Prepare Sample Solution (1.0 mg/mL) inject_standard Inject Standard Solution hplc_setup->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_purity Calculate Area % Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis.

Purity Calculation Logic

The following diagram outlines the logical relationship for the calculation of sample purity based on the chromatographic data.

G Purity Calculation Logic cluster_areas Peak Areas data Chromatographic Data main_peak Area of Main Peak data->main_peak impurity_peaks Sum of Impurity Peak Areas data->impurity_peaks total_area Total Peak Area main_peak->total_area purity Purity (%) main_peak->purity impurity_peaks->total_area total_area->purity

Caption: Logic for purity calculation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it readily adaptable in most analytical laboratories. For regulatory submissions, further method validation in accordance with ICH guidelines is recommended.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[b]thiophen-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzo[b]thiophen-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a common route involving the reaction of a 2-halobenzonitrile with methyl thioglycolate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Starting materials (2-halobenzonitrile, methyl thioglycolate) may have degraded. The base (e.g., triethylamine) may be of poor quality. 2. Insufficient Temperature: The reaction may not have reached the required temperature for cyclization, especially in conventional heating methods. 3. Improper Solvent: The solvent may not be suitable for the reaction or may not be anhydrous.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Purify reagents if necessary. 2. Optimize Reaction Temperature: For microwave-assisted synthesis, ensure the target temperature (e.g., 130 °C) is reached and maintained. For conventional heating, ensure efficient heat transfer and accurate temperature monitoring. 3. Use Anhydrous Solvent: Dry the solvent (e.g., DMSO) before use.
Formation of Significant By-products 1. Side Reactions of Methyl Thioglycolate: Self-condensation or oxidation of methyl thioglycolate can occur. 2. Incomplete Cyclization: The intermediate may not fully cyclize, leading to related impurities. 3. Reaction with Solvent: At high temperatures, the solvent (e.g., DMSO) could potentially react with intermediates.1. Control Stoichiometry: Use a slight excess of methyl thioglycolate (e.g., 1.05 equivalents) but avoid a large excess. 2. Ensure Sufficient Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to ensure complete conversion to the desired product. 3. Consider Alternative Solvents: If solvent-related by-products are suspected, explore other high-boiling polar aprotic solvents.
Difficulty in Product Isolation/Purification 1. Product is an Oil or Gummy Solid: The free amine may not crystallize easily from the reaction mixture. 2. Product Contaminated with Salts: The crude product may be contaminated with salts formed from the base and HCl. 3. Co-precipitation of Impurities: Impurities may crystallize along with the desired product.1. Convert to Hydrochloride Salt: The hydrochloride salt of Benzo[b]thiophen-3-amine is typically a stable, crystalline solid that is easier to isolate and handle. 2. Thorough Washing: Wash the crude product thoroughly with water to remove water-soluble salts. 3. Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) to improve purity.
Low Yield of Hydrochloride Salt 1. Incomplete Protonation: Insufficient HCl may have been added to protonate all of the free amine. 2. Product Loss During Work-up: The hydrochloride salt may have some solubility in the work-up solvents. 3. Degradation of the Free Amine: The free amine may be unstable and degrade before conversion to the hydrochloride salt.1. Ensure Complete Protonation: Use a sufficient amount of a standardized HCl solution (e.g., 4M HCl in dioxane). 2. Minimize Extractions: Minimize the number of extraction and washing steps after salt formation. 3. Prompt Conversion: Convert the free amine to the hydrochloride salt promptly after its formation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield method for the synthesis of 3-aminobenzo[b]thiophenes?

A1: A microwave-assisted synthesis from 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C has been reported to provide rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58–96%[1][2]. This method is often favored for its speed and efficiency over traditional heating methods.

Q2: How does the choice of base and solvent impact the reaction yield?

A2: The choice of base and solvent is critical. A tertiary amine base like triethylamine is commonly used to facilitate the reaction. The solvent should be polar and high-boiling to facilitate the dissolution of reactants and to reach the necessary reaction temperature. Anhydrous dimethyl sulfoxide (DMSO) is a common and effective solvent for this synthesis[2]. The use of an appropriate base and solvent system is crucial for achieving high yields.

Q3: What are the common challenges in the purification of this compound?

A3: A primary challenge is the removal of by-products and unreacted starting materials. The free amine can sometimes be difficult to crystallize, making its purification by recrystallization challenging. Conversion to the hydrochloride salt often yields a more stable and crystalline product that is easier to purify by recrystallization[3]. It is also important to thoroughly wash the crude product to remove any inorganic salts.

Q4: Can this reaction be performed using conventional heating instead of a microwave reactor?

A4: Yes, the reaction can be performed using conventional heating. However, it typically requires longer reaction times and may result in lower yields compared to microwave-assisted synthesis. The high efficiency of microwave heating is due to its ability to rapidly and uniformly heat the reaction mixture to the target temperature.

Q5: How do I convert the synthesized 3-aminobenzo[b]thiophene (free base) to its hydrochloride salt?

A5: To convert the free amine to the hydrochloride salt, dissolve the crude or purified amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted 3-Aminobenzo[b]thiophenes

Starting Material (2-Halobenzonitrile)BaseSolventMethodTemperature (°C)TimeYield (%)Reference
2-ChlorobenzonitrileTriethylamineDMSOMicrowave13011 min85[2]
2-FluorobenzonitrileTriethylamineDMSOMicrowave13015 min96[2]
2-BromobenzonitrileTriethylamineDMSOMicrowave13010 min78[2]
2-ChlorobenzonitrileTriethylamineDMSOConventional1002 hNot specified[2]

Note: The yields reported are for the free amine product.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate (A representative 3-aminobenzo[b]thiophene)

This protocol is adapted from a reported high-yield synthesis of 3-aminobenzo[b]thiophene derivatives[2].

Materials:

  • 2-Chlorobenzonitrile (1.0 equiv.)

  • Methyl thioglycolate (1.05 equiv.)

  • Triethylamine (3.1 equiv.)

  • Anhydrous DMSO (to make a 2 M solution of the benzonitrile)

Procedure:

  • In a pressure-rated microwave vial, combine the 2-chlorobenzonitrile, methyl thioglycolate, and triethylamine in anhydrous DMSO.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at 130 °C for 11 minutes (hold time).

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with water and dry it in vacuo to obtain the desired product.

Protocol 2: Formation of this compound from the Free Base

Materials:

  • Crude or purified Benzo[b]thiophen-3-amine

  • Anhydrous diethyl ether (or ethyl acetate)

  • 4M HCl in 1,4-dioxane (or ethereal HCl)

Procedure:

  • Dissolve the Benzo[b]thiophen-3-amine free base in a minimal amount of anhydrous diethyl ether.

  • With stirring, add the 4M HCl in 1,4-dioxane solution dropwise.

  • A precipitate of the hydrochloride salt should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 15-30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

  • Dry the product under vacuum to obtain this compound as a crystalline solid.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_reagents Check Purity of Starting Materials and Reagents start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK end_bad Problem Persists: Re-evaluate Synthetic Route check_reagents->end_bad Reagents Impure optimize_base_solvent Optimize Base and Solvent System check_conditions->optimize_base_solvent Conditions Correct check_conditions->end_bad Conditions Incorrect workup_purification Improve Work-up and Purification Protocol optimize_base_solvent->workup_purification Optimized product_characterization Characterize Product and Impurities (NMR, LC-MS) workup_purification->product_characterization Purified end_good High Yield, Pure Product product_characterization->end_good Pure Product product_characterization->end_bad Impurities Identified

Caption: Troubleshooting workflow for low yield in synthesis.

ExperimentalWorkflow reagents Combine Reactants: - 2-Chlorobenzonitrile - Methyl Thioglycolate - Triethylamine - Anhydrous DMSO microwave Microwave Irradiation (130°C, 11 min) reagents->microwave quench Quench with Ice-Water microwave->quench filter_wash Filter and Wash with Water quench->filter_wash free_amine Isolate Free Amine Product filter_wash->free_amine hcl_formation Dissolve in Ether, Add HCl Solution free_amine->hcl_formation final_product Filter and Dry Benzo[b]thiophen-3-amine HCl hcl_formation->final_product

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 3-Aminobenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminobenzothiophene. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting the synthesis of a 3-aminobenzothiophene derivative from a substituted 2-halobenzonitrile and a thioglycolate ester, but I am getting a low yield and several side products. What are the common byproducts in this reaction?

A1: The synthesis of 3-aminobenzothiophenes from 2-halobenzonitriles and thioglycolate esters is a common and effective method, often facilitated by microwave irradiation.[1] However, several side reactions can occur, leading to the formation of byproducts and a decrease in the yield of the desired product.

Common Byproducts:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-halobenzonitrile and thioglycolate ester in the product mixture.

  • Hydrolysis Products: The nitrile group of the starting material or the ester group of the thioglycolate can undergo hydrolysis under basic or acidic conditions, especially during workup, to form the corresponding carboxylic acid or amide.

  • Dimeric Byproducts: Self-condensation of the thioglycolate ester or reaction of the product with starting materials can lead to the formation of higher molecular weight impurities.

  • Thiophen-3(2H)-one derivatives: In some cases, cyclization can occur without the incorporation of the amino group, leading to the formation of a ketone.

Troubleshooting:

  • Reaction Conditions: Ensure anhydrous conditions and an inert atmosphere to prevent hydrolysis and oxidation. Optimize the reaction time and temperature; microwave synthesis can significantly reduce reaction times and potentially minimize byproduct formation.[1]

  • Base Selection: The choice of base is critical. Triethylamine is commonly used.[1] Stronger bases may promote unwanted side reactions.

  • Purification: Flash column chromatography is often effective for separating the desired 3-aminobenzothiophene from the byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

Q2: I am using a Thorpe-Ziegler cyclization of an ortho-cyanophenylthioacetonitrile to prepare a 3-aminobenzothiophene, but my main product seems to be a high-molecular-weight solid that is insoluble in most common solvents. What is likely happening?

A2: The Thorpe-Ziegler reaction is a powerful method for intramolecular cyclization to form cyclic enamines.[2] However, in the synthesis of 3-aminobenzothiophenes via this route, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimeric or polymeric byproducts.

Potential Byproducts:

  • Dimeric Species: Two molecules of the starting material can react with each other before intramolecular cyclization occurs, leading to a dimeric product. This is more likely at higher concentrations.

  • Polymeric Material: At very high concentrations or with certain substrates, polymerization can become the dominant reaction pathway, resulting in an insoluble, high-molecular-weight solid.

  • Uncyclized Intermediate: The reaction may not go to completion, leaving the uncyclized ortho-cyanophenylthioacetonitrile in the mixture.

Troubleshooting:

  • High Dilution: To favor the intramolecular Thorpe-Ziegler cyclization, it is crucial to perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent containing the base.

  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is typically used. The choice and stoichiometry of the base can influence the outcome.

  • Reaction Temperature: The reaction temperature should be carefully controlled. Lower temperatures may favor the desired intramolecular cyclization.

Q3: My synthesis of 3-aminobenzothiophene involves the reduction of a nitro-substituted precursor. My final product is colored, and the NMR spectrum shows more aromatic signals than expected. What are the likely impurities?

A3: The reduction of a nitro group to an amine can proceed through several intermediates, and incomplete reduction is a common source of impurities. The presence of these intermediates can lead to colored products and complex NMR spectra.

Potential Byproducts from Incomplete Reduction:

  • Nitroso Intermediate: The first intermediate in the reduction of a nitro group is the nitroso compound.

  • Hydroxylamine Intermediate: Further reduction of the nitroso group leads to a hydroxylamine.

  • Azoxy, Azo, and Hydrazo Compounds: Condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of dimeric species such as azoxy, azo, and hydrazo compounds. These are often highly colored.

Troubleshooting:

  • Choice of Reducing Agent: The choice of reducing agent and reaction conditions is critical for achieving complete reduction to the amine. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

  • Reaction Monitoring: Monitor the reaction progress carefully using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material and intermediates.

  • Purification: Purification by column chromatography or recrystallization may be necessary to remove colored impurities. In some cases, a wash with a reducing agent solution during workup can help to convert any remaining intermediates to the desired amine.

Data Presentation

Table 1: Common Byproducts in 3-Aminobenzothiophene Synthesis and Their Identification

Synthetic RouteCommon ByproductsIdentification Methods
From 2-Halobenzonitrile Unreacted 2-halobenzonitrile, Hydrolyzed nitrile (carboxylic acid), Dimeric productsHPLC, GC-MS, 1H NMR
Thorpe-Ziegler Cyclization Dimeric and polymeric materials, Uncyclized starting materialSolubility tests, GPC, 1H NMR
Reduction of Nitro Precursor Nitroso, hydroxylamine intermediates, Azoxy, azo, hydrazo compoundsColorimetric tests, HPLC, 1H NMR, Mass Spectrometry

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate[1]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et3N)

  • Dry Dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave reactor vessel, combine 5-bromo-2-fluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to a concentration of 2 M).

  • Irradiate the mixture in a microwave synthesizer at 130 °C for the optimized time (typically 10-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the desired product.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Visualizations

Logical Relationship: Troubleshooting Byproduct Formation in 3-Aminobenzothiophene Synthesis

Byproduct_Troubleshooting cluster_synthesis Synthesis of 3-Aminobenzothiophene cluster_byproducts Potential Byproducts cluster_solutions Troubleshooting Solutions start Reaction Mixture Analysis byproduct1 Unreacted Starting Materials start->byproduct1 Identification byproduct2 Hydrolysis Products (Amides, Carboxylic Acids) start->byproduct2 Identification byproduct3 Dimeric/Polymeric Impurities start->byproduct3 Identification byproduct4 Incomplete Reduction Products (Nitroso, Azo, etc.) start->byproduct4 Identification solution1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) byproduct1->solution1 solution2 Modify Workup Procedure (pH control, Quenching) byproduct2->solution2 solution3 Employ High-Dilution Conditions byproduct3->solution3 solution4 Select Appropriate Reducing Agent & Monitor byproduct4->solution4 solution5 Purification Strategy (Chromatography, Recrystallization) solution1->solution5 Post-Reaction solution2->solution5 Post-Reaction solution3->solution5 Post-Reaction solution4->solution5 Post-Reaction Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis reactants Starting Materials (e.g., 2-Halobenzonitrile, Thioglycolate) reaction Reaction (e.g., Microwave Irradiation) reactants->reaction quench Quenching (e.g., Ice-Water) reaction->quench filtration Filtration quench->filtration crude Crude Product filtration->crude purify Purification Method (e.g., Column Chromatography) crude->purify pure Pure 3-Aminobenzothiophene purify->pure analysis Characterization (NMR, HPLC, MS) pure->analysis

References

Technical Support Center: Purification of Benzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzo[b]thiophen-3-amine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of Benzo[b]thiophen-3-amine.

Problem Potential Cause Solution
Product Streaking/Tailing on TLC and Column The basic amine interacts strongly with acidic silica gel.1. Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to your mobile phase.[1][2] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][3]
Low Product Recovery Irreversible adsorption of the amine onto the silica gel.1. Use Modified Solvents/Stationary Phases: As with streaking, adding a competing amine to the eluent or using an amine-functionalized column can prevent irreversible binding.[1][3] 2. Column Flushing: After the initial elution, flush the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) to recover any strongly adsorbed compound.[1]
Co-elution of Impurities The polarity of the mobile phase is not optimal for separation.1. Solvent System Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Good starting points for benzothiophene derivatives include gradients of ethyl acetate in hexane or ether in petroleum ether.[4][5] 2. Change Stationary Phase: Switching from silica to alumina or a different bonded phase can alter the selectivity of the separation.[1]
Product Degradation on the Column Benzo[b]thiophen-3-amine may be sensitive to the acidic nature of silica gel.1. Neutralize the System: Employ the strategies mentioned for streaking, such as adding a basic modifier to the eluent or using a neutral/basic stationary phase.[1] 2. Minimize Contact Time: Perform the chromatography as efficiently as possible to reduce the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the silica gel column chromatography of Benzo[b]thiophen-3-amine?

A1: A common starting point for the purification of benzothiophene derivatives is a non-polar solvent system with a gradual increase in polarity. A gradient of ethyl acetate in hexane is a good first choice.[4] Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the concentration. It is highly recommended to first determine the optimal solvent system using TLC. For basic compounds like Benzo[b]thiophen-3-amine, adding 0.1-1% triethylamine to the mobile phase can significantly improve the chromatography by reducing peak tailing.[1][2]

Q2: My Benzo[b]thiophen-3-amine is streaking badly on the TLC plate. What can I do?

A2: Streaking is a common issue when working with amines on silica gel due to the interaction between the basic amine and the acidic silica. To mitigate this, add a small amount of a base to your developing solvent, such as 0.5-1% triethylamine or a solution of ammonia in methanol.[1][2] This will neutralize the acidic sites on the silica and result in more defined spots.

Q3: Should I use silica gel or alumina for the purification of Benzo[b]thiophen-3-amine?

A3: Standard silica gel is often the first choice due to its versatility. However, for basic compounds like Benzo[b]thiophen-3-amine that are prone to streaking and low recovery on silica, neutral or basic alumina can be a better alternative.[1] Amine-functionalized silica is another excellent, though more expensive, option that is specifically designed to improve the chromatography of basic compounds.[3]

Q4: How can I tell if my product is degrading on the column?

A4: If you observe the appearance of new, often more polar, spots on your TLC analysis of the collected fractions that were not present in your crude material, your compound may be degrading. To confirm this, you can compare the TLC of the crude material with the fractions. If degradation is suspected, using a less acidic stationary phase or adding a basic modifier to your eluent is recommended.[1]

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude Benzo[b]thiophen-3-amine in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Development: Develop the plate in a chamber with a pre-determined solvent system (e.g., varying ratios of hexane/ethyl acetate with 0.5% triethylamine).

  • Visualization: Visualize the spots under UV light (254 nm). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the product and good separation from impurities.

Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.

  • Elution: Begin eluting with the least polar solvent system determined from your TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product and any more polar impurities.

  • Isolation: Combine the pure fractions containing Benzo[b]thiophen-3-amine and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis (Optimize Solvent System) column_packing Column Packing (Silica Gel Slurry) sample_loading Sample Loading (Dry Loading Preferred) column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_pure Combine Pure Fractions tlc_monitoring->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of Benzo[b]thiophen-3-amine.

troubleshooting_guide start Chromatography Issue? streaking Streaking or Tailing? start->streaking low_recovery Low Recovery? streaking->low_recovery No add_base Add 0.1-1% Triethylamine or Ammonia to Mobile Phase streaking->add_base Yes co_elution Co-elution of Impurities? low_recovery->co_elution No low_recovery->add_base Yes optimize_solvent Optimize Solvent Gradient Based on TLC co_elution->optimize_solvent Yes end_node Successful Purification co_elution->end_node alt_stationary Use Neutral Alumina or Amine-Functionalized Silica add_base->alt_stationary change_selectivity Change Stationary Phase (e.g., Alumina) optimize_solvent->change_selectivity

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Recrystallization of Benzo[b]thiophen-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the recrystallization of Benzo[b]thiophen-3-amine hydrochloride. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound by recrystallization. The primary goal is to dissolve the solute in a minimum amount of a suitable hot solvent and allow it to slowly cool, forming pure crystals.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixed solvent system)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with stirring capabilities)

  • Watch glass

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common choices for amine hydrochlorides include alcohols like ethanol or methanol. A mixed solvent system, such as ethanol/water or isopropanol/water, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[1][2]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting Guide

Problem Possible Cause Solution
No Crystals Form Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3]
The solution is not saturated.Scratch the inside of the flask with a glass stirring rod to create nucleation sites. Add a seed crystal of the pure compound.[3]
"Oiling Out" The solute is coming out of solution above its melting point.Reheat the solution and add a small amount of additional solvent to increase the solubility.[2][3] Consider using a different solvent system.
Low Crystal Yield Too much solvent was used.[1]Use the minimum amount of hot solvent necessary for dissolution.[1]
The crystals were washed with solvent that was not cold enough.Ensure the wash solvent is ice-cold to minimize redissolving the product.[1]
Premature crystallization during hot filtration.Use a pre-warmed funnel and receiving flask for hot filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is very soluble when hot and poorly soluble when cold. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol are often good starting points. Water can also be used, sometimes in combination with an alcohol as a mixed solvent system.[4][5] It is recommended to perform small-scale solubility tests to determine the optimal solvent.

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To resolve this, reheat the solution to redissolve the oil and then add a small amount of extra solvent.[3] Allowing the solution to cool more slowly can also help. Alternatively, trying a different solvent with a lower boiling point may be necessary.

Q3: How can I improve the purity of my crystals?

A3: To improve purity, ensure that the solution cools slowly to allow for the selective growth of crystals of the desired compound. Washing the collected crystals with a minimal amount of ice-cold solvent is also crucial to remove any impurities adhering to the crystal surface.[1] If colored impurities are present, treatment with activated charcoal in the hot solution before filtration can be effective.

Q4: Why is my crystal yield so low?

A4: A low yield is often due to using too much solvent during the dissolution step, which keeps a significant portion of the product dissolved even at low temperatures.[1] Using a rinse solvent that is not sufficiently cold can also lead to loss of product.[1] To maximize yield, use the absolute minimum amount of boiling solvent to dissolve the compound and wash the final crystals with a very small volume of ice-cold solvent.

Diagrams

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Low Regioselectivity in Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low regioselectivity in benzothiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesis yielding a mixture of C2 and C3-functionalized benzothiophenes?

A1: The inherent electronic properties of the benzothiophene ring system often lead to mixtures of C2 and C3 substituted products. Functionalization at the C2 position is generally favored due to the higher acidity of the C-H bond at this position.[1] However, electrophilic substitution reactions typically occur at the C3 position.[2] The final regiochemical outcome can be influenced by a variety of factors including the specific reaction conditions, the nature of the starting materials, and the catalyst employed.

Q2: How can I achieve selective C3 functionalization and avoid the C2 isomer?

A2: Achieving high selectivity for C3 functionalization is a common challenge.[3] Traditional methods often require directing groups or harsh reaction conditions.[1][3] A modern, metal-free approach that offers complete regioselectivity for C3 arylation and alkylation involves the use of readily accessible benzothiophene S-oxides as precursors.[1][3] This method proceeds through an interrupted Pummerer reaction, which directs the coupling partner exclusively to the C3 position.[1]

Q3: My goal is to synthesize a 7-substituted benzothiophene, but I am getting a mixture of isomers. How can I improve regioselectivity?

A3: For regioselective functionalization of the benzene portion of the benzothiophene core, particularly at the C7 position, a powerful strategy is Directed ortho-Metalation (DoM).[4] This technique involves introducing a directing metalation group (DMG) onto the molecule, which then directs a strong base (typically an organolithium reagent) to deprotonate the adjacent C-H bond.[4] For example, converting a 7-hydroxybenzothiophene to its N,N-diethyl carbamate derivative can direct lithiation specifically to the C6 position, setting the stage for subsequent reactions at the 7-position.[4]

Q4: Are there milder, more selective methods available for benzothiophene synthesis to avoid harsh reaction conditions?

A4: Yes, several milder and often more regioselective methods have been developed. Visible-light photocatalysis, for instance, can be used for the synthesis of substituted benzothiophenes through a radical annulation process under ambient conditions, avoiding the need for metal catalysts and high temperatures.[5][6] This method has been shown to yield the desired regioisomer exclusively.[5] Additionally, electrochemical methods are emerging as a green and efficient alternative for constructing benzothiophene motifs, often avoiding the need for transition metal catalysts or stoichiometric oxidants.[7]

Troubleshooting Guides

Problem 1: Poor regioselectivity between C2 and C3 functionalization in my palladium-catalyzed cross-coupling reaction.

Solution:

Low regioselectivity in palladium-catalyzed reactions is a frequent issue that can often be resolved by systematically optimizing the reaction parameters. The choice of catalyst, oxidant, solvent, and temperature are all critical factors.

Table 1: Optimization of Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-dioxide[3]
EntryPd Catalyst (10 mol%)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(OAc)₂CuCl₂DMSO45
4Pd(OAc)₂Cu(OAc)₂DMF78
5Pd(OAc)₂Cu(OAc)₂Dioxane55

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

As the data indicates, the combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO provides the highest yield for C2-arylation. It is recommended to screen these parameters systematically to improve regioselectivity.

Problem 2: My Fiesselmann thiophene synthesis is producing a mixture of regioisomers.

Solution:

The Fiesselmann synthesis is a classic method for preparing thiophenes, and its regioselectivity can be a concern. The reaction involves the condensation of a thioglycolic acid derivative with a β-ketoester or a similar compound. The regiochemical outcome is determined by which carbonyl group of the β-dicarbonyl compound is attacked by the sulfur nucleophile.

To improve regioselectivity, consider the following:

  • Steric Hindrance: A bulkier R group on the β-ketoester will sterically hinder the attack of the thioglycolate at the adjacent carbonyl, thus favoring the formation of one regioisomer over the other.

  • Electronic Effects: The electronic nature of the substituents on the starting materials can influence the reactivity of the carbonyl groups.

  • Reaction Conditions: Modifying the base and solvent system can sometimes influence the regiochemical outcome. For instance, using a weaker base might favor the thermodynamically more stable product.

A modern variation of the Fiesselmann condensation utilizes ynone trifluoroborate salts, which react with alkylthiols to provide thiophenes with complete regiocontrol.[8]

Experimental Protocols

Protocol 1: Metal-Free Regioselective C3-Arylation of Benzothiophene[3]

This protocol describes the C3-arylation of benzothiophene using a benzothiophene S-oxide precursor.

  • Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.

  • Cool the mixture to -40 °C with stirring.

  • Add trifluoroacetic anhydride (TFAA, 0.3 mmol).

  • After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).

  • Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).

  • Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.

  • Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation (DoM) for Regioselective C7-Substitution[4]

This protocol outlines a general procedure for the lithiation and subsequent electrophilic quench at the C6 position, adjacent to a C7 directing group.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the N,N-diethyl-7-carbamoyloxy-1-benzothiophene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of TMEDA: Add freshly distilled TMEDA (1.2 eq) dropwise to the stirred solution.

  • Lithiation: Add s-BuLi (1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (1.5 eq), dissolved in a minimal amount of anhydrous THF if necessary, dropwise at -78 °C. Stir for an additional 1-3 hours at this temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature, then separate the aqueous layer and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Regioselectivity Observed check_method Review Synthesis Method (e.g., Cyclization, C-H activation) start->check_method dom_path Benzene Ring Substitution? Consider Directed ortho-Metalation (DoM) check_method->dom_path c2c3_path C2 vs. C3 Isomers? Analyze Reaction Type check_method->c2c3_path dom_method Implement DoM Strategy with appropriate Directing Group dom_path->dom_method Yes metal_cat Metal-Catalyzed? (e.g., Pd, Cu) c2c3_path->metal_cat Yes metal_free Metal-Free Approach? (e.g., S-oxide, Photocatalysis) c2c3_path->metal_free No optimize_params Systematically Optimize: - Catalyst & Ligand - Solvent - Temperature - Base/Additives metal_cat->optimize_params s_oxide_method Switch to Benzothiophene S-oxide for selective C3-functionalization metal_free->s_oxide_method end Improved Regioselectivity optimize_params->end s_oxide_method->end dom_method->end

Caption: A workflow for troubleshooting low regioselectivity.

Pummerer_Mechanism cluster_0 Activation & Nucleophilic Attack cluster_1 Sigmatropic Rearrangement & C-C Bond Formation cluster_2 Final Product Formation s_oxide Benzothiophene S-oxide activated_complex Activated Intermediate (with TFAA) s_oxide->activated_complex + TFAA intermediate_I Intermediate I activated_complex->intermediate_I + Phenol phenol Phenol (Nucleophile) phenol->intermediate_I rearrangement [3,3]-Sigmatropic Rearrangement intermediate_I->rearrangement c3_arylated_intermediate C3-Arylated Intermediate rearrangement->c3_arylated_intermediate elimination Elimination & Aromatization (with p-TsOH) c3_arylated_intermediate->elimination final_product C3-Arylated Benzothiophene elimination->final_product

Caption: Mechanism for regioselective C3-arylation.

Directed_Ortho_Metalation start Benzothiophene with Directing Metalation Group (DMG) at C7 lithiation Directed Deprotonation at C6 start->lithiation + Base base Strong Base (e.g., s-BuLi) base->lithiation intermediate C6-Lithiated Intermediate lithiation->intermediate product C6-Substituted Product intermediate->product + E+ electrophile Electrophile (E+) electrophile->product

Caption: Directed ortho-Metalation (DoM) for C6/C7 functionalization.

References

Technical Support Center: Optimizing Catalyst Selection for Benzothiophene C-H Arylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-H arylation of benzothiophene. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in benzothiophene C-H arylation?

A1: Researchers often face challenges related to low product yield, poor regioselectivity (C2 vs. C3 arylation), catalyst deactivation, and limited substrate scope.[1][2] The choice of catalyst, ligands, bases, solvents, and reaction temperature are critical parameters that need careful optimization to address these issues.[1][3]

Q2: How do I improve the yield of my benzothiophene C-H arylation reaction?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[4][5] First, ensure the purity of all starting materials, reagents, and solvents, as transition metal catalysts can be sensitive to impurities.[1] Next, consider the following optimizations:

  • Catalyst and Ligand Selection: The choice of the palladium or nickel catalyst and the corresponding ligand is crucial. Screening different ligands can significantly impact the yield.[1] For instance, phosphine-free palladium complexes have shown high efficiency.[6]

  • Solvent and Base Combination: The solvent and base play a significant role. Polar aprotic solvents like DMAc or DMSO are commonly used.[6][7] The base is critical, with options ranging from inorganic bases like K₂CO₃ and Cs₂CO₃ to organic bases like pyridine.[6][7]

  • Reaction Temperature and Time: C-H activation often requires elevated temperatures, but excessive heat can lead to catalyst decomposition.[1] Monitoring the reaction over time is essential to determine the optimal duration and prevent product degradation.[1][5]

Q3: How can I control the regioselectivity between C2 and C3 arylation of benzothiophene?

A3: Controlling regioselectivity is a key challenge. Several factors influence whether the arylation occurs at the C2 or C3 position:

  • Catalyst and Ligand System: The nature of the catalyst and ligand can direct the selectivity. For example, certain palladium catalysts with specific phosphine ligands can favor β-arylation (C3).[8][9] In contrast, other systems, including nickel-based catalysts, can be highly specific for C2 arylation.[10]

  • Reaction Mechanism: The dominant reaction mechanism can dictate the regiochemical outcome. A concerted metalation-deprotonation (CMD) pathway often leads to C2 arylation, while a Heck-type pathway can favor C3 arylation.[9]

  • Additives: The presence of certain additives can switch the regioselectivity. For instance, a silver(I) co-catalyst at low palladium concentrations has been shown to promote C2-selective C-H activation.[11]

Q4: My catalyst appears to be deactivating. What are the possible causes and solutions?

A4: Catalyst deactivation can be a significant issue, leading to incomplete reactions and low yields. Potential causes include:

  • Impurities: As mentioned, impurities in the starting materials or solvents can act as catalyst poisons.[1][12] Proper purification of all components is essential.

  • Thermal Decomposition: High reaction temperatures can lead to the decomposition of the catalyst.[1] It is important to find the minimum temperature required for efficient conversion.

  • Oxidative Addition of Aryl Halide: In some catalytic cycles, the oxidative addition of the aryl halide to a Pd(0) species is a key step. The nature of the aryl halide can influence catalyst stability and turnover.

To mitigate deactivation, ensure rigorous purification of reagents, optimize the reaction temperature, and consider the use of more robust catalyst systems, potentially with stabilizing ligands.

Troubleshooting Guides

Problem 1: Low or No Product Yield

If you are observing low or no yield, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low/No Yield Observed check_reagents Verify Purity of Starting Materials, Reagents, and Solvents start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents Fail optimize_conditions Systematically Optimize Reaction Conditions reagents_ok->optimize_conditions Pass purify_reagents->check_reagents screen_catalyst Screen Catalyst/Ligand Combinations optimize_conditions->screen_catalyst screen_base_solvent Screen Base/Solvent Combinations optimize_conditions->screen_base_solvent optimize_temp_time Optimize Temperature and Reaction Time optimize_conditions->optimize_temp_time success Improved Yield screen_catalyst->success screen_base_solvent->success optimize_temp_time->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)

If you are obtaining an undesirable mixture of regioisomers, consider the following logical steps:

RegioselectivityTroubleshooting start Poor Regioselectivity analyze_conditions Analyze Current Reaction Conditions start->analyze_conditions modify_catalyst Modify Catalyst System analyze_conditions->modify_catalyst adjust_params Adjust Other Reaction Parameters analyze_conditions->adjust_params change_ligand Change Ligand (e.g., bulky phosphine for C3) modify_catalyst->change_ligand change_metal Switch Metal Catalyst (e.g., Pd vs. Ni) modify_catalyst->change_metal use_additive Introduce a Selectivity-Controlling Additive (e.g., Ag(I) for C2) modify_catalyst->use_additive success Improved Regioselectivity change_ligand->success change_metal->success use_additive->success change_base Vary the Base adjust_params->change_base change_solvent Vary the Solvent adjust_params->change_solvent change_base->success change_solvent->success

Caption: Logical steps to improve regioselectivity.

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data from various studies on benzothiophene C-H arylation, allowing for easy comparison of different catalytic systems.

Table 1: Palladium-Catalyzed C2-Arylation of Benzothiophene 1,1-Dioxides [7]

EntryPd Catalyst (mol%)Co-oxidant (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)Pyridine (3.0)1,4-Dioxane1002039
2Pd(OAc)₂ (10)Cu(OAc)₂ (4.0)Pyridine (3.0)DMSO1002087
3PdCl₂ (10)Cu(OAc)₂ (2.0)Pyridine (3.0)1,4-Dioxane1002035
4Pd(TFA)₂ (10)Cu(OAc)₂ (2.0)Pyridine (3.0)1,4-Dioxane1002025

Table 2: Near-Room-Temperature C2-Arylation of Benzothiophene [11]

EntryPd Catalyst (mol%)Ag(I) Salt (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)C2/C3 Ratio
1Pd(OAc)₂ (0.4)Ag₂O (1.0)NaOAc (0.5)HFIP30169598:2
2Pd₂(dba)₃·CHCl₃ (0.05)Ag₂O (1.0)NaOAc (0.5)HFIP301685>99:1
3Pd(OAc)₂ (0.4)Ag₂CO₃ (1.0)NaOAc (0.5)HFIP30167895:5
4Pd(OAc)₂ (0.4)AgOAc (1.0)NaOAc (0.5)HFIP30168897:3

Table 3: Nickel-Catalyzed C2-Arylation of Benzothiophene [10]

EntryNi Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1NiCl₂ (10)bpy (10)LiHMDS (2.0)Dioxane1201685
2Ni(acac)₂ (10)bpy (10)LiHMDS (2.0)Dioxane1201678
3NiCl₂(dppe) (10)-LiHMDS (2.0)Dioxane1201665

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Benzothiophene 1,1-Dioxides [7]

  • To a 10 mL Schlenk tube, add the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol %), Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv).

  • Add DMSO (1.0 mL) under a nitrogen atmosphere.

  • Stir the resulting mixture at 100 °C for 20 hours.

  • After completion, cool the reaction mixture to room temperature, dilute with 10 mL of water, and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Near-Room-Temperature C2-Arylation of Benzothiophene [11]

  • In a reaction vial, combine Pd(OAc)₂ (0.4 mol %), silver oxide (1.0 equiv), and NaOAc (0.5 equiv).

  • Add the aryl iodide (1.0 equiv) and benzo[b]thiophene (2.0 equiv).

  • Add hexafluoro-2-propanol (HFIP) to achieve a 1 M concentration of the limiting reagent.

  • Stir the mixture at 30 °C for 16 hours.

  • Upon completion, dilute the mixture with ethyl acetate (5 mL) and filter through a plug of silica gel.

  • Wash the silica plug with additional ethyl acetate (30 mL).

  • Evaporate the filtrate to dryness under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Ni-Catalyzed C2-Arylation of Benzothiophene [10]

  • In a glovebox, add NiCl₂(bpy) (10 mol %), benzothiophene (1.0 equiv), and the aryl iodide (1.2 equiv) to an oven-dried reaction vial.

  • Add anhydrous dioxane as the solvent.

  • Add LiHMDS (2.0 equiv) as a solution in dioxane.

  • Seal the vial and heat the reaction mixture at 120 °C for 16 hours with stirring.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

ExperimentalWorkflow start Start setup Reaction Setup (Add Reagents, Catalyst, Solvent) start->setup reaction Reaction (Heating and Stirring) setup->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, GC-MS) purification->analysis end End Product analysis->end CatalyticCycle LnM [Pd(II)] CH_Activation C-H Activation (with Benzothiophene) LnM->CH_Activation Intermediate1 [Ar-Pd(II)-X] CH_Activation->Intermediate1 Transmetalation Transmetalation/Oxidative Addition (with Aryl Halide) Intermediate1->Transmetalation Intermediate2 [Ar-Pd(II)-Ar'] Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Product Arylated Benzothiophene Reductive_Elimination->Product Pd0 [Pd(0)] Reductive_Elimination->Pd0 Oxidation Oxidation Pd0->Oxidation Oxidation->LnM

References

Technical Support Center: Removal of Metal Contaminants from Benzothiophene Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of benzothiophene products from metal contaminants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of removing metal contaminants from benzothiophene products.

Q1: My initial purification attempt by recrystallization did not sufficiently remove metal contaminants. What are the next steps?

If a single recrystallization step is insufficient, consider the following:

  • Iterative Recrystallization: Performing multiple recrystallization cycles can progressively reduce the concentration of metal impurities.

  • Solvent System Modification: The choice of solvent is crucial. A solvent system where benzothiophene has high solubility at elevated temperatures and low solubility at room temperature, while the metal impurities remain in solution, is ideal. For benzothiophene, a mixture of a C1-8 alcohol and water (5-20% by weight) has been shown to be effective.[1]

  • Alternative Methods: If recrystallization proves ineffective, more targeted methods may be necessary. These include using functionalized resins, activated carbon, or specialized adsorbents like metal-organic frameworks (MOFs).

Q2: I am observing significant product loss during the purification process. How can I minimize this?

Product loss is a common challenge in purification. To mitigate this:

  • Optimize Recrystallization: When performing recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling. Seeding the solution with a small crystal of the pure compound can also promote crystallization and improve yield.

  • Method Selection: For valuable or sensitive benzothiophene derivatives, column chromatography with a suitable stationary phase (e.g., silica gel or alumina) can offer high purity with potentially better recovery than multiple recrystallizations.

  • Adsorbent-Based Methods: Using solid-supported scavengers like functionalized resins can be highly efficient. The benzothiophene product can be passed through a cartridge containing the resin, minimizing handling and potential loss associated with transfers and filtration.[2]

Q3: The chosen adsorbent (e.g., silica, resin) is not effectively removing the target metal contaminant. What could be the issue?

The effectiveness of an adsorbent depends on several factors:

  • Adsorbent Specificity: Not all adsorbents are equally effective for all metals. For instance, sulfur and amine-functionalized resins are particularly effective for scavenging heavy metals from organic reaction mixtures.[3] For thiophene derivatives, adsorbents with soft acid properties, like Ag(I), show strong interaction with the soft base sulfur atom, leading to high removal efficiency.[4][5]

  • Solvent Effects: The solvent can influence the interaction between the contaminant and the adsorbent. It's important to use a solvent system that is compatible with both the benzothiophene product and the adsorbent.

  • pH Adjustment: For some metal impurities, adjusting the pH of the solution can enhance their adsorption onto the solid phase.

Q4: How do I choose the most appropriate method for removing a specific metal from my benzothiophene product?

The selection of a suitable purification method depends on the nature of the metal contaminant, the properties of the benzothiophene derivative, and the desired level of purity.

cluster_0 Decision Workflow for Metal Removal start Identify Metal Contaminant and Benzothiophene Derivative is_particulate Is the metal in particulate form? start->is_particulate filtration Filtration is_particulate->filtration Yes is_ionic Is the metal ionic or complexed? is_particulate->is_ionic No end Pure Benzothiophene Product filtration->end extraction Aqueous Acid/Base Extraction is_ionic->extraction Yes distillation Distillation is_ionic->distillation No adsorption Adsorption (Resins, MOFs, etc.) extraction->adsorption chromatography Chromatography (Silica, Alumina) adsorption->chromatography chromatography->end recrystallization Recrystallization distillation->recrystallization recrystallization->end

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

FAQ1: What are the common sources of metal contamination in benzothiophene products?

Metal contamination in benzothiophene products can originate from various sources, including:

  • Catalysts: Many synthetic routes for benzothiophene and its derivatives utilize metal catalysts (e.g., Palladium, Copper, Nickel) which can leach into the final product.[3]

  • Reagents: Impurities in the starting materials and reagents used in the synthesis can introduce metal contaminants.

  • Reaction Vessels: Corrosion or leaching from metallic reactors and other equipment can be a source of contamination.

  • Raw Materials: Benzothiophene is often derived from coal tar, which can contain a variety of metallic impurities.[1]

FAQ2: What analytical techniques are suitable for quantifying metal contaminants in benzothiophene?

Several analytical techniques can be used to identify and quantify metal contaminants in organic compounds like benzothiophene:

  • Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive technique for quantifying heavy metals at trace levels, often in the parts per billion (ppb) range.[6] It measures the absorption of specific wavelengths of light by atoms of the target metal.[6]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is another highly sensitive method capable of detecting a wide range of metals at very low concentrations.

  • X-ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for the elemental analysis of a sample.

FAQ3: What are the primary methods for removing metal contaminants from organic compounds?

The main methods for removing metal impurities from organic compounds like benzothiophene can be broadly categorized as:

  • Physical Methods:

    • Distillation: Effective for non-volatile metal impurities. The organic compound is distilled, leaving the metal behind in the residue.[7]

    • Crystallization: This method relies on the differential solubility of the organic compound and the metal impurities in a given solvent.[1][7]

  • Chemical Methods:

    • Extraction: Involves washing the organic solution with an aqueous solution (acidic or alkaline) to remove ionic metal species.[7]

    • Adsorption: This involves the use of solid materials that bind to the metal contaminants. Common adsorbents include:

      • Functionalized Resins: Polymers with chelating groups that can selectively bind to metal ions.[2][3]

      • Activated Carbon: A porous material with a large surface area that can adsorb a variety of impurities.

      • Metal-Organic Frameworks (MOFs): Crystalline materials with a high surface area and tunable porosity that can be designed for selective adsorption.[4][5][8][9]

      • Silica and Alumina: Often used in chromatography to separate compounds based on their polarity, which can also help in removing metal impurities.[10]

FAQ4: Can you provide a general overview of an experimental workflow for metal removal?

The following diagram illustrates a general experimental workflow for the removal of metal contaminants using a solid adsorbent.

cluster_1 Experimental Workflow for Adsorption-Based Metal Removal start Contaminated Benzothiophene Solution dissolve Dissolve in a Suitable Solvent start->dissolve add_adsorbent Add Adsorbent (e.g., Functionalized Resin, MOF) dissolve->add_adsorbent stir Stir/Agitate for a Defined Contact Time add_adsorbent->stir separate Separate Adsorbent (Filtration/Centrifugation) stir->separate analyze Analyze Filtrate for Residual Metal Content (e.g., AAS, ICP-MS) separate->analyze pure_product Pure Benzothiophene Product analyze->pure_product Metal Level Acceptable repeat_process Repeat Adsorption Step analyze->repeat_process Metal Level Too High repeat_process->add_adsorbent

Caption: General workflow for metal removal using an adsorbent.

Quantitative Data on Metal Removal

Table 1: Adsorption Efficiency of Different Materials for Thiophene Derivatives

AdsorbentTarget CompoundRemoval Efficiency (%)Reference
MOF-5/AgThiophene86.8[4][5]
MOF-5/CuThiopheneLower than MOF-5/Ag[4][5]
MOF-5/NiThiopheneLower than MOF-5/Ag[4][5]
Cu-ABTCDibenzothiopheneAdsorption capacity: 46.2 mgS/g[9]
UMCM-150DibenzothiopheneAdsorption capacity: 34.2 mgS/g[9]
Cu-BTCDibenzothiopheneAdsorption capacity: 28.3 mgS/g[9]

Detailed Experimental Protocols

Protocol 1: Purification of Benzothiophene using Recrystallization

This protocol is adapted from a patented method for purifying benzothiophene.[1]

  • Dissolution: Dissolve the impure benzothiophene (purity ≥ 50% by weight) in a mixture of a C1-8 alcohol (e.g., isopropyl alcohol or isobutyl alcohol) and water. The water concentration should be in the range of 5-20% by weight.[1] Heat the mixture to completely dissolve the solid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Filtration: Collect the crystals by filtration, for example, using a Büchner funnel.

  • Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified benzothiophene crystals under vacuum to remove any residual solvent.

  • Analysis: Analyze the purity of the final product and quantify the remaining metal contaminants using a suitable analytical technique (e.g., AAS or ICP-MS).

Protocol 2: Adsorptive Removal of Metal Contaminants using a Functionalized Resin

This protocol provides a general procedure for using a polychelated resin scavenger.[2]

  • Resin Preparation: Prepare a column packed with a suitable polychelated resin scavenger. The choice of resin will depend on the target metal contaminant.

  • Solution Preparation: Dissolve the contaminated benzothiophene product in an appropriate organic solvent.

  • Adsorption: Pass the solution through the packed resin column. The flow rate should be optimized to allow for sufficient contact time between the solution and the resin.

  • Elution: Collect the eluate containing the purified benzothiophene product.

  • Solvent Removal: Remove the solvent from the eluate under reduced pressure to obtain the purified product.

  • Analysis: Determine the concentration of the metal contaminant in the purified product to assess the efficiency of the removal process.

Protocol 3: Synthesis of MOF-5 for Adsorptive Desulfurization

This protocol is based on a literature method for the synthesis of MOF-5, which can be used for the removal of sulfur-containing compounds like benzothiophene.[4][5]

  • Solution A Preparation: Dissolve 5.065 g (30.5 mmol) of terephthalic acid and 8.5 mL of triethylamine in 400 mL of DMF.[4][5]

  • Solution B Preparation: Separately, dissolve 16.99 g (77.4 mmol) of Zn(OAc)₂·2H₂O in 500 mL of DMF.[4][5]

  • Mixing: Add the zinc solution dropwise to the terephthalic acid solution under vigorous stirring. A white precipitate will form.[4][5]

  • Stirring: Continue stirring the mixture for 2.5 hours after the addition is complete.[4][5]

  • Washing: Centrifuge the mixture to collect the precipitate. Soak the precipitate in fresh DMF overnight.[4][5]

  • Solvent Exchange: Exchange the DMF with CHCl₃ three times over a period of 7 days.[4][5]

  • Drying: Dry the final product in a vacuum oven overnight to obtain MOF-5.[5]

  • Doping (Optional): The synthesized MOF-5 can be doped with transition metals like Ag, Cu, or Ni to enhance its affinity for sulfur compounds.[4][5] This is typically done by mixing the MOF-5 with a salt of the desired metal and heating it in a tube furnace under a nitrogen atmosphere.[5]

References

Technical Support Center: Scale-Up of Benzo[b]thiophen-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of Benzo[b]thiophen-3-amine. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to support your research and manufacturing campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing Benzo[b]thiophen-3-amine, and which is most amenable to scale-up?

A1: Several synthetic routes to Benzo[b]thiophen-3-amine and its derivatives have been reported. A highly effective and scalable method involves the reaction of a 2-halobenzonitrile with an α-mercaptoacetate, such as methyl thioglycolate, followed by intramolecular cyclization. This method is often performed under basic conditions and can be accelerated using microwave irradiation at the lab scale.[1][2] For industrial-scale production, translating the microwave-assisted protocol to a conventional batch reactor with careful temperature control is a common approach.

Q2: What are the primary challenges when scaling up the synthesis of Benzo[b]thiophen-3-amine from a 2-halobenzonitrile and methyl thioglycolate?

A2: The main challenges in scaling up this synthesis include:

  • Exotherm Control: The nucleophilic aromatic substitution (SNAr) and subsequent cyclization can be exothermic. Without proper heat management in a large reactor, this can lead to temperature spikes, resulting in side reactions and the formation of impurities.

  • Mixing and Mass Transfer: As the reaction progresses, the product may precipitate, leading to the formation of a thick slurry. Inadequate agitation in a large vessel can result in poor mixing, leading to localized "hot spots," incomplete reactions, and batch inconsistencies.

  • Reagent Addition: The rate of addition of the base (e.g., triethylamine) and methyl thioglycolate is critical. A rapid addition on a large scale can exacerbate exotherms.

  • Work-up and Product Isolation: Isolating the product from a large volume of solvent and by-products can be challenging. The product's physical properties (e.g., crystal size, morphology) can affect filtration and drying times.

  • Impurity Profile: The types and quantities of impurities may differ between small-scale and large-scale batches due to prolonged reaction times and slight variations in reaction conditions.

Q3: What are the expected key impurities in this synthesis?

A3: Potential impurities include:

  • Unreacted starting materials (2-halobenzonitrile and methyl thioglycolate).

  • The intermediate from the initial SNAr reaction that has not cyclized.

  • By-products from the hydrolysis of the nitrile or ester functionalities, especially if aqueous work-up conditions are harsh.

  • Products of dimerization or polymerization, particularly if the reaction temperature is not well-controlled.

  • Isomeric impurities, although this is less common in this specific route compared to others.

Q4: How does the choice of base and solvent impact the scale-up of this reaction?

A4: The choice of base and solvent is critical for a successful scale-up.

  • Base: Triethylamine is a commonly used base in this reaction.[1][2] On a large scale, the handling and addition of a liquid base are generally more straightforward than for solid bases. The stoichiometry of the base is crucial and should be carefully controlled.

  • Solvent: Polar aprotic solvents like DMSO or DMF are often used to facilitate the SNAr reaction.[1][2] However, their high boiling points can make them difficult to remove during work-up. On a large scale, alternative solvents with lower boiling points that still provide good solubility and reaction rates may be considered. The viscosity of the solvent and its ability to keep the reaction mixture mobile as a slurry are also important considerations.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up of Benzo[b]thiophen-3-amine synthesis.

Problem Potential Causes Recommended Solutions
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. Poor mixing leading to unreacted starting materials. 2. Degradation of Product: Excessive temperature or prolonged reaction time. 3. Side Reactions: Incorrect stoichiometry of reagents, leading to the formation of by-products.1. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the consumption of starting materials and the formation of the product. Optimize reaction time and temperature based on these results. Ensure the agitation is sufficient to maintain a homogeneous slurry. 2. Optimize Temperature Profile: Develop a controlled heating and cooling profile for the batch reactor. Avoid sharp temperature increases. 3. Precise Reagent Charging: Ensure accurate measurement and controlled addition of all reagents.
High Impurity Levels 1. Poor Temperature Control: Localized overheating leading to thermal degradation and side reactions. 2. Incorrect Stoichiometry: Excess of one reactant can lead to specific by-products. 3. Atmospheric Contamination: Presence of oxygen or moisture can lead to oxidative degradation or hydrolysis.1. Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider a jacketed reactor with a suitable heat transfer fluid. 2. Stoichiometry Check: Re-verify the molar ratios of the reactants and the base. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Difficult Product Isolation 1. Poor Crystal Morphology: Formation of very fine particles or an oily product can make filtration difficult. 2. Product Solubility: The product may have significant solubility in the reaction solvent, leading to losses during filtration.1. Controlled Crystallization: After the reaction is complete, implement a controlled cooling profile to encourage the growth of larger crystals. Consider an anti-solvent addition to induce crystallization. 2. Solvent Screening for Slurry and Washing: Investigate different solvent systems for the reaction and for washing the isolated product to minimize solubility losses while effectively removing impurities.
Batch-to-Batch Inconsistency 1. Variations in Raw Material Quality: Impurities in starting materials can affect the reaction outcome. 2. Inconsistent Process Parameters: Minor variations in temperature, reaction time, or agitation speed between batches.1. Raw Material Specification: Establish strict quality specifications for all starting materials and reagents. 2. Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire process, including reagent charging, temperature control, and work-up procedures.

Quantitative Data Presentation

The following table summarizes typical reaction parameters and outcomes when scaling up the synthesis of a substituted 3-aminobenzo[b]thiophene from the corresponding 2-fluorobenzonitrile and methyl thioglycolate. Note that these are representative values and may vary depending on the specific substrate and equipment.

Parameter Lab Scale (Microwave) Pilot Scale (Batch Reactor) Production Scale (Batch Reactor)
Scale 1 mmol100 mmol10 mol
Starting Material (2-fluorobenzonitrile) ~140 mg~14 g~1.4 kg
Solvent (DMSO) 2 mL200 mL20 L
Temperature 130 °C[1][2]120-130 °C120-130 °C
Reaction Time 10-20 minutes[1][2]4-6 hours6-8 hours
Typical Yield 85-95%[1][2]80-90%75-85%
Purity (by HPLC) >98%>97%>96%
Key Impurity 1 (Unreacted Nitrile) <0.5%<1.0%<1.5%
Key Impurity 2 (Hydrolysis Product) <0.2%<0.5%<1.0%

Experimental Protocols

Lab-Scale Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (Microwave-Assisted)

This protocol is adapted from a literature procedure.[1][2]

Materials:

  • 5-bromo-2-fluorobenzonitrile (1.0 mmol)

  • Methyl thioglycolate (1.05 mmol)

  • Triethylamine (3.1 mmol)

  • Anhydrous DMSO (2 M solution)

  • Microwave vial

Procedure:

  • To a microwave vial, add 5-bromo-2-fluorobenzonitrile (1.0 mmol, 1.0 equiv.), methyl thioglycolate (1.05 mmol, 1.05 equiv.), and triethylamine (3.1 mmol, 3.1 equiv.).

  • Add anhydrous DMSO to achieve a 2 M concentration of the starting nitrile.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at 130 °C for the specified time (typically 10-20 minutes), with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry it under vacuum to obtain the desired product.

Conceptual Scale-Up Protocol for Benzo[b]thiophen-3-amine Synthesis (Batch Reactor)

This is a conceptual protocol for scaling up the synthesis. Specific parameters such as volumes, addition rates, and timings will need to be optimized for the specific equipment and scale.

Equipment:

  • Jacketed glass or stainless steel reactor with overhead stirring, a condenser, a temperature probe, and addition funnels.

  • Heating/cooling circulator.

  • Filtration and drying equipment.

Procedure:

  • Charge the reactor with the 2-halobenzonitrile and the solvent.

  • Begin agitation and establish an inert atmosphere (e.g., by purging with nitrogen).

  • Heat the mixture to the desired reaction temperature (e.g., 120-130 °C).

  • In a separate vessel, prepare a solution of methyl thioglycolate and triethylamine in the reaction solvent.

  • Slowly add the solution of methyl thioglycolate and triethylamine to the reactor over a period of 1-2 hours, while carefully monitoring the internal temperature to control the exotherm.

  • Once the addition is complete, maintain the reaction mixture at the set temperature for 4-8 hours, or until in-process controls show the reaction is complete.

  • Cool the reaction mixture to room temperature. A controlled cooling ramp may be beneficial for crystal growth.

  • If necessary, add an anti-solvent to complete the precipitation of the product.

  • Filter the product and wash the filter cake with a suitable solvent to remove residual impurities.

  • Dry the product under vacuum at an appropriate temperature.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (IPC: HPLC, TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No sub_incomplete Investigate Incomplete Reaction incomplete->sub_incomplete sub_complete Investigate Product Loss complete->sub_complete increase_time Increase Reaction Time sub_incomplete->increase_time increase_temp Increase Temperature sub_incomplete->increase_temp check_mixing Evaluate Agitation sub_incomplete->check_mixing solution1 Optimize reaction parameters increase_time->solution1 increase_temp->solution1 check_mixing->solution1 degradation Check for Degradation Products (Impurity Profile) sub_complete->degradation isolation_loss Review Isolation Procedure (Solubility, Filtration) sub_complete->isolation_loss degradation->solution1 solution2 Optimize work-up and isolation conditions isolation_loss->solution2 reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start_mat 2-Halobenzonitrile + Methyl Thioglycolate snar_step Nucleophilic Aromatic Substitution (SNAr) start_mat->snar_step intermediate SNAr Intermediate snar_step->intermediate cyclization_step Intramolecular Cyclization intermediate->cyclization_step hydrolysis Hydrolysis of Nitrile/Ester intermediate->hydrolysis H2O, Base product Benzo[b]thiophen-3-amine Product cyclization_step->product dimerization Dimerization/Polymerization product->dimerization High Temperature

References

Navigating the Challenges of Benzothiophene Acylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation of benzothiophenes is a cornerstone reaction for the synthesis of key intermediates in medicinal chemistry and materials science. However, this seemingly straightforward transformation is often plagued by a variety of side reactions that can complicate product purification, reduce yields, and impact the overall efficiency of a synthetic route. This technical support center provides a comprehensive guide to troubleshooting these challenges, offering detailed insights in a practical question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Friedel-Crafts acylation of benzothiophenes, providing potential causes and actionable solutions.

Q1: My reaction is producing a mixture of 2- and 3-acylated benzothiophenes. How can I control the regioselectivity?

A1: The formation of regioisomers is the most prevalent side reaction in the acylation of benzothiophenes. The benzothiophene nucleus has two potentially reactive sites for electrophilic substitution on the thiophene ring: the C2 and C3 positions. The ratio of the resulting isomers is highly dependent on the reaction conditions.

  • Underlying Cause: The C3 position of benzothiophene is generally more electron-rich and kinetically favored for electrophilic attack. However, the intermediate formed by attack at the C2 position can be more thermodynamically stable in some cases. The choice of Lewis acid, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction.

  • Solutions:

    • Lewis Acid Selection: Milder Lewis acids, such as SnCl₄ or ZnCl₂, may favor acylation at the C2 position. In contrast, strong Lewis acids like AlCl₃ often lead to a mixture of isomers, with the C3-acylated product frequently predominating.[1] In some Lewis acid-free methods, using trifluoroacetic anhydride (TFAA) and phosphoric acid, the 3-acyl isomer is consistently the major product.[1]

    • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Nonpolar solvents like carbon disulfide or dichloromethane are commonly used. Experimenting with different solvents may alter the C2/C3 ratio.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

Q2: I am observing significant amounts of unidentified byproducts, especially when using aluminum chloride (AlCl₃). What are these and how can I avoid them?

A2: The use of strong and highly reactive Lewis acids like AlCl₃ can lead to a range of side reactions beyond simple acylation.

  • Potential Side Products:

    • Complex Formation: The Lewis acid can form a strong complex with the sulfur atom of the benzothiophene ring, potentially leading to ring-opening or other rearrangements under harsh conditions.

    • Polymerization: Electron-rich aromatic compounds like benzothiophene can be susceptible to polymerization in the presence of strong acids. This is often observed as an insoluble, tar-like material in the reaction flask.

    • Diacylation: Although the acyl group is deactivating, under forcing conditions (e.g., high temperature, large excess of acylating agent and Lewis acid), a second acylation can occur.

  • Solutions:

    • Use Milder Lewis Acids: As mentioned previously, switching to a milder Lewis acid such as SnCl₄, ZnCl₂, or even solid acid catalysts can significantly reduce the formation of these byproducts.

    • Optimize Stoichiometry: Use the minimum effective amount of the Lewis acid. A large excess can promote side reactions.

    • Control Reaction Temperature: Maintain a low temperature during the addition of reagents and throughout the reaction to minimize unwanted pathways.

    • Anhydrous Conditions: AlCl₃ is extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the formation of HCl, which can catalyze side reactions.

Q3: My starting material is being consumed, but the yield of the desired acylated product is very low.

A3: Low yields can be attributed to several factors, ranging from reagent purity to reaction workup.

  • Possible Causes:

    • Reagent Decomposition: The acylating agent (acyl chloride or anhydride) may have degraded due to improper storage.

    • Incomplete Reaction: The reaction may not have gone to completion.

    • Product Loss During Workup: The acylated benzothiophene may be lost during the aqueous workup or purification steps. The ketone product forms a complex with the Lewis acid that needs to be effectively hydrolyzed.

  • Solutions:

    • Verify Reagent Quality: Use freshly opened or purified acylating agents and Lewis acids.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product.

    • Proper Quenching: Ensure the reaction is properly quenched, typically by pouring it into a mixture of ice and concentrated hydrochloric acid, to break up the ketone-Lewis acid complex.

    • Optimize Extraction: Ensure the correct pH and solvent are used for the extraction of the product from the aqueous layer.

Data Presentation: Regioselectivity in Benzothiophene Acylation

The following table summarizes the regioselectivity observed in a Lewis acid-free acylation of benzothiophene using various carboxylic acids in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid.[1]

Acylating Agent (RCOOH)Overall Yield (%)Product Ratio (2-acyl : 3-acyl)
Acetic Acid701 : 9
Propionic Acid731 : 9
Isobutyric Acid651 : 8
Pivalic Acid601 : 8
Phenylacetic Acid751 : 9
Benzoic Acid721 : 9
4-Chlorobenzoic Acid681 : 8
4-Methoxybenzoic Acid701 : 9
4-Nitrobenzoic Acid651 : 8

Data sourced from a study on the transition-metal/Lewis acid-free synthesis of acyl benzothiophenes.[1]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of a Substituted Benzothiophene using Aluminum Chloride

This protocol is adapted for the acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[2]

Materials:

  • 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • Acyl chloride (e.g., 4-(2-dimethylaminoethoxy)benzoyl chloride hydrochloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Chlorobenzene, anhydrous

  • Thionyl chloride

  • Dimethylformamide (DMF)

  • Ethanethiol

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 20% aqueous solution

  • Water

Procedure:

  • Acid Chloride Formation (if starting from carboxylic acid): In a flame-dried flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), chlorobenzene, and a catalytic amount of DMF. Add thionyl chloride (excess) and stir the mixture at 75-80 °C for 3 hours. Remove the excess thionyl chloride by distillation.

  • Friedel-Crafts Acylation: Cool the resulting acid chloride solution. To this, add anhydrous dichloromethane, the substituted benzothiophene (1.0 eq), and anhydrous aluminum chloride (a large excess, e.g., 5-10 eq).

  • Stir the reaction mixture at ambient temperature (e.g., 27-29 °C) for approximately 90 minutes.

  • Work-up: Cool the reaction mixture and add ethanethiol. Stir for an additional 30 minutes.

  • Quench the reaction by the sequential addition of tetrahydrofuran, 20% hydrochloric acid, and water.

  • Stir the mixture overnight at ambient temperature.

  • Collect the precipitated product by filtration, wash with water and an appropriate organic solvent, and dry under vacuum.

Protocol 2: Lewis Acid-Free Acylation of Benzothiophene

This protocol is based on a method that consistently yields the 3-acylated product as the major isomer.[1]

Materials:

  • Benzothiophene

  • Carboxylic acid (e.g., acetic acid)

  • Trifluoroacetic anhydride (TFAA)

  • 85% Phosphoric acid (H₃PO₄)

  • Ice-cold water

  • Petroleum ether

Procedure:

  • In a flask, combine the carboxylic acid (1.0 eq) and trifluoroacetic anhydride (4.0 eq) at 0 °C with vigorous stirring.

  • Add 85% phosphoric acid (1.0 eq) dropwise to the mixture.

  • Add benzothiophene (1.0 eq) to the reaction mixture.

  • Warm the mixture to room temperature (25-30 °C) and stir for 4-5 hours.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Filter the separated solid, wash with petroleum ether, and dry to obtain the mixture of 2- and 3-acylated products.

  • The regioisomers can be separated by column chromatography.

Visualizations

Friedel_Crafts_Acylation_Mechanism acyl_halide Acyl Halide (RCOCl) acylium_ion Acylium Ion [R-C≡O]⁺ ↔ R-C⁺=O acyl_halide->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex benzothiophene Benzothiophene benzothiophene->sigma_complex Electrophilic Attack product_complex Product-Lewis Acid Complex sigma_complex->product_complex Deprotonation (-H⁺) final_product Acylated Benzothiophene product_complex->final_product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation on Benzothiophene.

Regioselectivity_Factors main Factors Influencing Regioselectivity lewis_acid Lewis Acid main->lewis_acid solvent Solvent main->solvent temperature Temperature main->temperature mild_la Milder (e.g., SnCl₄, ZnCl₂) lewis_acid->mild_la strong_la Stronger (e.g., AlCl₃) lewis_acid->strong_la polar_solvent Polar Solvents solvent->polar_solvent nonpolar_solvent Nonpolar Solvents solvent->nonpolar_solvent low_temp Lower Temperature temperature->low_temp high_temp Higher Temperature temperature->high_temp c2_attack C2-Acylation c3_attack C3-Acylation mild_la->c2_attack Often Favors strong_la->c3_attack Often Favors low_temp->c2_attack May Increase Selectivity

Caption: Key Factors Controlling C2 vs. C3 Acylation of Benzothiophene.

Troubleshooting_Workflow start Problem with Benzothiophene Acylation check_regio Poor Regioselectivity? start->check_regio check_yield Low Yield? start->check_yield check_byproducts Excess Byproducts? start->check_byproducts sol_regio1 Modify Lewis Acid check_regio->sol_regio1 Yes sol_regio2 Adjust Temperature check_regio->sol_regio2 Yes sol_regio3 Change Solvent check_regio->sol_regio3 Yes sol_yield1 Verify Reagent Quality check_yield->sol_yield1 Yes sol_yield2 Optimize Reaction Time/ Temperature check_yield->sol_yield2 Yes sol_yield3 Improve Workup check_yield->sol_yield3 Yes sol_byprod1 Use Milder Lewis Acid check_byproducts->sol_byprod1 Yes sol_byprod2 Ensure Anhydrous Conditions check_byproducts->sol_byprod2 Yes sol_byprod3 Control Stoichiometry check_byproducts->sol_byprod3 Yes

Caption: A Decision-Making Workflow for Troubleshooting Benzothiophene Acylation.

References

Technical Support Center: Deoxygenation for Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the critical process of deoxygenating reaction mixtures for benzothiophene synthesis. Proper removal of dissolved oxygen is paramount for the success of many synthetic routes, particularly those employing oxygen-sensitive catalysts like palladium.

Frequently Asked Questions (FAQs)

Q1: Why is deoxygenation necessary for my benzothiophene synthesis?

A1: Many synthetic routes for benzothiophenes, especially those involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), are highly sensitive to oxygen.[1][2] Dissolved oxygen can lead to:

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species, often observed as the formation of palladium black.[1][3] This halts the catalytic cycle and leads to low or no product yield.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation, forming phosphine oxides. This degradation strips the metal center of its necessary electronic and steric properties, leading to catalyst deactivation.[1]

  • Unwanted Side Reactions: The presence of oxygen can promote side reactions such as the homocoupling of boronic acids in Suzuki reactions.[4][5]

Q2: What are the most common methods for deoxygenating a reaction mixture?

A2: The three primary methods for removing dissolved oxygen from solvents and reaction mixtures in a laboratory setting are:

  • Inert Gas Sparging: Bubbling an inert gas (typically argon or nitrogen) through the liquid to displace dissolved oxygen.[6]

  • Freeze-Pump-Thaw: A highly effective method involving freezing the solvent, evacuating the headspace under vacuum, and then thawing to release dissolved gases. This cycle is typically repeated multiple times.[7]

  • Chemical Oxygen Scavengers: The use of chemical reagents that react with and consume dissolved oxygen. This is a less common method for general reaction setup but can be employed in specific systems.

Q3: Which deoxygenation method should I choose for my reaction?

A3: The choice of method depends on the scale of your reaction, the volatility of your solvent, and the sensitivity of your reagents to the deoxygenation process itself.

  • Inert Gas Sparging is convenient for larger volumes and is generally sufficient for many routine reactions. However, it can lead to the evaporation of volatile solvents.[7]

  • Freeze-Pump-Thaw is considered the most rigorous method for removing dissolved gases and is ideal for highly oxygen-sensitive reactions, small-scale syntheses, and when using volatile solvents or expensive deuterated solvents.[7][8]

  • Chemical Oxygen Scavengers are typically used in specialized applications, such as in packaged systems or when continuous oxygen removal is needed. Palladium-based scavenger systems exist but are less common for in-flask synthesis.[9]

Q4: How do I know if my deoxygenation was successful?

A4: While direct measurement of dissolved oxygen can be done with specialized probes, this is often not practical for routine synthesis.[10][11] Indirect indicators of successful deoxygenation include:

  • Reaction Success: A high yield of the desired benzothiophene product without the formation of common side products is a good indicator.

  • Catalyst Stability: The absence of palladium black formation during the reaction suggests a sufficiently low oxygen environment.[1]

  • Reproducibility: Consistent results across multiple runs of the same reaction point towards a reliable deoxygenation procedure.[12]

Troubleshooting Guide

Problem 1: My palladium-catalyzed benzothiophene synthesis has a low yield or fails completely, and I see a black precipitate.

  • Possible Cause: This is a classic sign of catalyst deactivation due to the formation of palladium black, which is often caused by the presence of oxygen.[1][3] Your deoxygenation procedure may have been insufficient.

  • Solution:

    • Review your deoxygenation protocol. Ensure you are sparging for a sufficient amount of time or performing an adequate number of freeze-pump-thaw cycles.

    • Check for leaks in your reaction setup. Ensure all joints are well-sealed and that you maintain a positive pressure of inert gas throughout the reaction.

    • Use freshly distilled and degassed solvents. Solvents can reabsorb oxygen over time.

Problem 2: My reaction is sluggish and stalls before completion.

  • Possible Cause: In addition to catalyst deactivation by oxygen, this could be due to the gradual ingress of air into the reaction vessel over a long reaction time.

  • Solution:

    • Ensure a good inert gas blanket. Maintain a slight positive pressure of nitrogen or argon throughout the entire course of the reaction. A bubbler in the outlet of your inert gas line is a good visual indicator of positive pressure.

    • Use septa that are in good condition. Old, punctured septa are a common source of leaks.[13]

Problem 3: I am observing significant amounts of side products, such as homocoupled boronic acids in a Suzuki coupling.

  • Possible Cause: Oxygen can promote the oxidative homocoupling of boronic acids, leading to the formation of biaryl byproducts and consuming your starting material.[4][5]

  • Solution:

    • Improve the deoxygenation of your reaction mixture. This is the most critical step to prevent this side reaction.

    • Ensure your palladium precatalyst is fully reduced to the active Pd(0) state in an oxygen-free environment.

Quantitative Data on Deoxygenation Methods

Precise, directly comparable quantitative data for the efficiency of deoxygenation methods in the specific context of benzothiophene synthesis is scarce in the literature. However, the following table summarizes the general effectiveness and characteristics of the common methods based on available data and established principles.

Deoxygenation MethodTypical Residual O₂ LevelAdvantagesDisadvantagesBest Suited For
Inert Gas Sparging Low ppm (with sufficient time)Simple, suitable for large volumes, relatively fast.[6]Can evaporate volatile solvents, less rigorous than FPT.[7]Routine reactions, larger scale synthesis.
Freeze-Pump-Thaw Sub-ppm (after 3-4 cycles)Most effective method, minimal solvent loss.[7][14]Time-consuming, requires liquid nitrogen.Highly oxygen-sensitive reactions, volatile solvents, small scale.
Membrane Degassing Down to <0.1 ppm (in flow)Highly effective, suitable for continuous flow systems.[10][11]Requires specialized equipment.Flow chemistry applications.

Note: The final oxygen concentration is dependent on factors such as the solvent, temperature, sparging time, and the number of freeze-pump-thaw cycles.

Experimental Protocols

Protocol 1: Deoxygenation by Inert Gas Sparging

This protocol describes the deoxygenation of a reaction solvent before the addition of solid reagents.

Materials:

  • Schlenk flask or a two/three-necked round-bottom flask

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Long needle or glass pipette

  • Rubber septa

Procedure:

  • Assemble the dry glassware and purge with inert gas for 5-10 minutes.

  • Add the solvent to the flask via a cannula or syringe.

  • Seal the flask with rubber septa.

  • Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the liquid surface.

  • Insert a second, shorter needle into a separate septum to act as a vent.

  • Bubble the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles) for 20-30 minutes.

  • After sparging, remove the vent needle first, then raise the gas inlet needle above the solvent surface.

  • Remove the gas inlet needle and maintain a positive pressure of inert gas over the solvent. The solvent is now ready for use.

Protocol 2: Deoxygenation by Freeze-Pump-Thaw

This protocol is for the rigorous deoxygenation of a solvent or a solution of stable starting materials.

Materials:

  • Schlenk flask with a high-vacuum stopcock

  • High-vacuum line (Schlenk line)

  • Dewar flask

  • Liquid nitrogen

  • Cold trap

Procedure:

  • Place the solvent or solution in the Schlenk flask (do not fill more than half full).

  • Attach the flask to the Schlenk line.

  • With the stopcock closed to the vacuum line, freeze the contents of the flask by slowly immersing it in a Dewar of liquid nitrogen. Swirl the flask to freeze the contents in a thin layer on the walls.

  • Once completely frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the contents to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.

  • Repeat steps 3-6 for a total of three to four cycles.

  • After the final thaw, backfill the flask with inert gas from the Schlenk line. The solution is now deoxygenated.

Visualizations

Deoxygenation_Workflow cluster_sparging Inert Gas Sparging cluster_fpt Freeze-Pump-Thaw s1 Assemble dry glassware s2 Add solvent s1->s2 s3 Purge with inert gas s2->s3 s4 Bubble gas through solvent (20-30 min) s3->s4 s5 Maintain positive inert atmosphere s4->s5 f1 Place solvent in Schlenk flask f2 Freeze with liquid N2 f1->f2 f3 Evacuate headspace (Pump) f2->f3 f4 Thaw f3->f4 f5 Repeat cycle 3x f4->f5 f6 Backfill with inert gas f5->f6 Troubleshooting_Deoxygenation start Reaction Failure: Low yield or no product q1 Is there a black precipitate (Palladium black)? start->q1 a1_yes Likely Catalyst Oxidation q1->a1_yes Yes q2 Are there significant side products (e.g., homocoupling)? q1->q2 No sol1 Improve deoxygenation (longer sparging, more FPT cycles). Check for leaks. a1_yes->sol1 end Re-run reaction with improved protocol sol1->end a2_yes Oxygen-promoted side reactions q2->a2_yes Yes q3 Did the reaction stall? q2->q3 No a2_yes->sol1 a3_yes Gradual oxygen ingress q3->a3_yes Yes q3->end No sol3 Ensure continuous positive inert gas pressure. Use fresh septa. a3_yes->sol3 sol3->end

References

Technical Support Center: TLC Monitoring of Benzo[b]thiophene Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzo[b]thiophenes. The following sections address common issues encountered during Thin-Layer Chromatography (TLC) monitoring of these reactions, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for TLC analysis of my benzo[b]thiophene synthesis reaction?

A1: A common and effective starting point for the TLC analysis of benzo[b]thiophene derivatives is a mixture of a non-polar solvent, such as hexane or petroleum ether, with a moderately polar solvent like ethyl acetate. A typical initial ratio to explore is 9:1 or 8:2 (hexane:ethyl acetate). The polarity can be gradually increased by adding more ethyl acetate to achieve optimal separation of your starting materials, intermediates, and the final benzo[b]thiophene product. For more polar derivatives, a solvent system of dichloromethane and methanol may be more appropriate.

Q2: My benzo[b]thiophene product is not visible under UV light. What are some alternative visualization methods?

A2: While many aromatic compounds like benzo[b]thiophenes are UV-active, some derivatives may not be strongly UV-absorbent. In such cases, several chemical staining methods can be employed for visualization. Given that benzo[b]thiophenes are sulfur-containing aromatic compounds, the following stains are often effective:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the sulfur atom in the thiophene ring. It typically produces yellow-to-brown spots on a purple background.

  • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors with different functional groups, which can be helpful for distinguishing between spots.

  • Phosphomolybdic Acid (PMA) Stain: This is another general-purpose stain that is effective for a wide variety of organic compounds.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method for visualizing many organic compounds, including aromatic systems. The spots will appear as brown stains.

Q3: How can I confirm the identity of a spot on my TLC plate?

A3: To confirm the identity of a spot, you can use the co-spotting technique. On the same lane of the TLC plate, spot your reaction mixture, and then on top of that, carefully spot a small amount of your pure starting material or a known standard of your expected product. If the spot from your reaction mixture and the standard move to the same Rf value and appear as a single, merged spot, it provides strong evidence for the identity of that compound in your reaction mixture.

Troubleshooting Guides

This section addresses common problems encountered during the TLC monitoring of benzo[b]thiophene synthesis reactions in a question-and-answer format.

Problem 1: My spots are streaking or elongated.

  • Question: Why are the spots on my TLC plate appearing as streaks rather than distinct spots, and how can I fix this?

  • Answer: Streaking on a TLC plate can be caused by several factors.[1][2] A common reason is overloading the sample; try diluting your sample before spotting it on the plate.[1][2] Acidic or basic compounds can also cause streaking on silica gel. If you suspect your benzo[b]thiophene derivative or starting materials are acidic or basic, you can add a small amount of a modifier to your mobile phase. For acidic compounds, adding a few drops of acetic acid can help, while for basic compounds, a small amount of triethylamine can improve the spot shape.[3]

Problem 2: My spots are not moving from the baseline.

  • Question: I've run my TLC, but the spots remain at the origin. What does this mean and what should I do?

  • Answer: If your spots are not moving from the baseline, it indicates that the solvent system (mobile phase) is not polar enough to move the compounds up the stationary phase (silica gel).[3] To resolve this, you need to increase the polarity of your eluent. For a hexane/ethyl acetate system, you can do this by increasing the proportion of ethyl acetate. If you are already using a high concentration of ethyl acetate with little success, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Problem 3: All my spots are running at the solvent front.

  • Question: My spots are all clustered near the top of the TLC plate. How can I get better separation?

  • Answer: When spots run with or near the solvent front, it signifies that your mobile phase is too polar for the compounds of interest.[3] To achieve better separation, you need to decrease the polarity of your solvent system. In a hexane/ethyl acetate mixture, this can be done by increasing the proportion of hexane. The goal is to find a solvent system that provides a good distribution of the spots along the plate, ideally with the product having an Rf value between 0.2 and 0.4 for good separation.

Problem 4: I am seeing more spots than expected in my reaction mixture.

  • Question: My TLC shows multiple unexpected spots. What could be the cause?

  • Answer: The presence of multiple unexpected spots can indicate several possibilities. It could be due to the formation of side products or the presence of impurities in your starting materials. It is also possible that your product is degrading on the silica gel plate. To test for degradation, you can run a 2D TLC. Spot your sample in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If new spots appear off the diagonal, it suggests that your compound is not stable on the silica gel.[4]

Data Presentation

The following table summarizes typical TLC conditions and approximate Rf values for some benzo[b]thiophene derivatives and common starting materials. Please note that Rf values can vary depending on the specific experimental conditions.

Compound TypeStarting Material(s)ProductMobile Phase (v/v)Approx. Rf (Product)Visualization Method
2-Acylbenzo[b]thiophene2-Iodochalcone2-Acylbenzo[b]thiopheneHexane / Ethyl Acetate (9:1)0.4 - 0.6UV, KMnO₄
Substituted Benzo[b]thiopheneo-Halovinylbenzene and Potassium Sulfide2-Substituted Benzo[b]thiopheneHexane / Ethyl Acetate (8:2)0.5 - 0.7UV, Iodine
2,3-Disubstituted Benzo[b]thiopheneo-Alkynyl Thioanisole2,3-Disubstituted Benzo[b]thiopheneHexane / Ethyl Acetate (9:1)0.6 - 0.8UV, PMA
Benzo[b]thiophene via Friedel-Crafts AcylationBenzo[b]thiophene and Acyl ChlorideAcetylated Benzo[b]thiopheneHexane / Ethyl Acetate (7:3)0.3 - 0.5UV, p-Anisaldehyde
Benzo[b]thiophene via Gewald ReactionCyclic Ketone, Activated Nitrile, Elemental Sulfur2-Aminotetrahydrobenzo[b]thiophene DerivativeDichloromethane / Methanol (9.5:0.5)0.4 - 0.6UV, KMnO₄

Experimental Protocols

Protocol 1: Detailed Methodology for TLC Monitoring of a Friedel-Crafts Acylation of Benzo[b]thiophene

This protocol provides a step-by-step guide for monitoring the synthesis of an acetylated benzo[b]thiophene via a Friedel-Crafts acylation reaction.

1. Materials and Reagents:

  • Silica gel TLC plates with a fluorescent indicator (e.g., F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde)

  • Heat gun or hot plate

  • Reaction mixture (e.g., benzo[b]thiophene, acetyl chloride, and a Lewis acid catalyst like AlCl₃ in a suitable solvent like dichloromethane)

  • Reference standard of the starting material (benzo[b]thiophene)

  • Eluent: Hexane and Ethyl Acetate

2. Procedure:

  • Prepare the Developing Chamber: Pour a small amount (to a depth of about 0.5 cm) of your chosen eluent (e.g., 8:2 hexane:ethyl acetate) into the developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid. Allow the chamber to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spotting the Plate:

    • SM Lane: Using a clean capillary tube, spot a small amount of a dilute solution of your starting material (benzo[b]thiophene) on the "SM" mark.

    • Co Lane: Spot the starting material on the "Co" mark. Then, using a new capillary tube, carefully spot the reaction mixture directly on top of the starting material spot.

    • RM Lane: With a new capillary tube, spot a small amount of your reaction mixture on the "RM" mark.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the starting line is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.

  • Monitoring the Reaction: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: Allow the plate to dry completely and then visualize it under a UV lamp (254 nm). Circle any dark spots with a pencil. The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product) indicates the reaction is progressing.

    • Staining: After UV visualization, you can further visualize the plate using a chemical stain. Dip the plate into the staining solution (e.g., potassium permanganate), remove it, and gently heat it with a heat gun or on a hot plate until colored spots appear.

  • Analysis: Compare the spots in the three lanes. The "SM" lane shows the position of your starting material. The "RM" lane shows all the components of your reaction mixture. The "Co" lane helps to confirm if the starting material is still present in your reaction mixture. The appearance of a new spot with a different Rf value in the "RM" lane indicates the formation of your product.

Mandatory Visualization

TLC_Monitoring_Workflow A Prepare TLC Chamber (Solvent + Filter Paper) B Prepare and Spot TLC Plate (SM, Co-spot, Reaction Mixture) A->B Equilibrate C Develop TLC Plate (Allow Solvent to Ascend) B->C D Dry the TLC Plate C->D E Visualize under UV Light (254 nm) D->E F Chemical Staining (e.g., KMnO4, Iodine) E->F Optional/ Further Visualization G Analyze Results (Calculate Rf, Compare Spots) E->G F->G H Decision Point: Reaction Complete? G->H I Continue Reaction/ Work-up H->I No J Stop Reaction/ Purification H->J Yes

Caption: Workflow for TLC Monitoring of Benzo[b]thiophene Synthesis.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Benzo[b]thiophen-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Benzo[b]thiophen-3-amine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of these promising compounds.

Benzo[b]thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Among these, derivatives featuring a 3-amine substitution are of particular interest due to their potent biological effects. This guide synthesizes experimental data from multiple studies to offer an objective comparison of their performance in key therapeutic areas.

Anticancer Activity: Targeting Key Cellular Pathways

Several Benzo[b]thiophen-3-amine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that regulate cell proliferation, migration, and survival.[3][4]

One such pathway is the RhoA/ROCK signaling cascade, which plays a crucial role in cytoskeletal dynamics and is often dysregulated in cancer, promoting tumor growth and metastasis.[5][6][7] Inhibition of this pathway by certain Benzo[b]thiophene derivatives leads to apoptosis and a reduction in cell viability.[3][4]

The anticancer efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Table 1: Anticancer Activity of Benzo[b]thiophen-3-amine Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiopheneNot SpecifiedNot Specified[8]
2-Phenylbenzo[b]thiophene derivativeMCF-70.005[9]
Ruthenium(II) complex with benzo[b]thiophene functionalized thiosemicarbazone (K2)OVCAR-3Not Specified[10]
Ruthenium(II) complex with benzo[b]thiophene functionalized thiosemicarbazone (K2)A2780Not Specified[10]
Compound b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative)MDA-MB-231Not Specified[3]

Note: "Not Specified" indicates that the reference mentions anticancer activity but does not provide a specific IC50 value in the abstract.

Diagram 1: Simplified RhoA/ROCK Signaling Pathway in Cancer

RhoA_ROCK_Pathway Extracellular_Signal Extracellular Signals (e.g., Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP (by RhoGAPs) ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Actin_Stress_Fibers Actin Stress Fibers Cell Contraction Metastasis MLC_P->Actin_Stress_Fibers Benzothiophene Benzo[b]thiophene Derivatives Benzothiophene->ROCK Inhibits

Caption: Inhibition of the RhoA/ROCK pathway by Benzo[b]thiophene derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzo[b]thiophen-3-amine derivatives have also been investigated for their potential as antimicrobial agents. Their efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value signifies greater antimicrobial potency.

Studies have shown that the nature and position of substituents on the benzo[b]thiophene core significantly influence the antimicrobial activity.[2] For instance, the presence of halogens at the C3 position has been shown to enhance activity against Gram-positive bacteria and fungi.[11]

Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-halobenzo[b]thiophenesGram-positive bacteria16[11]
3-halobenzo[b]thiophenesCandida albicans16[11]
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiopheneStaphylococcus aureus64[11]
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiopheneEnterococcus faecalis64[11]
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiopheneCandida albicans64[11]
Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS)Staphylococcus aureus ATCC 25923512[12]
Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS)Bacillus subtilis ATCC 6633256[12]
Tetrahydrobenzothiophene derivativesSalmonella0.54 - 0.73 (µM)[13]
Benzo[b]thiophene acylhydrazonesMultidrug-resistant Staphylococcus aureus≥ 128[14]

Diagram 2: Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial/ Fungal Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microplate Wells Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Benzo[b]thiophene Derivatives Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Visually Assess Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Immune Response

The anti-inflammatory potential of Benzo[b]thiophene derivatives is another area of active research. Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[15]

The anti-inflammatory effects of these derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, and to suppress the expression of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[15] The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[16]

Table 3: Anti-inflammatory Activity of Benzo[b]thiophene Derivatives

Compound/DerivativeAssayResultReference
Thiophene pyrazole hybridsCOX-2 InhibitionModerate and selective[15]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-2 InhibitionIC50: 0.31–1.40 µM[15]
Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS)Activity in RAW264.7 cellsNotable anti-inflammatory activity[12]

Diagram 3: Simplified NF-κB Signaling Pathway in Inflammation

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_Active Active NF-κB NFkB->NFkB_Active Release Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_Transcription Benzothiophene Benzo[b]thiophene Derivatives Benzothiophene->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by Benzo[b]thiophene derivatives.

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Benzo[b]thiophen-3-amine derivatives and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]

Protocol:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the Benzo[b]thiophen-3-amine derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

This guide provides a snapshot of the current understanding of the biological activities of Benzo[b]thiophen-3-amine derivatives. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and development, highlighting the potential of this chemical scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles.

References

A Comparative Benchmarking of Benzothiophene and Indole Scaffolds in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Benzothiophene and Indole Derivatives

In the landscape of medicinal chemistry, the indole and benzothiophene scaffolds have emerged as privileged structures, forming the core of numerous therapeutic agents. Their remarkable versatility and ability to interact with a wide array of biological targets have cemented their importance in the design and development of novel drugs. This guide provides a comprehensive comparative study of benzothiophene and indole derivatives, offering a side-by-side look at their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Physicochemical Properties: A Tale of Two Bioisosteres

Benzothiophene is often considered a bioisostere of indole, where the nitrogen atom in the indole ring is replaced by a sulfur atom. This substitution imparts distinct physicochemical properties that can influence the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the resulting drug candidates.

PropertyBenzothiopheneIndoleKey Differences & Implications in Drug Design
Molecular Weight ~134.18 g/mol ~117.15 g/mol The slightly higher molecular weight of benzothiophene may influence its diffusion and transport properties.
LogP (Octanol-Water Partition Coefficient) ~2.7~2.1Benzothiophene is generally more lipophilic than indole, which can enhance membrane permeability but may also lead to increased metabolic susceptibility and potential off-target effects.
Hydrogen Bonding Hydrogen bond acceptor (S)Hydrogen bond donor (N-H) and acceptor (N)The N-H group in indole can act as a crucial hydrogen bond donor for target interaction, a feature absent in benzothiophene. This difference is a critical consideration in scaffold hopping strategies.
Aromaticity AromaticAromaticBoth scaffolds possess aromatic systems that can engage in π-π stacking and other non-covalent interactions with biological targets.
Chemical Stability Generally stableThe pyrrole ring of indole is susceptible to oxidation.Benzothiophene's greater stability can be advantageous for developing drugs with a longer shelf life and improved metabolic stability.

Pharmacological Activities: A Broad Spectrum of Therapeutic Potential

Both benzothiophene and indole derivatives have demonstrated a wide range of pharmacological activities, with significant overlap in their therapeutic applications. This section provides a comparative overview of their efficacy in key disease areas, supported by quantitative data from preclinical studies.

Anticancer Activity

Both scaffolds have been extensively explored as anticancer agents, targeting various hallmarks of cancer.

Table 1: Comparative Anticancer Activity of Benzothiophene and Indole Derivatives

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Benzothiophene Derivatives
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogueCOX-2 Inhibition-0.31 - 1.40[1]
5-hydroxybenzothiophene hydrazide (16b)Multi-kinase inhibitor (Clk4, DRAK1, haspin, etc.)U87MG (Glioblastoma)7.2[2]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Apoptosis inductionHepG2 (Liver)67.04[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Apoptosis inductionCaco-2 (Colon)63.74[1]
Indole Derivatives
Indole-based stilbeneCytotoxicityK562 (Leukemia)2.4[3]
Indole-based stilbeneCytotoxicityMDA-MB-231 (Breast)2.18[3]
2-aryl-3-aroyl indole analogue (36)Tubulin polymerization inhibitionSK-OV-3 (Ovarian)<1[4]
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile (2a)Kinase inhibitionHuh-7 (Liver)0.04[5]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Both benzothiophene and indole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).

Table 2: Comparative Anti-inflammatory Activity of Benzothiophene and Indole Derivatives

Compound ClassTargetIn Vitro/In Vivo ModelIC50 (µM) / % InhibitionReference
Benzothiophene Derivatives
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogueCOX-2In vitro enzyme assay0.31 - 1.40[1]
Bromo-benzothiophene carboxamideCOX-2In vitro enzyme assaySelective COX-2 inhibitor[6]
Indole Derivatives
(Z)-5-bromo-3-(4-(methylsulfonyl)benzylidene)indolin-2-oneCOX-2In vitro enzyme assay0.1[7]
Indole-substituted aryl ethersInflammationCarrageenan-induced rat paw edemaSignificant anti-inflammatory effects[8]

ADMET Profiles: A Critical Determinant of Drugability

The ADMET properties of a drug candidate are crucial for its clinical success. In silico and in vitro studies are routinely employed to predict these properties early in the drug discovery process.

Table 3: Comparative ADMET Profile of Benzothiophene and Indole Derivatives

ParameterBenzothiophene DerivativesIndole Derivatives
Absorption Generally good oral bioavailability predicted.Good oral bioavailability predicted for many derivatives.[9]
Distribution Can cross the blood-brain barrier depending on substitution.Blood-brain barrier permeability varies with structure.
Metabolism Susceptible to oxidation at the sulfur atom and aromatic ring hydroxylation.Prone to oxidation, particularly at the C3 position of the indole ring.
Excretion Primarily excreted as metabolites.Excreted as metabolites in urine and feces.
Toxicity Generally well-tolerated, but specific toxicities depend on the overall structure.[6]Some derivatives have shown low toxicity in preclinical studies.[10]

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, this section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase of interest, a specific substrate peptide, and ATP in a kinase assay buffer.

    • In a 96-well plate, add the serially diluted test compound or DMSO control to each well.

    • Add the kinase to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at a controlled temperature for a specified time.

  • Detection:

    • Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[11]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.

Protocol:

  • Reagent Preparation: Thaw purified tubulin and other reagents on ice.

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Prepare a tubulin polymerization reaction mix containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

    • Initiate polymerization by adding the reaction mix to the wells and transferring the plate to a pre-warmed microplate reader at 37°C.

  • Data Acquisition:

    • Monitor the increase in fluorescence over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot fluorescence intensity against time to generate polymerization curves.

    • Determine the IC50 value by analyzing the effect of different compound concentrations on the rate and extent of polymerization.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Protocol:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to the rats, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

    • This allows for the assessment of the anti-inflammatory efficacy of the test compound.

Mandatory Visualizations

To facilitate a deeper understanding of the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

G cluster_0 Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binding & Dimerization Grb2_Sos Grb2/Sos RTK->Grb2_Sos Autophosphorylation & Recruitment PI3K PI3K RTK->PI3K Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (Benzothiophene/Indole Derivative) Inhibitor->RTK Inhibitor->Raf Inhibitor->MEK Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.

G cluster_1 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Inhibitor Inhibitor (Benzothiophene/Indole Derivative) Inhibitor->IKK

Caption: NF-κB Signaling Pathway in Inflammation.

G cluster_2 COX-2 Signaling Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Activation AA Arachidonic Acid PLA2->AA Release from Membrane Membrane Phospholipids PGH2 PGH2 AA->PGH2 Metabolism by COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor COX-2 Inhibitor (Benzothiophene/Indole Derivative) Inhibitor->COX2

Caption: COX-2 Signaling Pathway in Inflammation.

Experimental Workflows

G cluster_3 Experimental Workflow: In Vitro Kinase Inhibition Assay A Prepare serial dilutions of test compound B Add compound and kinase to 96-well plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at controlled temperature C->D E Stop reaction and measure kinase activity (e.g., luminescence) D->E F Plot data and calculate IC50 E->F

Caption: Workflow for In Vitro Kinase Inhibition Assay.

G cluster_4 Experimental Workflow: Tubulin Polymerization Assay A Prepare test compound dilutions B Add compound to 96-well plate A->B C Add tubulin, GTP, and fluorescent reporter B->C D Incubate at 37°C in a plate reader C->D E Monitor fluorescence increase over time D->E F Analyze polymerization curves and determine IC50 E->F

Caption: Workflow for Tubulin Polymerization Assay.

G cluster_5 Logical Relationship: In Silico ADMET Prediction Workflow A Input: 2D/3D structure of compound B Calculate Molecular Descriptors A->B C Apply QSAR/Machine Learning Models B->C D Predict ADMET Properties C->D E Output: Predicted ADMET Profile D->E F Data Analysis and Candidate Selection E->F

Caption: In Silico ADMET Prediction Workflow.

Conclusion

Both benzothiophene and indole scaffolds offer immense potential in drug design, each with its unique set of advantages and disadvantages. The choice between these two privileged structures is often context-dependent, relying on the specific therapeutic target and the desired pharmacological profile. While indole's hydrogen bonding capabilities can be crucial for target recognition, benzothiophene's enhanced stability and lipophilicity may offer advantages in terms of pharmacokinetics. This guide provides a foundational framework for researchers to make informed decisions in the design and optimization of novel drug candidates based on these versatile heterocyclic systems. Further head-to-head comparative studies under standardized conditions will be invaluable in delineating the subtle yet significant differences that can dictate the clinical success of these important classes of molecules.

References

A Comparative Guide to Validating the Binding of Benzothiophene Inhibitors to Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental methods to validate the binding of benzothiophene inhibitors to tubulin, a critical target in cancer therapy. The performance of these inhibitors is evaluated against established tubulin-binding agents, supported by experimental data and detailed protocols for researchers in drug development.

Tubulin is a key protein in the formation of microtubules, which are essential for various cellular functions, including cell division.[1] The disruption of microtubule dynamics is a validated strategy in oncology.[2] Benzothiophene derivatives have emerged as a promising class of tubulin inhibitors that bind to the colchicine site, leading to microtubule destabilization, cell cycle arrest, and apoptosis.[3][4] This guide outlines the essential in vitro and cellular assays to characterize and validate the binding of these novel inhibitors.

Comparative Analysis of Tubulin Inhibitors

To effectively evaluate the potential of novel benzothiophene inhibitors, their performance is compared against well-established colchicine site ligands such as Colchicine, Combretastatin A4, and the benzimidazole inhibitor, Nocodazole. The following table summarizes key quantitative data for these compounds. It is important to distinguish between the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the dissociation constant (Kd), which is a direct measure of binding affinity.

CompoundTypeIC50 (Tubulin Polymerization)Binding Affinity (Kd/Ki)Reference(s)
Benzothiophene Derivative (PST-3) Benzothiophene5.31 µMNot Available[5]
Benzothiophene Derivative (Compound 30) BenzothiophenePotent Inhibition (Specific IC50 not provided)~5 times stronger than Combretastatin A4[3]
Colchicine Natural Product~1-2 µM0.27 - 1.4 µM[1][6]
Combretastatin A4 Natural Product~2.1 µM0.4 µM[1][3]
Nocodazole BenzimidazolePotent Inhibition (Specific IC50 not provided)Apparent KD of 2.5 µM[7]
Podophyllotoxin Natural ProductPotent Inhibition (Specific IC50 not provided)~0.55 µM[1]

Experimental Protocols for Binding Validation

Accurate and reproducible experimental design is crucial for validating the binding of a novel inhibitor. The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds with the tubulin colchicine site.

In Vitro Tubulin Polymerization Assay

This assay directly measures a compound's ability to inhibit the formation of microtubules from tubulin dimers.[1]

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be measured as an increase in optical density (OD) at 340 nm.[1][8] Alternatively, a fluorescence-based method can be used where a fluorescent probe like DAPI binds preferentially to polymerized tubulin, leading to an increase in fluorescence.[9][10] Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol (Turbidimetric Method):

  • Reagents and Materials: Purified tubulin (from bovine brain or recombinant), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound, and a temperature-controlled spectrophotometer.[6][11]

  • Procedure:

    • Prepare a solution of tubulin in polymerization buffer on ice.

    • Add GTP to the tubulin solution.

    • Add varying concentrations of the benzothiophene inhibitor or control compound to the tubulin/GTP mixture.[6]

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.[1]

    • Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.[1]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the initial rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]

Competitive Colchicine-Binding Assay

This assay determines if a test compound binds to the colchicine site by measuring the displacement of a fluorescently or radiolabeled ligand that also binds to this site.[6][12]

Principle: The intrinsic fluorescence of colchicine increases significantly upon binding to tubulin.[1] A compound that competes with colchicine for the same binding site will displace it, leading to a decrease in the fluorescence signal.[1] Alternatively, a radiolabeled ligand like [³H]colchicine can be used, and its displacement is measured.[12]

Protocol (Fluorescence-Based):

  • Reagents and Materials: Purified tubulin, colchicine, test compound (benzothiophene inhibitor), buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4), and a fluorometer.[1]

  • Procedure:

    • Prepare a solution of tubulin and colchicine in the buffer and incubate at 37°C to reach binding equilibrium.[1]

    • Measure the baseline fluorescence of the tubulin-colchicine complex (Excitation ~350 nm, Emission ~430 nm).[1]

    • Add increasing concentrations of the test compound to the tubulin-colchicine mixture.

    • Measure the fluorescence intensity at each concentration of the test compound.[1]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the test compound concentration.

    • A decrease in fluorescence indicates that the test compound is competing with colchicine for binding to tubulin.[1]

    • The data can be used to calculate the inhibitory constant (Ki) of the test compound.[1]

Cell-Based Assays

Cell-based assays are essential to confirm the effects of the inhibitor in a biological context.

  • Immunofluorescence Microscopy: This technique allows for the direct visualization of the effect of a compound on the microtubule network within cells.[13] Treatment with a benzothiophene inhibitor is expected to cause disruption and depolymerization of the microtubule network.[5]

  • Cell Cycle Analysis: Tubulin inhibitors typically cause cell cycle arrest in the G2/M phase.[5][6] This can be quantified by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.[13]

  • Cell Viability Assay (e.g., MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of the benzothiophene inhibitor on cancer cell lines and to calculate the IC50 for cell growth inhibition.[13]

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the experimental workflow for validating tubulin binding and the signaling pathway affected by tubulin inhibition.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation tubulin_poly Tubulin Polymerization Assay comp_bind Competitive Binding Assay tubulin_poly->comp_bind Determine IC50 immuno Immunofluorescence comp_bind->immuno Confirm Colchicine Site Binding cell_cycle Cell Cycle Analysis immuno->cell_cycle Observe Microtubule Disruption viability Cell Viability Assay cell_cycle->viability Confirm G2/M Arrest end Validated Tubulin Inhibitor viability->end Determine Cytotoxicity (IC50) start Benzothiophene Inhibitor start->tubulin_poly Inhibit Polymerization?

Caption: Experimental workflow for validating benzothiophene inhibitors of tubulin.

signaling_pathway inhibitor Benzothiophene Inhibitor tubulin α/β-Tubulin Heterodimer inhibitor->tubulin Binds to Colchicine Site microtubule Microtubule Dynamics inhibitor->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disruption g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Signaling pathway of tubulin inhibition by benzothiophene compounds.

References

A Comparative Guide to the In Vitro Cytotoxicity of Functionalized Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2] This guide provides a comparative overview of the in vitro cytotoxic effects of various functionalized benzothiophene derivatives against several human cancer cell lines. The data presented is compiled from recent studies to assist in the evaluation of these compounds as potential therapeutic agents. While specific data for the parent 3-aminobenzothiophene is limited in the available literature, the information on its derivatives offers valuable insights into the structure-activity relationships that govern the cytotoxicity of this class of compounds.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of functionalized benzothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) values. The following table summarizes the cytotoxic activity of selected benzothiophene derivatives across a range of human cancer cell lines.

Derivative ClassCompound/AnalogCancer Cell Line(s)IC50 / GI50 (µM)
Benzothiophene Acrylonitriles Analog 5Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1]
Analog 6Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1]
Analog 13Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1]
Substituted Thiophenes and Benzothiophenes Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylateMCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)Most Active in Class[1]
Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylateMCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)Most Active in Class[1]
6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative K2071Glioblastoma Cell LinesCytotoxicity demonstrated[3]
Thiazole-Thiophene Scaffolds Thiazole Derivative 4bMCF-7 (Breast)10.2 ± 0.7[4]
Thiazole Derivative 13aMCF-7 (Breast)11.5 ± 0.8[4]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the compounds listed above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5-6.5% CO2.[5]

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO2.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][8] Allow the plate to stand overnight in the incubator.[5]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of more than 650 nm should be used.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released upon plasma membrane damage.[11][12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

    • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13] The amount of formazan produced is proportional to the amount of LDH released, which corresponds to the number of damaged cells.[11]

Visualized Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72h) B->C D Viability/Cytotoxicity Assay (e.g., MTT, LDH) C->D E Data Acquisition (Absorbance Reading) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A generalized workflow for in vitro cytotoxicity testing.

G cluster_1 Proposed Apoptotic Pathway for Benzothiophene Derivatives A Benzothiophene Derivative B Induction of Cellular Stress A->B C Mitochondrial Pathway Activation B->C D Release of Cytochrome c C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G PARP Cleavage DNA Fragmentation F->G H Apoptosis G->H

Caption: A potential signaling pathway for apoptosis induction.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the cytotoxic effects of certain benzothiophene derivatives are mediated through the induction of apoptosis.[14][15] This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation and the activation of caspases.[14] The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, leads to the cleavage of key cellular proteins, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[16][17] The proposed signaling pathway diagram illustrates a simplified model of the intrinsic apoptotic cascade that may be activated by cytotoxic benzothiophene compounds. Further investigation into the specific molecular targets and signaling pathways for each derivative is crucial for their development as anticancer agents.

References

Structure-activity relationship of 2- and 3-aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2- and 3-Aminobenzothiophenes

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 2- and 3-aminobenzothiophene derivatives. This document summarizes key biological activities, presents quantitative data from experimental studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

Benzothiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide range of pharmacological activities. Among these, aminobenzothiophenes have emerged as particularly promising therapeutic agents. The position of the amino group, either at the 2- or 3-position of the benzothiophene core, significantly influences the biological activity profile of the resulting derivatives. This guide focuses on a comparative analysis of the SAR of 2- and 3-aminobenzothiophenes, with a primary focus on their roles as antimitotic agents, antimycobacterial agents, and kinase inhibitors.

Antimitotic Activity: Tubulin Polymerization Inhibition

A significant area of investigation for aminobenzothiophenes is their ability to inhibit tubulin polymerization, a critical process in cell division, making them attractive anticancer agents.

Structure-Activity Relationship Insights

Studies have revealed that both 2- and 3-aminobenzothiophene derivatives can act as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[1]

For the 2-aminobenzothiophene series, a particularly potent compound is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene.[1][2] This compound demonstrates that the presence of a 3,4,5-trimethoxybenzoyl group at the 3-position is crucial for high activity. The methyl group at the 6-position also appears to contribute positively to its potent anticancer effects.[1]

In the case of 3-aminobenzothiophene derivatives, the SAR is also influenced by the nature and position of substituents. While many 3-amino derivatives have been synthesized, the 2-amino isomers have often shown more promise in this specific activity.[1][2] For instance, replacing the amino group at the 3-position of some 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives with a methyl group resulted in increased activity.[3]

Quantitative Data
CompoundPosition of Amino GroupTarget/ActivityIC50 (µM)Reference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene2Tubulin Polymerization< 1[1][2]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene(comparison)Tubulin Polymerization0.67[4]
A series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes3Tubulin PolymerizationSub-µM[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or fluorescence.[1]

Materials:

  • Purified tubulin (e.g., porcine tubulin)

  • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (1 mM final concentration)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., colchicine, paclitaxel)

  • Negative control (solvent vehicle)

  • 96-well microplate reader capable of measuring absorbance at 340 nm or fluorescence.[1]

Procedure:

  • Prepare a solution of purified tubulin in the polymerization buffer.

  • Add GTP to the tubulin solution.

  • Transfer the tubulin/GTP solution to a pre-warmed 96-well plate.

  • Add the test compounds, positive controls, and negative control to the respective wells.

  • Immediately start monitoring the change in optical density at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) at 37°C.[1]

  • The inhibition of tubulin polymerization is determined by comparing the polymerization curves of the test compounds with the controls. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Microtubules->αβ-Tubulin Dimers Depolymerization G2/M Phase G2/M Phase Mitosis Mitosis G2/M Phase->Mitosis Aminobenzothiophenes Aminobenzothiophenes Aminobenzothiophenes->αβ-Tubulin Dimers

Tubulin Polymerization Inhibition Pathway

Antimycobacterial Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. Aminobenzothiophenes have shown promise as inhibitors of Mycobacterium species.

Structure-Activity Relationship Insights

A study exploring a series of aminated benzo-fused heterocycles identified several aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[5][6]

Specifically, 5-aminobenzothiophene and 6-aminobenzothiophene were identified as highly potent inhibitors.[5][6] This suggests that the position of the amino group on the benzene ring of the benzothiophene scaffold is a key determinant of antimycobacterial activity.

Quantitative Data
CompoundPosition of Amino GroupTarget OrganismMIC (µg/mL)Reference
5-aminobenzothiophene5Mycobacterium smegmatisPotent[5][6]
6-aminobenzothiophene6Mycobacterium smegmatis0.78[5][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.[5]

Materials:

  • Mycobacterium species (e.g., M. tuberculosis H37Rv or M. smegmatis)

  • Growth medium (e.g., Middlebrook 7H9 broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the microplate wells.

  • Prepare an inoculum of the Mycobacterium species at a standardized concentration (e.g., 3 × 10^5 CFU/mL).

  • Add the bacterial inoculum to all wells except for the sterility control wells.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Seal the plates and incubate at 37°C for the required duration (e.g., 6 days for M. tuberculosis).[5]

  • After incubation, add a viability indicator such as resazurin to all wells and re-incubate for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).[5]

Experimental Workflow

MIC_Assay_Workflow Start Start Prepare serial dilutions of aminobenzothiophenes in microplate Prepare serial dilutions of aminobenzothiophenes in microplate Start->Prepare serial dilutions of aminobenzothiophenes in microplate Inoculate with Mycobacterium culture Inoculate with Mycobacterium culture Prepare serial dilutions of aminobenzothiophenes in microplate->Inoculate with Mycobacterium culture Incubate plate at 37°C Incubate plate at 37°C Inoculate with Mycobacterium culture->Incubate plate at 37°C Add Resazurin indicator Add Resazurin indicator Incubate plate at 37°C->Add Resazurin indicator Re-incubate plate Re-incubate plate Add Resazurin indicator->Re-incubate plate Read results (color change) Read results (color change) Re-incubate plate->Read results (color change) Determine MIC Determine MIC Read results (color change)->Determine MIC End End Determine MIC->End

Workflow for MIC Determination

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Aminobenzothiophenes have been explored as scaffolds for the development of kinase inhibitors.

Structure-Activity Relationship Insights

Both 2- and 3-aminobenzothiophene derivatives have been investigated as kinase inhibitors.

For 2-aminothiophene derivatives, a series of 2-pyrimidyl-5-amidothiophenes were synthesized and evaluated for AKT inhibition, with some compounds showing IC50 values in the low nanomolar range.[7]

For 3-aminobenzothiophene derivatives, a microwave-assisted synthesis method has been developed to rapidly access scaffolds for the preparation of inhibitors for kinases such as PIM kinases, LIMK1, and MK2.[8] For example, certain benzo[9][10]thieno[3,2-d]pyrimidin-4-one inhibitors of PIM kinases have been synthesized from 3-aminobenzothiophene precursors.[8]

Quantitative Data
Compound SeriesPosition of Amino GroupTarget KinaseIC50/Ki (nM)Reference
2-pyrimidyl-5-amidothiophenes (e.g., compound 2aa)2AKTSingle-digit nM[7]
Benzo[b]thiophene-derived inhibitors (e.g., compound 3)3 (precursor)PIM1, PIM2, PIM32, 3, 0.5 (Ki)[8]
Experimental Protocol: Kinase Inhibition Assay

Kinase activity can be measured using various assay formats, such as monitoring the phosphorylation of a substrate peptide.

Materials:

  • Purified recombinant kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compounds

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure (General):

  • Add the kinase, substrate, and test compound to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate or ADP produced.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Signaling Pathway Example: PI3K/AKT Pathway

PI3K_AKT_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Downstream Targets Downstream Targets AKT->Downstream Targets Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth 2-Aminothiophene Derivatives 2-Aminothiophene Derivatives 2-Aminothiophene Derivatives->AKT Inhibition RTK->PI3K

Inhibition of the PI3K/AKT Signaling Pathway

Synthesis of Aminobenzothiophenes

A variety of synthetic routes to 2- and 3-aminobenzothiophenes have been developed.

Synthesis of 2-Amino-3-aroyl-benzo[b]thiophenes

A common method for the synthesis of 2-amino-3-aroyl-benzo[b]thiophenes involves the Gewald reaction.

Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[8]

General Procedure:

  • A mixture of a 2-halobenzonitrile, methyl thioglycolate, and a base (e.g., triethylamine) in a suitable solvent (e.g., DMSO) is prepared.

  • The reaction mixture is irradiated in a microwave synthesizer at a specific temperature (e.g., 130°C) for a short duration.

  • After cooling, the reaction mixture is poured into water to precipitate the product.

  • The solid product is collected by filtration, washed, and dried.[8]

Conclusion

The position of the amino group on the benzothiophene scaffold is a critical determinant of biological activity. While both 2- and 3-aminobenzothiophene derivatives have shown significant potential in various therapeutic areas, their structure-activity relationships differ. 2-Aminobenzothiophenes, particularly those with a 3-(3,4,5-trimethoxybenzoyl) substituent, have demonstrated exceptional potency as antimitotic agents. On the other hand, simple 5- and 6-aminobenzothiophenes are potent antimycobacterial agents. Furthermore, both scaffolds serve as valuable starting points for the development of specific kinase inhibitors. The data and protocols presented in this guide offer a comparative overview to aid researchers in the design and development of novel aminobenzothiophene-based therapeutic agents.

References

Comparing the efficacy of different benzothiophene-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Benzothiophene-Based Kinase Inhibitors

The following guide provides a comparative analysis of various benzothiophene-based kinase inhibitors, focusing on their efficacy, target specificity, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Benzothiophene-Based Kinase Inhibitors

Benzothiophene derivatives have emerged as a versatile scaffold in the development of potent kinase inhibitors for cancer therapy.[1] Their rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of inhibitory activity and selectivity against a range of protein kinases.[1] This guide compares several recently developed benzothiophene-based compounds, presenting their inhibitory potency and cellular effects.

Comparative Efficacy of Benzothiophene Derivatives

The inhibitory activity of various benzothiophene derivatives against a panel of kinases is summarized below. The data highlights the potency and selectivity of these compounds.

Multi-Kinase Inhibitors

A recent study focused on 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with anti-cancer potential.[2][3][4] One of the lead compounds, 16b , demonstrated potent inhibition against several kinases.[3][4]

Table 1: Inhibitory Activity (IC50) of Compound 16b and Other Benzothiophene Derivatives [3][4]

CompoundTarget KinaseIC50 (nM)
16b Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3
Silmitasertib (CX-4945) CK214
Clk182
Clk24
Clk390
Dyrk1A6.8
Dyrk1B6.4

Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, showed significant growth inhibitory activity against various cancer cell lines, with the highest efficacy observed in U87MG glioblastoma cells (IC50 = 7.2 μM).[3][4] It was found to induce G2/M cell cycle arrest and apoptosis.[2][3][4]

Selective DYRK1A and DYRK1B Inhibitors

Researchers have also developed narrow-spectrum dual inhibitors of DYRK1A and DYRK1B based on a benzothiophene scaffold.[5][6] Compound 3n from this series was identified as a potent and cell-permeable inhibitor with a narrower off-target profile compared to other DYRK1A/DYRK1B inhibitors.[5]

Aurora Kinase Inhibitors

Novel benzothiophene-3-carboxamide derivatives have been optimized as potent inhibitors of Aurora kinases A and B.[7] The most effective compound, 36 , inhibits these kinases in the nanomolar range and reduces the viability of HCT 116 cells by inducing apoptosis and blocking cytokinesis.[7]

RhoA/ROCK Pathway Inhibitors

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents targeting the RhoA/ROCK pathway.[8] Compound b19 significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[8]

Signaling Pathways and Mechanisms of Action

The benzothiophene-based inhibitors discussed exert their anti-cancer effects by modulating key signaling pathways involved in cell cycle progression, apoptosis, and metastasis.

G Benzothiophene Inhibitor Benzothiophene Inhibitor Inhibitor-Kinase Complex Inhibitor-Kinase Complex Benzothiophene Inhibitor->Inhibitor-Kinase Complex Binds to Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates ADP ADP Kinase->ADP Kinase->Inhibitor-Kinase Complex Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ATP->ADP Inhibitor-Kinase Complex->Kinase Reversible/Irreversible

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation Synthesize Benzothiophene Derivatives Synthesize Benzothiophene Derivatives Characterize Compounds (NMR, MS) Characterize Compounds (NMR, MS) Synthesize Benzothiophene Derivatives->Characterize Compounds (NMR, MS) Kinase Inhibition Assay (e.g., ADP-Glo) Kinase Inhibition Assay (e.g., ADP-Glo) Characterize Compounds (NMR, MS)->Kinase Inhibition Assay (e.g., ADP-Glo) Determine IC50 Values Determine IC50 Values Kinase Inhibition Assay (e.g., ADP-Glo)->Determine IC50 Values Compare Efficacy & Selectivity Compare Efficacy & Selectivity Determine IC50 Values->Compare Efficacy & Selectivity Cancer Cell Lines Cancer Cell Lines Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Cancer Cell Lines->Cell Viability Assay (e.g., MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cancer Cell Lines->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Cancer Cell Lines->Apoptosis Assay (e.g., Annexin V) Western Blot (Protein Expression) Western Blot (Protein Expression) Cancer Cell Lines->Western Blot (Protein Expression) Cell Viability Assay (e.g., MTT)->Compare Efficacy & Selectivity Cell Cycle Analysis (Flow Cytometry)->Compare Efficacy & Selectivity Apoptosis Assay (e.g., Annexin V)->Compare Efficacy & Selectivity Western Blot (Protein Expression)->Compare Efficacy & Selectivity Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Compare Efficacy & Selectivity->Structure-Activity Relationship (SAR)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of benzothiophene-based kinase inhibitors.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup : A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound (benzothiophene derivative) at various concentrations.

  • Incubation : The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • ADP-Glo™ Reagent : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Measurement : The luminescence is measured using a plate reader, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Determination : The IC50 value is calculated by plotting the kinase activity against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the benzothiophene inhibitors for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of inhibitors on their expression or phosphorylation status.

  • Cell Lysis : Cells treated with the benzothiophene inhibitors are harvested and lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., apoptotic markers, cell cycle regulators). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis : The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

Benzothiophene-based compounds represent a promising class of kinase inhibitors with diverse and potent anti-cancer activities. The multi-kinase inhibitor 16b and the selective inhibitors for DYRK, Aurora, and RhoA/ROCK pathways demonstrate the versatility of the benzothiophene scaffold. Further optimization of these compounds could lead to the development of novel and effective cancer therapeutics. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.

References

Comparative Guide to HPLC Method Validation for Aromatic Amine Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Benzo[b]thiophen-3-amine and Analogs

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the pharmaceutical industry for the precise quantification of active pharmaceutical ingredients (APIs) and their impurities. The validation of these HPLC methods is a critical regulatory requirement to ensure the reliability and consistency of analytical data. This guide provides a comparative overview of validated HPLC methods, using analogous compounds to Benzo[b]thiophen-3-amine to illustrate the validation parameters and experimental protocols. While specific validated methods for Benzo[b]thiophen-3-amine are not extensively published, the principles and methodologies presented here serve as a robust framework for developing and validating an assay for this compound.

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Comparative Analysis of HPLC Methods

The following table summarizes the performance characteristics of various reversed-phase HPLC (RP-HPLC) methods developed and validated for the analysis of compounds structurally related to Benzo[b]thiophen-3-amine, such as various benzodiazepines. This comparison highlights the range of conditions and performance metrics that can be expected.

ParameterMethod 1 (Bromazepam, Medazepam, Midazolam)[1]Method 2 (Six Benzodiazepines)[2]Method 3 (Four Benzodiazepines)[3]Method 4 (Alprazolam, Clonazepam, Nitrazepam)[4]
Column C18 (Reversed-Phase)Kromasil C8 (5 µm, 250x4 mm)Inertsil C8 (250 mm x 4 mm, 5 µm)Bond-Elut C18 SPE columns
Mobile Phase Acetonitrile:Methanol:0.05M Ammonium Acetate (25:45:30, v/v/v), pH 9CH3OH:0.05M CH3COONH4:CH3CN (Gradient)CH3COONH4 (0.05 M):CH3OH:CH3CN (33:57:10, v/v)Acetonitrile:Methanol:10 nmol/L K2HPO4, pH 3.7 (30:2:100, v/v)
Flow Rate 1.3 mL/min1.0 mL/minNot Specified1.5 mL/min
Detection (UV) 240 nm240 nm240 nm240 nm
Linearity Range 0.12-0.18 mg/mL (Bromazepam, Midazolam), 0.08-0.12 mg/mL (Medazepam)0.20–15.00 ng/µL (most), 0.1–18.0 ng/µL (Bromazepam)Not SpecifiedNot Specified
Accuracy (% Recovery) 99.89% ± 1.06 (raw material), 91.5-99.0% (serum)88–113%81.2-115%94-100%
Precision (RSD) < 2%0.5–12% (intra- & inter-day)< 12% (repeatability and between-day)1.0-4.1% (intra- & inter-assay)
LOD Not SpecifiedNot Specified3.3-10.2 ng (plasma), 2.6-12.6 ng (urine)5 nmol/L
LOQ Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols based on the compared methods.

Method 1: Assay of Bromazepam, Medazepam, and Midazolam[1]
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M ammonium acetate in the ratio of 25:45:30 (v/v/v). The pH is adjusted to 9.0 with ammonia solution.

  • Flow Rate: 1.3 mL/min.

  • Column Temperature: 50 °C.

  • Detection: UV detection at a wavelength of 240 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to achieve a concentration within the linear range. For serum samples, a suitable extraction method is employed.

Method 2: Assay of Six Benzodiazepines[2]
  • Chromatographic System: An HPLC system with a UV/DAD detector.

  • Column: Kromasil C8 (5 µm, 250x4 mm).

  • Mobile Phase: A gradient elution program with a mobile phase consisting of methanol, 0.05M ammonium acetate, and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm.

  • Internal Standard: Colchicine (4 ng/µL).

  • Sample Preparation: Solid-phase extraction is utilized for pharmaceutical and biological matrices.

Visualization of Method Validation Workflow

The following diagram illustrates the logical workflow of a typical HPLC method validation process, adhering to regulatory guidelines.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation cluster_documentation Phase 3: Documentation & Implementation start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol Define scope method_dev HPLC Method Development & Optimization protocol->method_dev Guide development specificity Specificity / Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report All parameters met? sop Standard Operating Procedure (SOP) Creation report->sop implementation Routine Use Implementation sop->implementation

Caption: Logical workflow for HPLC method validation.

This comprehensive guide provides researchers and drug development professionals with a framework for the validation of HPLC methods for the assay of Benzo[b]thiophen-3-amine and other related aromatic amines. By following these established principles and adapting the provided examples, a robust and reliable analytical method can be developed and validated to meet stringent regulatory standards.

References

Spectroscopic Identification of Impurities in Benzo[b]thiophen-3-amine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic and chromatographic methods for the identification and quantification of potential impurities in Benzo[b]thiophen-3-amine hydrochloride. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety, efficacy, and stability. Therefore, robust analytical methods are crucial for ensuring the quality and purity of such compounds. This document outlines potential impurities arising from the synthesis and degradation of Benzo[b]thiophen-3-amine HCl and details the spectroscopic and chromatographic techniques used for their characterization.

Potential Impurities in Benzo[b]thiophen-3-amine HCl

Impurities in Benzo[b]thiophen-3-amine HCl can originate from various sources, including the synthetic route and degradation pathways. A common synthesis method involves the reaction of 2-halobenzonitriles with methyl thioglycolate.[1] Based on this, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 2-Halobenzonitriles (e.g., 2-chlorobenzonitrile, 2-fluorobenzonitrile) and Methyl thioglycolate.

    • Intermediates: Such as 2-cyanophenylthioacetic acid derivatives.

    • Byproducts: Including isomeric impurities like Benzo[b]thiophen-2-amine.

  • Degradation Products:

    • Oxidation Products: Such as Benzo[b]thiophen-3(2H)-one.

    • Hydrolysis Products: Potential cleavage of the amine group or other susceptible bonds.

    • Photolytic Degradation Products: Arising from exposure to light.

Spectroscopic and Chromatographic Comparison

The following sections provide a comparative overview of the spectroscopic and chromatographic data for Benzo[b]thiophen-3-amine HCl and its potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Table 1: Comparative ¹H NMR and ¹³C NMR Data (Predicted and Reported)

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Reference/Notes
Benzo[b]thiophen-3-amine Aromatic protons in the range of 7.2-8.0 ppm. A characteristic singlet for the C2-H. Amine protons appear as a broad singlet.Aromatic carbons in the range of 115-140 ppm.[2]
Benzo[b]thiophen-2-amine Aromatic protons in a similar range to the 3-amino isomer, but with a different splitting pattern. A characteristic singlet for the C3-H.Aromatic carbons in a similar range, but with distinct chemical shifts for C2 and C3.Predicted based on related structures.
2-Chlorobenzonitrile Aromatic protons in the range of 7.4-7.8 ppm.Aromatic carbons in the range of 110-140 ppm, with a characteristic signal for the nitrile carbon (~117 ppm).[3]
Methyl thioglycolate A singlet for the methyl protons (~3.7 ppm) and a doublet for the methylene protons (~3.3 ppm) coupled to the thiol proton.Carbonyl carbon around 170 ppm, methylene carbon around 26 ppm, and methyl carbon around 52 ppm.
Benzo[b]thiophen-3(2H)-one Aromatic protons in the range of 7.2-7.8 ppm. A characteristic singlet for the C2-methylene protons.Carbonyl carbon signal around 200 ppm.Predicted based on related structures.

Note: Chemical shifts are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for identification.

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)Reference/Notes
Benzo[b]thiophen-3-amine 149Loss of HCN (m/z 122), loss of CS (m/z 105).[2]
Benzo[b]thiophen-2-amine 149Similar fragmentation to the 3-amino isomer, but potentially different relative abundances of fragment ions.Predicted based on fragmentation patterns of aromatic amines.[4]
2-Chlorobenzonitrile 137/139 (isotope pattern)Loss of Cl (m/z 102), loss of CN (m/z 111/113).[3]
Methyl thioglycolate 106Loss of OCH₃ (m/z 75), loss of COOCH₃ (m/z 47).
Benzo[b]thiophen-3(2H)-one 150Loss of CO (m/z 122), followed by loss of H (m/z 121).Predicted based on ketone fragmentation.
Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the main compound from its impurities.

Table 3: Comparison of Chromatographic Methods

MethodStationary PhaseMobile Phase/Carrier GasDetectionApplication
HPLC C18 or Phenyl-HexylAcetonitrile/Water or Methanol/Water gradients with additives like formic acid or ammonium acetate.UV (254 nm), DAD, MSSeparation of polar and non-polar impurities, including isomers.
GC-MS DB-5ms or equivalentHeliumMass Spectrometry (EI)Analysis of volatile and semi-volatile impurities, often requiring derivatization for polar compounds.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Pulse angle: 30°, acquisition time: 4 s, relaxation delay: 1 s, number of scans: 16.

  • ¹³C NMR Parameters: Pulse angle: 30°, acquisition time: 1 s, relaxation delay: 2 s, number of scans: 1024.

GC-MS Analysis
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. For polar impurities, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

HPLC Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Instrumentation: A high-performance liquid chromatograph with a UV/DAD or mass spectrometer detector.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or MS detection.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions.[7]

  • Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.

  • Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Conditions: 105°C for 48 hours (solid state).

  • Photolytic Conditions: Exposure to UV light (254 nm) and visible light for a specified duration.

Visualizing Analytical Workflows

The following diagrams illustrate the logical workflows for the identification and characterization of impurities in Benzo[b]thiophen-3-amine HCl.

impurity_identification_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Profiling cluster_identification Identification synthesis Synthesis of Benzo[b]thiophen-3-amine HCl purification Purification synthesis->purification hplc HPLC-UV/MS purification->hplc gcms GC-MS purification->gcms nmr NMR Spectroscopy hplc->nmr Isolate & Characterize process_impurities Process-Related Impurities nmr->process_impurities degradation_products Degradation Products nmr->degradation_products

Caption: Workflow for impurity identification.

forced_degradation_workflow cluster_stress Stress Conditions api Benzo[b]thiophen-3-amine HCl API acid Acid Hydrolysis api->acid base Base Hydrolysis api->base oxidation Oxidation (H2O2) api->oxidation thermal Thermal Stress api->thermal photo Photolytic Stress api->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identification of Degradation Products analysis->identification

Caption: Forced degradation study workflow.

By employing a combination of these spectroscopic and chromatographic techniques, researchers can effectively identify and quantify impurities in Benzo[b]thiophen-3-amine HCl, ensuring the quality and safety of this important pharmaceutical compound.

References

A Comparative Guide to the Antimitotic Activity of Benzothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimitotic activities of various benzothiophene isomers, focusing on their efficacy as inhibitors of tubulin polymerization. The data presented is synthesized from multiple studies to highlight key structure-activity relationships (SAR) and provide a foundation for the rational design of novel anticancer agents.

Introduction

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical components of the mitotic spindle, making them a prime target for the development of anticancer drugs.[1][2] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent antimitotic properties.[3][4] These compounds frequently act as tubulin polymerization inhibitors by binding to the colchicine site, similar to natural products like combretastatin A-4 (CA-4).[1][5][6] This guide focuses on how isomeric variations within the benzothiophene scaffold influence this antimitotic activity.

Mechanism of Action: Targeting Tubulin

The primary mechanism by which benzothiophene derivatives exert their antimitotic effect is through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules.[5][6] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and subsequent programmed cell death.

Antimitotic_Mechanism Drug Benzothiophene Isomer Tubulin αβ-Tubulin Heterodimers Drug->Tubulin Binds to Colchicine Site Drug->MT_inhibit MT Microtubule Polymerization Spindle Mitotic Spindle Disruption MT->Spindle Essential for formation SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis MT_inhibit->MT Inhibition

Caption: Mechanism of benzothiophene-induced mitotic arrest.

Comparative Analysis of Isomer Activity

The biological activity of benzothiophene derivatives is highly sensitive to the positioning of substituents on the heterocyclic ring system. Studies comparing positional isomers reveal significant differences in antiproliferative and tubulin-inhibiting potency.

Case Study 1: 2-Amino vs. 3-Amino Isomers

A direct comparison between 2-amino-3-aroylbenzo[b]thiophenes and their 3-amino-2-aroyl positional isomers shows that the substitution pattern is critical for activity. While numerous derivatives in both series show antimitotic effects, a key finding is that the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene scaffold generally yields more potent compounds.[5] For instance, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was identified as a particularly promising compound, inhibiting cancer cell growth at subnanomolar concentrations.[5]

Case Study 2: Substituents on the Benzene Ring

The placement of functional groups, such as methoxy (-OCH₃) and amino (-NH₂), on the benzene portion of the benzo[b]thiophene nucleus plays a crucial role in modulating activity. Structure-activity relationship (SAR) analyses have established that the most favorable positions for these substituents are often C-6 or C-7.[6] Moving a methoxy group from C-6 to C-4, C-5, or C-7 can lead to a significant reduction in potency.[1] The combination of an amino group at C-5 and a methoxy group at C-7 has been shown to produce compounds with exceptionally potent antiproliferative activity (IC₅₀ values in the low nanomolar range) and strong inhibition of tubulin polymerization.[6]

Data Summary

The following tables summarize the quantitative data from comparative studies. IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or tubulin polymerization.

Table 1: Antiproliferative Activity (IC₅₀) of Benzothiophene Isomers in Human Cancer Cell Lines

Compound IDScaffold Type / Key SubstituentsCell LineIC₅₀ (nM)Reference
3c 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiopheneMNNG/HOS2.6[6]
A5493.2[6]
HT-293.5[6]
3d 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiopheneMNNG/HOS18[6]
3e 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiopheneMNNG/HOS11[6]
2b 7-Methoxy-2-aroylbenzo[b]thiopheneVarious9.5 - 33[6]
Analog 6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileNCI-60 Panel21.1 - 98.9[2]
Analog 13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileNCI-60 Panel< 10.0[2]

Table 2: Inhibition of Tubulin Polymerization by Benzothiophene Isomers

Compound IDScaffold Type / Key SubstituentsIC₅₀ (µM)Reference
3c 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiophene0.58[6]
3d 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiophene0.68[6]
3e 5-Amino, 7-Methoxy-2-aroylbenzo[b]thiophene0.48[6]
3b 5-Amino-2-aroylbenzo[b]thiophene1.3[6]
2b 7-Methoxy-2-aroylbenzo[b]thiophene> 1.3[6]
CA-4 (Ref.) Combretastatin A-41.2[6]

Experimental Protocols

The data cited in this guide were generated using standardized methodologies in the field of cancer biology and pharmacology.

General Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation A Compound Synthesis (Isomer Series) B Antiproliferative Assay (e.g., MTT/SRB Assay) A->B Test against cancer cell lines C Tubulin Polymerization Assay B->C Active compounds progress to mechanistic studies F Data Analysis & SAR Determination B->F D Colchicine Binding Assay C->D E Cell Cycle Analysis (Flow Cytometry) C->E D->F E->F

Caption: Standard workflow for evaluating antimitotic agents.
  • Antiproliferative Activity Assay (e.g., SRB Assay):

    • Cell Seeding: Human cancer cells are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the benzothiophene compounds for a specified period (e.g., 48-72 hours).

    • Cell Fixation & Staining: Cells are fixed with trichloroacetic acid (TCA) and stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.

    • Measurement: The absorbance of the solubilized dye is measured using a microplate reader. The IC₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell growth.[2]

  • In Vitro Tubulin Polymerization Assay:

    • Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules in vitro.

    • Procedure: Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

    • Monitoring: The assembly of microtubules is monitored over time by measuring the increase in light scattering or fluorescence in a spectrophotometer or plate reader.

    • Analysis: The IC₅₀ for tubulin polymerization inhibition is determined as the compound concentration that reduces the rate or extent of polymerization by 50% compared to a control (e.g., DMSO).[6][7]

  • Cell Cycle Analysis:

    • Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).[1]

    • Procedure: Cancer cells are treated with the test compound for a set time (e.g., 24 hours). Cells are then harvested, fixed in ethanol, and stained with a DNA-binding fluorescent dye like propidium iodide.

    • Measurement: The fluorescence intensity of individual cells is measured by a flow cytometer. The percentage of cells in the G2/M phase is quantified to determine the extent of mitotic arrest.[1][7]

Conclusion

The antimitotic activity of benzothiophene derivatives is profoundly influenced by their isomeric structure. SAR studies consistently demonstrate that the precise positioning of substituents on both the thiophene and benzene rings is a critical determinant of potency. Specifically, 2-amino-3-aroyl scaffolds appear more promising than their 3-amino isomers, and methoxy/amino groups at the C-5, C-6, or C-7 positions are often optimal for high activity.[5][6] These findings underscore the importance of isomeric considerations in the design of next-generation benzothiophene-based tubulin polymerization inhibitors for cancer therapy.

References

Comparative In Vivo Analysis of Benzo[b]thiophen-3-amine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in vivo studies on benzo[b]thiophen-3-amine derivatives reveals their emerging potential as a versatile scaffold in drug discovery, with notable applications in oncology. While in vitro studies have highlighted their promise, particularly as antimitotic agents, in vivo data providing a direct comparison between different derivatives remains limited. This guide synthesizes the available preclinical in vivo and supportive in vitro data to offer a comparative overview for researchers, scientists, and drug development professionals.

Antimitotic Activity: A Primary Focus of In Vivo Evaluation

The main therapeutic area where benzo[b]thiophen-3-amine derivatives have been investigated in vivo is oncology, specifically for their ability to inhibit tubulin polymerization, a critical process in cell division. This mechanism makes them attractive candidates for cancer chemotherapy.

A pivotal study in the field compared a series of 2-amino and 3-aminobenzo[b]thiophene derivatives for their antiproliferative activity.[1][2][3] While this foundational work primarily focused on in vitro assays, it laid the groundwork for selecting candidates for further preclinical development, including in vivo testing.

Subsequent research has explored other isomers, providing indirect comparative insights. For instance, a 5-aminobenzo[b]thiophene derivative demonstrated significant inhibition of human osteosarcoma xenograft growth in nude mice. While not a direct comparison, this highlights the potential of the broader aminobenzo[b]thiophene class in vivo. Furthermore, a 6-aminobenzo[b]thiophene 1,1-dioxide derivative, K2071, was reported to be well-tolerated in mice, suggesting a favorable safety profile for this class of compounds.[4][5]

Alternative Therapeutic Applications

Beyond their anticancer potential, the broader class of benzo[b]thiophene derivatives has been explored for a range of other therapeutic applications, including:

  • Anticonvulsant and Antinociceptive Effects: Certain benzo[b]thiophen-2-yl derivatives have shown potent anticonvulsant and antinociceptive activities in rodent models.[6]

  • Monoamine Oxidase (MAO) Inhibition: Benzo[b]thiophen-3-ol derivatives have been identified as inhibitors of MAO, with potential applications in neurodegenerative diseases.

  • Anticancer Activity via Other Mechanisms: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as anticancer agents targeting the RhoA/ROCK pathway.[7]

  • Anticholinergic and Antihistaminic Activities: Early studies explored benzo[b]thiophene-3-carboxylic acid derivatives for these properties.[8]

While these studies do not focus on the 3-amine scaffold specifically, they underscore the chemical tractability and diverse biological activities of the benzo[b]thiophene core structure.

Data Summary

The following table summarizes the available quantitative data for representative benzo[b]thiophene derivatives from in vivo and supportive in vitro studies. It is important to note the lack of direct comparative in vivo data for different Benzo[b]thiophen-3-amine derivatives.

Derivative ClassCompound ExampleIn Vitro Activity (IC50)In Vivo ModelIn Vivo EfficacyReference
2-Amino-benzo[b]thiophene 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneAntiproliferative activity at subnanomolar concentrationsNot ReportedNot Reported[1][2][3]
3-Amino-benzo[b]thiophene 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenesStrong antiproliferative activity in the submicromolar rangeNot ReportedNot Reported[9]
6-Amino-benzo[b]thiophene 1,1-dioxide K2071STAT3 inhibition, Cytotoxicity against glioblastoma cellsMouseWell-tolerated, no acute toxicity[4][5]
Benzo[b]thiophen-2-yl-pyrrolidine-2,5-dione Compound 33Not specifiedMES, 6 Hz, scPTZ seizure models (mouse)ED50 (MES) = 27.4 mg/kg, ED50 (6 Hz) = 30.8 mg/kg[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies employed in the cited studies.

In Vivo Anticonvulsant Activity Assessment
  • Animal Model: Male CD-1 mice.

  • Test Methods:

    • Maximal Electroshock (MES) Test: This model of generalized tonic-clonic seizures is induced by electrical stimulation. The ability of a compound to prevent the tonic extensor phase of the seizure is a measure of its efficacy.

    • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model induces clonic seizures and is used to identify compounds that can raise the seizure threshold.

    • 6 Hz Test: This model is used to assess activity against psychomotor seizures.

  • Administration: Compounds are typically administered intraperitoneally (i.p.).

  • Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is determined.[6]

In Vivo Toxicity Assessment
  • Animal Model: Mice.

  • Method: Acute toxicity is assessed by observing the animals for any signs of adverse effects after administration of the compound. The dose at which no adverse effects are observed is noted. For the 6-aminobenzo[b]thiophene 1,1-dioxide derivative K2071, tolerability was assessed in mice.[4][5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action identified for the anticancer activity of aminobenzo[b]thiophene derivatives is the inhibition of tubulin polymerization.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization G2_M_Phase G2/M Phase Mitosis Mitosis G2_M_Phase->Mitosis Cell_Division Cell Division Mitosis->Cell_Division Benzo_b_thiophen_3_amine Benzo[b]thiophen-3-amine Derivatives Benzo_b_thiophen_3_amine->Tubulin_Dimers Binds to Colchicine Site Benzo_b_thiophen_3_amine->Mitosis Arrest

Diagram 1: Mechanism of antimitotic action of Benzo[b]thiophen-3-amine derivatives.

As depicted in Diagram 1, these compounds bind to the colchicine site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer agents, such as benzo[b]thiophen-3-amine derivatives, involves a multi-step process from in vitro characterization to in vivo validation.

Anticancer_Drug_Screening_Workflow In_Vitro_Screening In Vitro Screening (Cell Viability, Antiproliferative Assays) Mechanism_of_Action Mechanism of Action Studies (Tubulin Polymerization Assay) In_Vitro_Screening->Mechanism_of_Action Lead_Selection Lead Compound Selection Mechanism_of_Action->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Lead_Selection->In_Vivo_Efficacy Toxicity_PK_Studies Toxicity & Pharmacokinetic Studies In_Vivo_Efficacy->Toxicity_PK_Studies Preclinical_Candidate Preclinical Candidate Toxicity_PK_Studies->Preclinical_Candidate

Diagram 2: General workflow for preclinical evaluation of anticancer drug candidates.

This workflow (Diagram 2) illustrates the progression from initial cell-based assays to more complex in vivo models to identify promising drug candidates for further development.

Conclusion and Future Directions

Benzo[b]thiophen-3-amine derivatives represent a promising class of compounds, particularly as antimitotic agents for cancer therapy. While in vitro studies have demonstrated their potent activity, there is a clear need for comprehensive in vivo studies that directly compare the efficacy, toxicity, and pharmacokinetic profiles of different derivatives within this subclass. Such studies will be crucial for identifying lead candidates for clinical development and fully elucidating the therapeutic potential of this versatile chemical scaffold. Future research should focus on conducting head-to-head in vivo comparisons in relevant cancer xenograft models to establish a clear structure-activity relationship and identify the most promising candidates for further preclinical and clinical investigation.

References

A Comparative Analysis of the Toxicity Profiles of Indole and Benzo[b]thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of indole and benzo[b]thiophene compounds, two heterocyclic scaffolds of significant interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual representations of toxicological pathways, this document aims to inform safer drug design and development.

Executive Summary

Indole and benzo[b]thiophene are structurally similar bicyclic aromatic compounds, with benzo[b]thiophene being an isostere of indole where the nitrogen atom is replaced by a sulfur atom. This structural similarity often leads to comparable biological activities, but it can also result in distinct toxicity profiles. This guide reveals that while both classes of compounds exhibit a wide range of toxicities depending on their substitution patterns, there are discernible trends. The presented data, derived from in vivo and in vitro studies, underscores the importance of careful toxicological evaluation in the development of drugs containing these moieties.

Quantitative Toxicity Data

The following table summarizes the acute toxicity (LD50) of a series of indole and benzo[b]thiophene derivatives in mice, providing a direct comparison of their lethal doses. Additionally, representative in vitro cytotoxicity data (IC50) are included to illustrate their effects on cancer cell lines.

Compound ClassDerivativeR1 (5-position)R2 (3-position)Test SystemEndpointIndole ValueBenzo[b]thiophene ValueReference
Acute Toxicity TryptamineH-CH2CH2NH2Swiss-Webster MiceLD50 (mg/kg, i.p.)12575[1]
N,N-DimethyltryptamineH-CH2CH2N(CH3)2Swiss-Webster MiceLD50 (mg/kg, i.p.)6050[1]
Serotonin-OH-CH2CH2NH2Swiss-Webster MiceLD50 (mg/kg, i.p.)325150[1]
Bufotenin-OH-CH2CH2N(CH3)2Swiss-Webster MiceLD50 (mg/kg, i.p.)200110[1]
5-Methoxytryptamine-OCH3-CH2CH2NH2Swiss-Webster MiceLD50 (mg/kg, i.p.)125200[1]
Indole-3-acetic acidH-CH2COOHSwiss-Webster MiceLD50 (mg/kg, i.p.)350450[1]
TryptopholH-CH2CH2OHSwiss-Webster MiceLD50 (mg/kg, i.p.)200125[1]
In Vitro Cytotoxicity Mannich Base Derivative--HeLa Cancer CellsIC50 (µM)0.50-[2]
Ursolic Acid Derivative--SMMC-7721 Cancer CellsIC50 (µM)0.56-[3]
N-4-methoxyphenyl derivative--HT-29 Cancer CellsGI50 (nM)-1-9[4]

Experimental Protocols

Acute Toxicity (LD50) Determination in Mice

The in vivo acute toxicity, expressed as the median lethal dose (LD50), is a standardized method to assess the dose of a substance that is lethal to 50% of a test animal population.

Methodology:

  • Animal Model: Adult male Swiss-Webster mice (22-26 g) are typically used.

  • Compound Administration: The test compounds are administered via intraperitoneal (i.p.) injection. Water-soluble compounds are dissolved in distilled water, while insoluble compounds are prepared as suspensions in a vehicle such as 0.8% aqueous methylcellulose.

  • Dose Ranging: A pilot study using a small number of animals is conducted to determine an approximate LD50 value. Based on this, a range of doses is selected for the main study.

  • Treatment Groups: Animals are divided into groups, with each group receiving a different dose of the test compound. A control group receives only the vehicle.

  • Observation: Following administration, the animals are observed for a specified period, typically 4 hours for acute effects and up to 14 days for delayed mortality.[3] Observations include signs of toxicity and the number of deaths.

  • LD50 Calculation: The LD50 value and its 95% confidence limits are calculated using statistical methods such as the Miller and Tainter graphical method or Probit Analysis.[3][5]

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole or benzo[b]thiophene derivatives) and incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 4 hours.

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.[1] A solubilization solution (e.g., DMSO, acidified isopropanol) is then added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Indole and Benzo[b]thiophene

The toxicity of many heterocyclic compounds, including indoles and benzo[b]thiophenes, is often linked to their metabolic activation by cytochrome P450 (CYP450) enzymes into reactive metabolites. These electrophilic intermediates can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to toxicity.

Metabolic_Activation cluster_indole Indole Metabolism cluster_benzothiophene Benzo[b]thiophene Metabolism Indole Indole Indoxyl Indoxyl Indole->Indoxyl CYP2A6, CYP2C19 Reactive_Indole_Intermediates Reactive Intermediates (e.g., 3-methyleneindolenine) Indole->Reactive_Indole_Intermediates CYP450s Indoxyl->Reactive_Indole_Intermediates Further Oxidation Macromolecule_Adducts_Indole Macromolecule Adducts (DNA, Proteins) Reactive_Indole_Intermediates->Macromolecule_Adducts_Indole Covalent Binding Benzothiophene Benzo[b]thiophene Thiophene_Epoxide Thiophene Epoxide Benzothiophene->Thiophene_Epoxide CYP450s Thiophene_S_oxide Thiophene S-oxide Benzothiophene->Thiophene_S_oxide CYP450s Reactive_BT_Intermediates Reactive Metabolites Thiophene_Epoxide->Reactive_BT_Intermediates Thiophene_S_oxide->Reactive_BT_Intermediates Macromolecule_Adducts_BT Macromolecule Adducts (DNA, Proteins) Reactive_BT_Intermediates->Macromolecule_Adducts_BT Covalent Binding Toxicity_Indole Toxicity (Cytotoxicity, Genotoxicity) Macromolecule_Adducts_Indole->Toxicity_Indole leads to Toxicity_BT Toxicity (Cytotoxicity, Genotoxicity) Macromolecule_Adducts_BT->Toxicity_BT leads to

Caption: Comparative metabolic activation pathways of indole and benzo[b]thiophene.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of chemical compounds using cell-based assays.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (96-well plate) Compound_Prep 2. Compound Dilution (Serial Dilutions) Treatment 3. Cell Treatment (Incubation) Compound_Prep->Treatment MTT_Addition 4. Add MTT Reagent Treatment->MTT_Addition Incubation 5. Incubate (4h) MTT_Addition->Incubation Solubilization 6. Add Solubilizer Incubation->Solubilization Read_Absorbance 7. Read Absorbance Solubilization->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: A generalized experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

Discussion and Conclusion

The comparative toxicological data reveal that subtle structural modifications between indole and benzo[b]thiophene can lead to significant differences in toxicity. For instance, in the tryptamine series, the benzo[b]thiophene analogs consistently exhibit lower LD50 values (higher toxicity) than their indole counterparts.[1] However, this trend is not universal across all derivatives, as seen with 5-methoxytryptamine, where the indole is more toxic.[1]

The mechanism of toxicity for both classes of compounds can be multifaceted. For indoles, toxicity can involve the inhibition of ATP production and protein folding.[6] For thiophene-containing compounds, including benzo[b]thiophene, metabolic activation to reactive thiophene S-oxides and epoxides by CYP450 enzymes is a major pathway leading to toxicity.[7]

References

A Comparative Guide to the Antibacterial Efficacy of Benzothiophene-Indole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Among the promising candidates, benzothiophene-indole hybrids have emerged as a significant class of compounds with potent activity, particularly against resilient pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of the antibacterial efficacy of various fluorinated benzothiophene-indole hybrids, supported by experimental data and detailed methodologies to facilitate further research and development.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of newly synthesized fluorinated benzothiophene-indole hybrids was primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against various strains of Staphylococcus aureus, including MRSA. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The data presented below is collated from a key study in the field, offering a comparative overview of the potency of different structural analogs.

Compound IDR1 SubstituentMIC (µg/mL) vs. MRSA (USA300 Lac*lux)MIC (µg/mL) vs. MRSA (JE2)MIC (µg/mL) vs. MSSA (HG003)MIC (µg/mL) vs. MSSA (ATCC6538)
3a H1232
3b 5-OH8886
3c 6-OH2223
3d 5-CN1222
3e 6-CN1123
3f 5-Cl2232
3g 6-Cl1132
3h 5-Br2242
3i 6-Br4432
4a H1232
4b 5-OH6688
4c 5-CN12442
4d 6-CN0.5122
Oxacillin -24480.250.25
Ciprofloxacin -32>320.250.25

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of benzothiophene-indole hybrids.

Synthesis of Fluorinated Benzothiophene-Indole Hybrids (One-Pot Reaction)

This protocol describes a general one-pot synthesis for fluorinated benzothiophene-indole hybrids.

Materials:

  • Respective indole derivatives

  • 5-fluorothiophene-2,3-dicarbaldehyde

  • Acetic acid

  • Ethyl acetate

  • Sodium hydroxide solution (2.5 M)

  • Thin-layer chromatography (TLC) plates

  • Cyclohexane

Procedure:

  • Dissolve 2 mmol of the respective indole and 1 mmol (165 mg) of 5-fluorothiophene-2,3-dicarbaldehyde in 15 mL of acetic acid.

  • Heat the mixture at 100 °C under reflux for a minimum of 2 hours.

  • Monitor the reaction progress using TLC with a mobile phase of ethyl acetate and cyclohexane.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 2.5 M sodium hydroxide solution.

  • Perform a liquid-liquid extraction three times using 20 mL of ethyl acetate for each extraction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized benzothiophene-indole hybrid compounds

  • Bacterial strains (e.g., S. aureus MRSA and MSSA strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotics (e.g., Oxacillin, Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform a two-fold serial dilution of each compound in CAMHB in a 96-well microtiter plate. The final concentration of DMSO should be kept constant and non-inhibitory to bacterial growth.

  • Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate each well (containing the serially diluted compounds) with the bacterial suspension.

  • Include positive controls (bacteria in broth without any compound) and negative controls (broth only). Also, include wells with standard antibiotics as a reference.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity). The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Mechanism of Action: Bacterial Pyruvate Kinase Inhibition Assay

The inhibitory effect of the compounds on bacterial pyruvate kinase, a key enzyme in glycolysis, is a primary mechanism of their antibacterial action.

Materials:

  • Purified bacterial pyruvate kinase (PK)

  • Test compounds (benzothiophene-indole hybrids)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microtiter plate containing assay buffer, a specific concentration of the test compound (or DMSO for control), purified bacterial pyruvate kinase, PEP, and NADH.

  • Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the enzymatic reaction by adding ADP to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by LDH in a coupled reaction is proportional to the pyruvate produced by PK.

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO).

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow indole Indole Derivative reaction One-Pot Reaction (Acetic Acid, 100°C) indole->reaction aldehyde 5-Fluorothiophene-2,3-dicarbaldehyde aldehyde->reaction neutralization Neutralization (NaOH) reaction->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction purification Purification (Column Chromatography) extraction->purification product Benzothiophene-Indole Hybrid purification->product

Caption: A simplified workflow for the one-pot synthesis of benzothiophene-indole hybrids.

G cluster_mic MIC Determination Workflow compound Compound Stock (in DMSO) dilution Serial Dilution (in 96-well plate) compound->dilution incubation Incubation (37°C, 18-24h) dilution->incubation inoculum Bacterial Inoculum (0.5 McFarland) inoculum->dilution reading Visual/Spectrophotometric Reading incubation->reading mic_value MIC Determination reading->mic_value

Caption: The experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_pathway Proposed Mechanism of Action: Pyruvate Kinase Inhibition PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (PK) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP Hybrid Benzothiophene-Indole Hybrid Hybrid->PK Inhibition

Caption: Inhibition of bacterial pyruvate kinase by benzothiophene-indole hybrids disrupts glycolysis.

References

Safety Operating Guide

Proper Disposal of Benzo[b]thiophen-3-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are of paramount importance. Benzo[b]thiophen-3-amine hydrochloride, a compound of interest in medicinal chemistry, requires careful disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including detailed operational and disposal plans.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile gloves (double-gloving is recommended).
Body Protection A lab coat should be worn at all times.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedures

Disposal of this compound should not be done via drains or regular trash. The primary method of disposal is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. For laboratory-scale quantities, a chemical degradation procedure can be employed to render the compound less hazardous before collection by a waste disposal service.

Method 1: Direct Disposal via a Licensed Waste Contractor

This is the most straightforward and recommended method for disposal.

  • Segregation and Collection :

    • Collect waste this compound, whether in solid form or in solution, in a dedicated, clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass.

    • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date of waste generation.

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Pickup :

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

Method 2: Chemical Degradation of Small Laboratory Quantities

For small quantities, a two-step chemical treatment involving neutralization followed by oxidation can be performed by trained personnel in a controlled laboratory environment. This can reduce the hazardous nature of the waste before it is collected for final disposal.

Experimental Protocol: Neutralization and Oxidation of this compound

This protocol is adapted from established methods for the degradation of aromatic amines.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • pH paper or a pH meter

  • Appropriate glassware (beakers, flasks)

  • Stir plate and stir bar

Procedure:

  • Neutralization of the Hydrochloride Salt :

    • In a chemical fume hood, dissolve the this compound waste in water.

    • Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium carbonate, while stirring.

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the solution is neutralized (pH ~7). This will liberate the free aromatic amine.

  • Oxidative Degradation of the Aromatic Amine :

    • To the neutralized solution, slowly add a solution of potassium permanganate in dilute sulfuric acid. A study on the destruction of aromatic amines recommends using potassium permanganate and sulfuric acid for effective oxidation.[1]

    • The reaction mixture should be stirred at room temperature. The progress of the degradation can be monitored by the disappearance of the purple color of the permanganate.

    • Allow the reaction to proceed for several hours to ensure complete degradation of the aromatic amine. Research has shown that this method can convert aromatic amines into non-mutagenic derivatives.[1]

  • Quenching Excess Oxidant :

    • After the reaction is complete, if a purple color from excess permanganate remains, it can be quenched by the slow addition of a reducing agent, such as sodium bisulfite, until the solution becomes colorless or a brown precipitate of manganese dioxide forms.

  • Final Disposal :

    • The resulting solution, containing the degradation products and inorganic salts, should be collected in a labeled hazardous waste container.

    • Even after treatment, the waste should be disposed of through your institution's EHS office or a licensed hazardous waste contractor, as it may still contain byproducts that are not suitable for drain disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Benzo[b]thiophen-3-amine hydrochloride Waste decision1 Is it a small laboratory quantity and are you trained for chemical degradation? start->decision1 collect_waste Collect in a labeled, compatible hazardous waste container. decision1->collect_waste No degradation_protocol Perform Neutralization and Oxidation Protocol in a fume hood. decision1->degradation_protocol Yes contact_ehs Contact EHS or licensed waste disposal contractor for pickup. collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end collect_treated_waste Collect treated waste in a labeled hazardous waste container. degradation_protocol->collect_treated_waste collect_treated_waste->contact_ehs

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.